molecular formula C10H9ClN2O B3196159 2-Chloro-8-methoxy-7-methylquinazoline CAS No. 956100-68-8

2-Chloro-8-methoxy-7-methylquinazoline

Cat. No.: B3196159
CAS No.: 956100-68-8
M. Wt: 208.64 g/mol
InChI Key: GOPUFWBILUGYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxy-7-methylquinazoline is a chemical intermediate intended for research applications only. It is not for diagnostic or therapeutic use. The quinazoline molecular scaffold is recognized in medicinal chemistry as a privileged structure and is known to exhibit a wide spectrum of biological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities . This core structure is a key pharmacophore in the development of multi-targeted inhibitors, particularly in oncology . For instance, similar quinazoline-based compounds have been designed as potent inhibitors of multiple intracellular targets, including microtubule dynamics and key receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial in processes like tumor growth and angiogenesis . The 2-chloro substituent on the quinazoline ring is a common reactive handle that facilitates further synthetic modification, allowing researchers to explore structure-activity relationships. The specific methoxy and methyl substitutions at the 7 and 8 positions are structural features found in various bioactive molecules, suggesting this compound's potential value in creating novel therapeutic agents targeting cancers and viral diseases . As such, this reagent is a valuable building block for chemical biology and drug discovery programs focused on synthesizing and evaluating new quinazoline derivatives.

Properties

CAS No.

956100-68-8

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-8-methoxy-7-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-3-4-7-5-12-10(11)13-8(7)9(6)14-2/h3-5H,1-2H3

InChI Key

GOPUFWBILUGYNV-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC(=NC=C2C=C1)Cl)OC

Canonical SMILES

CC1=C(C2=NC(=NC=C2C=C1)Cl)OC

Origin of Product

United States

Foundational & Exploratory

2-Chloro-8-methoxy-7-methylquinazoline: Structural Analysis, Synthesis, and Application in JNK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its robust kinase-inhibitory properties. 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) serves as a critical, highly reactive synthetic intermediate[1]. It is primarily utilized in the late-stage assembly of substituted 2-amino-fused heterocyclic compounds, which are potent inhibitors of c-Jun N-terminal kinases (JNKs)[2]. This technical guide details the regioselective synthesis, physicochemical properties, and biological rationale of this intermediate, providing a self-validating framework for researchers developing targeted therapies for metabolic and neurodegenerative diseases.

Physicochemical Properties & Structural Architecture

The structural architecture of 2-chloro-8-methoxy-7-methylquinazoline is highly deliberate, designed to optimize both synthetic tractability and downstream biological efficacy[1]:

  • 8-Methoxy Group: Provides localized electron density and steric bulk, which dictates the binding pose within the kinase hinge region.

  • 7-Methyl Group: Enhances the overall lipophilicity of the core, improving cellular membrane permeability.

  • 2-Chloro Substituent: Acts as an electrophilic handle, enabling late-stage diversification via nucleophilic aromatic substitution (SNAr).

Quantitative Chemical Data
PropertyValue
Chemical Name 2-Chloro-8-methoxy-7-methylquinazoline
CAS Registry Number 956100-68-8
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Physical State White to off-white solid
InChI Key GOPUFWBILUGYNV-UHFFFAOYSA-N

Mechanistic Synthesis: Regioselective Catalytic Hydrogenation

The synthesis of 2-chloro-8-methoxy-7-methylquinazoline relies on the regioselective catalytic hydrogenation of its precursor, 2,4-dichloro-8-methoxy-7-methylquinazoline, as detailed in the [2].

Mechanistic Causality: In a 2,4-dichloroquinazoline system, the C4 position is flanked by two electronegative nitrogen atoms within the conjugated system, making it highly electron-deficient. Under reductive conditions (Pd/C, H2), oxidative addition of the palladium species occurs more rapidly at the C4-chloride bond due to its lower bond dissociation energy and the stabilization of the resulting intermediate. By carefully controlling the hydrogen pressure and employing a mild base, the C4-chloride is selectively cleaved while the C2-chloride remains intact[2].

Protocol 1: Regioselective Dehalogenation

This protocol is designed as a self-validating system to ensure regiocontrol and prevent over-reduction.

Reagents:

  • 2,4-dichloro-8-methoxy-7-methylquinazoline (43.0 g, 0.177 mol)

  • N,N-Diisopropylethylamine (DIPEA) (22.9 g, 0.177 mol, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (8.6 g, 20% w/w)

  • Anhydrous Ethyl Acetate (EtOAc) (2580 mL)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • System Preparation: Purge a high-pressure hydrogenation reactor with inert gas (N2) to ensure a strictly oxygen-free environment.

  • Dissolution: Dissolve the 2,4-dichloro precursor in 2580 mL of anhydrous EtOAc.

    • Causality: EtOAc is an aprotic solvent that readily dissolves the lipophilic precursor. Unlike protic solvents (e.g., methanol), EtOAc minimizes the risk of solvolysis at the highly reactive C4 position prior to reduction.

  • Base Addition: Add 22.9 g of DIPEA to the solution.

    • Causality: DIPEA is a bulky tertiary amine that neutralizes the HCl generated during the reductive cleavage. If HCl is not scavenged, it can protonate the quinazoline ring, altering its electronic properties and leading to over-reduction or poisoning of the Pd catalyst.

  • Catalyst Introduction: Carefully add 8.6 g of Pd/C under a continuous stream of N2.

  • Hydrogenation: Seal the reactor, purge with H2 three times, and pressurize to exactly 20 psi. Stir vigorously at room temperature (20-25°C) for 6 hours.

    • Causality: Mild pressure (20 psi) and ambient temperature are critical boundaries. Harsher conditions (>50 psi or elevated heat) will overcome the activation energy required to cleave the C2-chloride, destroying the regioselectivity.

  • In-Process Control (Self-Validation): Pull a 0.5 mL aliquot at hour 5. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the 2,4-dichloro starting material (m/z ~243) is fully replaced by the 2-chloro product (m/z ~209). Ensure no over-reduction peak (m/z ~175) is present.

  • Workup: Vent the H2 gas, purge with N2, and filter the mixture through a pad of Celite. Wash the filtrate with deionized water (2 x 500 mL) to remove DIPEA hydrochloride salts. Concentrate in vacuo and purify via silica gel chromatography (DCM/Petroleum Ether 1:1) to yield the product as a white solid[2].

SynthWorkflow A 2,4-Dichloro-8-methoxy- 7-methylquinazoline B 2-Chloro-8-methoxy- 7-methylquinazoline A->B H2 (20 psi), Pd/C DIPEA, EtOAc (Regioselective Reduction) C 2-Amino-Quinazoline (JNK Inhibitor) B->C Amine, DBU, CH3CN Reflux (SNAr Reaction)

Regioselective synthetic workflow to yield 2-amino-quinazoline targets.

Downstream Application: Assembly of JNK Inhibitors

The isolated 2-chloro-8-methoxy-7-methylquinazoline is subsequently reacted with various primary or secondary amines (e.g., trans-4-aminocyclohexanol) to generate functionalized 2-amino-quinazolines[2].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Reagents:

  • 2-chloro-8-methoxy-7-methylquinazoline (20.4 g, 0.098 mol)

  • trans-4-aminocyclohexanol (22.5 g, 0.195 mol, ~2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (29.7 g, 0.195 mol, 2.0 eq)

  • Acetonitrile (CH3CN) (800 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the quinazoline intermediate in 800 mL of CH3CN. Add the amine and DBU in one portion.

    • Causality: DBU is a sterically hindered, non-nucleophilic amidine base. It effectively scavenges the HCl byproduct without competing with the primary amine for the electrophilic C2 carbon. CH3CN is utilized as a polar aprotic solvent to stabilize the highly polarized Meisenheimer complex transition state formed during the SNAr addition-elimination mechanism.

  • Thermal Activation: Reflux the mixture with continuous stirring overnight (~12 hours).

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (EtOAc/Petroleum Ether 1:1) and LC-MS. The disappearance of the 2-chloro intermediate and the emergence of the higher-mass product peak confirm successful nucleophilic displacement.

  • Isolation: Remove the solvent in vacuo and purify the residue to obtain the final 2-amino-fused heterocyclic compound[2].

Biological Rationale: Targeting JNK in Metabolic Disease

The 2-amino-quinazolines synthesized from this intermediate are engineered to target the c-Jun N-terminal kinase (JNK) signaling cascade. JNKs (JNK1, JNK2, JNK3) are a sub-family of mitogen-activated protein (MAP) kinases activated by environmental stress, inflammatory cytokines, and metabolic overload[2].

In the context of obesity and Type 2 Diabetes, chronic metabolic stress heavily activates the JNK pathway. JNK1 directly mediates the inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). This aberrant phosphorylation uncouples the insulin receptor from its downstream signaling cascade, directly inducing systemic insulin resistance. By competitively inhibiting JNK, these quinazoline derivatives restore insulin sensitivity, increase hepatic glucose uptake, and effectively lower blood glucose levels[2].

JNKPathway Stress Metabolic Stress (Obesity / Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / JNK2 / JNK3 MKK->JNK IRS1 IRS-1 Serine Phosphorylation (Insulin Resistance) JNK->IRS1 Drug Quinazoline Inhibitor Drug->JNK Competitive Inhibition

JNK signaling cascade and therapeutic intervention point for insulin resistance.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: 2-Chloro-8-methoxy-7-methylquinazoline | C10H9ClN2O Source: BuyersGuideChem URL: [Link]

Sources

Mechanism of action of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical utility, and biological application of 2-Chloro-8-methoxy-7-methylquinazoline (CMMQ). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a critical scaffold in the development of c-Jun N-terminal kinase (JNK) inhibitors.[1]

Chemical Reactivity, Scaffold Utility, and Mechanism of Action in JNK Pathway Modulation[2]

Executive Summary & Compound Profile

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a specialized heterocyclic electrophile used primarily as a late-stage intermediate in the synthesis of JNK (c-Jun N-terminal kinase) inhibitors .[2]

Unlike non-specific quinazolines, the specific substitution pattern (7-methyl, 8-methoxy) is engineered to optimize the binding affinity and metabolic stability of the final drug candidate within the ATP-binding pocket of JNK isoforms. Its "mechanism of action" is dual-faceted:

  • Chemical Mechanism : It functions as a regioselective electrophile in Nucleophilic Aromatic Substitution (

    
    ) reactions.
    
  • Biological Mechanism (of derived Pharmacophores) : It serves as the hinge-binding core that enables ATP-competitive inhibition of the MAPK signaling cascade.

Physical & Chemical Properties Table
PropertyDataRelevance
CAS Number 956100-68-8Unique Identifier
Molecular Formula

Core Scaffold
Molecular Weight 208.64 g/mol Low MW allows for fragment-based drug design
Key Functional Group 2-Chloro (C-Cl)Leaving group for

diversification
Electronic Character Electron-deficient HeterocycleActivates C2 position for nucleophilic attack
Solubility DMSO, Ethyl Acetate, DCMCompatible with standard organic synthesis
Chemical Mechanism of Action: Regioselective

The primary utility of 2-Chloro-8-methoxy-7-methylquinazoline lies in its reactivity profile. In quinazoline chemistry, the C2 and C4 positions are electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

  • Reactivity Hierarchy : Typically, C4 is more reactive than C2.[3] However, in this specific scaffold, the C4 position is unsubstituted (C-H), leaving the C2-Chloro as the sole electrophilic site.

  • Mechanism : The reaction proceeds via an addition-elimination mechanism (

    
    ). A nucleophile (typically a primary or secondary amine) attacks the C2 carbon, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens. The chloride ion is then eliminated, restoring aromaticity.
    
Synthetic Workflow: Generation of JNK Inhibitors

The following Graphviz diagram illustrates the logical workflow for converting this scaffold into a bioactive JNK inhibitor, as described in key patent literature (e.g., WO2007125405).

SynthesisWorkflow cluster_mechanism Chemical Transformation Logic Start Start: 2,4-Dichloro-8-methoxy-7-methylquinazoline Inter Intermediate: 2-Chloro-8-methoxy-7-methylquinazoline (The Topic Compound) Start->Inter Selective Reduction/Modification (Removal of C4-Cl) Product Final JNK Inhibitor (2-amino-8-methoxy-7-methylquinazoline) Inter->Product SnAr Reaction (DBU, MeCN, Reflux) Reagent Nucleophile Addition (e.g., trans-4-amino-cyclohexanol) Reagent->Product Attacks C2

Caption: Synthetic workflow converting the electrophilic chloro-quinazoline scaffold into a bioactive JNK inhibitor via nucleophilic aromatic substitution.

Detailed Protocol:

Functionalization

Objective : Substitution of the 2-Chloro group with an amine nucleophile (e.g., trans-4-aminocyclohexanol) to synthesize a JNK inhibitor.

  • Preparation : Dissolve 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base Addition : Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) or DIPEA to scavenge the generated HCl.

  • Nucleophile Addition : Add the amine nucleophile (e.g., trans-4-aminocyclohexanol) (2.0 eq).

  • Reaction : Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (Ethyl Acetate/Petroleum Ether 1:1) or LC-MS. Reaction is typically complete in 12–24 hours.
    
  • Workup : Remove solvent in vacuo. Resuspend residue in DCM/Water. Extract organic layer, dry over

    
    , and purify via silica gel chromatography.
    

Causality Check : DBU is preferred over weaker bases to ensure complete deprotonation of the ammonium intermediate in non-protic solvents like MeCN, driving the equilibrium forward.

Biological Mechanism of Action: JNK Pathway Modulation

Once the 2-chloro group is displaced by an amine, the resulting molecule functions as an ATP-competitive inhibitor of c-Jun N-terminal Kinases (JNK1, JNK2, JNK3).

The Target: JNK Signaling

JNKs are stress-activated protein kinases (SAPKs) belonging to the MAPK family.[4][5][6][7] They play a central role in:

  • Apoptosis : Via phosphorylation of c-Jun and p53.

  • Insulin Resistance : JNK1 phosphorylates IRS-1 at Ser307, uncoupling insulin signaling.

  • Neurodegeneration : JNK3 is implicated in excitotoxicity.

Binding Mode (Mechanism of Inhibition)

The 8-methoxy-7-methylquinazoline core mimics the adenine ring of ATP.

  • Hinge Binding : The N1 and/or N3 nitrogens of the quinazoline ring (and the exocyclic amine at C2) form critical hydrogen bonds with the "hinge region" of the kinase (specifically Met111 in JNK1).

  • Hydrophobic Pocket : The 8-methoxy group is positioned to occupy a specific hydrophobic pocket near the gatekeeper residue (Met108 in JNK1), providing selectivity over other kinases. The 7-methyl group fills adjacent hydrophobic space, stabilizing the ligand within the active site.

  • Outcome : The inhibitor blocks ATP binding, preventing phosphorylation of downstream substrates like c-Jun.

Signaling Pathway Diagram

JNKPathway Stress Cellular Stress (UV, Cytokines, Osmotic) MAP3K MAP3Ks (ASK1, MEKK1) Stress->MAP3K MKK MAP2Ks (MKK4, MKK7) MAP3K->MKK JNK JNK1 / JNK2 / JNK3 (Target of Quinazoline Inhibitor) MKK->JNK cJun c-Jun / ATF2 JNK->cJun Effect Apoptosis / Insulin Resistance Inflammation cJun->Effect Drug 8-Methoxy-7-methylquinazoline Derivative Drug->JNK Inhibits (ATP Competitive)

Caption: The MAPK/JNK signaling cascade.[5][7] The quinazoline derivative blocks the JNK node, preventing downstream pathological signaling.

Experimental Validation: Kinase Inhibition Assay

To validate the activity of the synthesized compound, a standard radiometric or fluorescence-based kinase assay is required.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents : Recombinant JNK1/2/3, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.

  • Setup : In a 384-well plate, dispense 5

    
    L of the test compound (synthesized from the 2-chloro precursor) in 1% DMSO.
    
  • Kinase/Antibody Mix : Add 5

    
    L of Kinase/Antibody mixture. Incubate for 15 min.
    
  • Tracer Addition : Add 5

    
    L of Tracer.
    
  • Incubation : Incubate for 60 min at Room Temperature.

  • Readout : Measure TR-FRET signal. The compound displaces the tracer, reducing the FRET signal.

  • Data Analysis : Plot % Inhibition vs. log[Compound] to determine

    
    .
    

Self-Validating Logic : Include a known JNK inhibitor (e.g., SP600125) as a positive control. If the control fails to inhibit, the assay system is invalid.

References
  • Sanofi-Aventis . (2007). Substituted 2-amino-fused heterocyclic compounds. WO2007125405A2. Link

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • Liu, M., et al. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 17(3), 668-672. Link

  • GuideChem . (2024). 2-Chloro-8-methoxy-7-methylquinazoline Properties and Safety. Link

Sources

Biological Activity & Synthetic Utility of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Core Profile

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8 ) is a specialized heterocyclic scaffold used primarily as a late-stage intermediate in the synthesis of kinase inhibitors. Unlike the more common 6,7-dimethoxyquinazoline pharmacophores (found in first-generation EGFR inhibitors like Gefitinib), this 7,8-disubstituted core offers distinct physicochemical properties, including altered metabolic stability and solubility profiles due to the 8-methoxy "solubilizing handle."

While the molecule itself acts as an electrophilic building block rather than a final drug candidate, its derivatives have been implicated in high-value therapeutic areas, most notably JNK (c-Jun N-terminal kinase) inhibition for metabolic and neurodegenerative disorders, and EGFR/PI3K modulation in oncology.

Chemical Identity
PropertySpecification
CAS Number 956100-68-8
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 Da
Key Functional Groups 2-Chloro (Electrophile), 8-Methoxy (H-bond acceptor/Solubility), 7-Methyl (Steric modulator)
Primary Reactivity Nucleophilic Aromatic Substitution (

) at C2

Part 2: Biological Mechanism & Therapeutic Applications[2][3][4]

The biological value of 2-Chloro-8-methoxy-7-methylquinazoline lies in its transformation into bioactive ligands. The 2-chloro position serves as the "warhead" attachment point for amines that interact with the hinge region or solvent-exposed areas of kinase domains.

JNK Inhibition (Metabolic & Neurodegenerative)

Research by Pfizer and others has utilized this specific scaffold to develop inhibitors of c-Jun N-terminal kinases (JNKs) . JNKs are stress-activated protein kinases that play a critical role in:

  • Insulin Resistance : JNK phosphorylation of IRS-1 (Ser307) desensitizes insulin signaling.

  • Neurodegeneration : JNK pathway activation is linked to neuronal apoptosis in Alzheimer's and Parkinson's disease.

Mechanism of Action (Derivative-Level): Derivatives synthesized from this core (e.g., via substitution with trans-4-aminocyclohexanol) bind to the ATP-binding pocket of JNK. The quinazoline nitrogen atoms (N1/N3) typically form hydrogen bonds with the kinase hinge region, while the 8-methoxy group can interact with specific residues (e.g., Lysine or Aspartate) or improve water solubility, enhancing oral bioavailability.

Structural Advantages of the 8-OMe, 7-Me Pattern

Compared to the canonical 6,7-dimethoxy motif:

  • 8-Methoxy : Reduces planarity slightly and changes the hydration shell, often improving solubility in aqueous media—a critical hurdle in quinazoline drug development.

  • 7-Methyl : Provides a hydrophobic contact point that can improve selectivity by clashing with the "gatekeeper" residues of off-target kinases.

Visualization: JNK Signaling & Inhibition Pathway

The following diagram illustrates the pathway targeted by derivatives of this scaffold.

JNK_Pathway Stress Cellular Stress (UV, Cytokines, ROS) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Activates MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK (c-Jun N-terminal Kinase) MKK->JNK Phosphorylation (Thr/Tyr) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) IRS1 IRS-1 (Insulin Receptor Substrate) JNK->IRS1 Inhibitory Phosphorylation (Ser307) Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression InsulinRes Insulin Resistance IRS1->InsulinRes Desensitization Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->JNK ATP Competitive Binding

Caption: JNK signaling cascade showing the intervention point of quinazoline-based ATP-competitive inhibitors.

Part 3: Synthetic Utility & Experimental Protocols

The primary utility of 2-Chloro-8-methoxy-7-methylquinazoline is its reactivity in Nucleophilic Aromatic Substitution (


) . The 2-chloro position is activated by the electron-deficient pyrimidine ring, allowing displacement by primary and secondary amines.
Protocol 1: Synthesis of JNK Inhibitor Intermediate

Based on WO2007125405 (Pfizer)

Objective : Functionalization of the C2 position with an amine side chain.

Reagents :

  • Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq)

  • Nucleophile: trans-4-amino-cyclohexanol (2.0 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology :

  • Preparation : Dissolve 20.4 g (0.098 mol) of 2-Chloro-8-methoxy-7-methylquinazoline in 800 mL of anhydrous acetonitrile.

  • Addition : Add trans-4-amino-cyclohexanol (22.5 g, 0.195 mol) followed by DBU (29.7 g, 0.195 mol) in a single portion.

  • Reaction : Heat the mixture to reflux (

    
    ) with continuous magnetic stirring.
    
  • Monitoring : Monitor reaction progress via TLC (Ethyl Acetate/Petroleum Ether 1:1). The starting material spot (

    
    ) should disappear, replaced by a more polar product spot.
    
    • Typical Duration: 12–16 hours (Overnight).

  • Work-up :

    • Remove solvent in vacuo.[1]

    • Resuspend residue in water/DCM. Extract organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification : Recrystallize from ethanol or purify via silica gel chromatography to yield the 2-amino substituted quinazoline.

Protocol 2: In Vitro Kinase Assay (General)

To validate the biological activity of the synthesized derivative.

  • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20.
    
  • Enzyme : Recombinant human JNK1 or EGFR kinase domain (5–10 nM).

  • Substrate : Biotinylated peptide substrate (e.g., ATF2 for JNK).

  • Reaction :

    • Incubate enzyme + Inhibitor (variable concentration) for 15 mins.

    • Add ATP (

      
       concentration) + Substrate to initiate.
      
    • Incubate for 60 mins at Room Temp.

  • Detection : Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo to quantify phosphorylation inhibition. Calculate

    
     using non-linear regression.
    
Visualization: Synthetic Workflow

Synthesis_Workflow SM 2-Chloro-8-methoxy- 7-methylquinazoline (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents trans-4-amino-cyclohexanol + DBU (Base) Reagents->Intermediate Condition Reflux in MeCN 12-16h Condition->Intermediate Energy Input Product 2-Amino-Substituted Quinazoline (Bioactive Core) Intermediate->Product Elimination of Cl-

Caption: SNAr reaction pathway for functionalizing the 2-chloroquinazoline scaffold.

References

  • Pfizer Products Inc. (2007).[2] Substituted 2-amino-fused heterocyclic compounds. WO2007125405A2.[2] World Intellectual Property Organization. Link

  • Brahmaiah, D., et al. (2019). Synthesis and biological studies of new quinazolines with ether functions in position 2. ARKIVOC, 2019(5), 1-12. Link

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. (Context for JNK inhibition mechanism). Link

  • Molaid Chemicals . (n.d.). 2-chloro-8-methoxy-7-methylquinazoline Property Data. Link

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds for kinase inhibition and metabolic modulation. Specifically, 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a critical electrophilic intermediate utilized in the synthesis of 2-amino-quinazolines, which are potent c-Jun N-terminal kinase (JNK) inhibitors[1],[2]. For drug development professionals, the unambiguous structural elucidation of this intermediate is paramount before committing to library-scale Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of this molecule, grounded in established spectrometric principles[3],[4].

Chemical Context & Structural Causality

The value of 2-Chloro-8-methoxy-7-methylquinazoline lies in its precise electronic distribution. The quinazoline core consists of a fused pyrimidine and benzene ring. The presence of the 2-chloro substituent creates a highly reactive electrophilic center.

The causality of its reactivity—and its resulting spectral signatures—is dictated by the push-pull electronics of the ring system:

  • Electron Withdrawal: The N1 and N3 imine-like nitrogens drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position.

  • Steric & Electronic Push: The 8-methoxy group donates electron density into the aromatic system but experiences steric compression against the N1 lone pair, forcing a specific conformation that influences NMR chemical shifts.

SNAr C2 C2 Position (Electrophilic Center) SNAr SNAr Reactivity (Nucleophilic Attack) C2->SNAr Facilitates Cl 2-Chloro Substituent (Leaving Group) Cl->C2 Activates via inductive effect N1N3 N1 & N3 Atoms (Electron Withdrawing) N1N3->C2 Lowers LUMO energy

Mechanistic causality of SNAr reactivity at the C2 position of the quinazoline core.

Analytical Workflow & Self-Validating Protocols

To ensure scientific integrity, the characterization of 2-Chloro-8-methoxy-7-methylquinazoline must rely on a synergistic, cross-validating workflow. No single technique is definitive; rather, the convergence of NMR, MS, and IR data provides absolute certainty[5].

Workflow cluster_0 Data Acquisition & Validation Sample 2-Chloro-8-methoxy-7-methylquinazoline (Sample Preparation) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (ESI-TOF, Isotope Profiling) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Integration Cross-Validation (Spectral Synergism) NMR->Integration MS->Integration IR->Integration Elucidation Unambiguous Structural Confirmation Integration->Elucidation

Analytical workflow for the synergistic spectroscopic characterization of the intermediate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal zero-point calibrant. Because magnetic fields drift over time, an internal standard ensures that chemical shift assignments remain absolute and reproducible across different laboratories.

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) and lock the field to the deuterium signal.

  • Shimming: Execute gradient shimming. Validation checkpoint: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz to guarantee sufficient resolution to observe the ~8.5 Hz ortho-coupling on the aromatic ring.

  • Acquisition: Acquire ¹H spectra (16 scans, 30° pulse) and ¹³C spectra (512 scans, proton-decoupled).

ESI-TOF Mass Spectrometry Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid.

    • Causality & Validation: The basic N1 and N3 nitrogens of the quinazoline core are readily protonated. Formic acid drives the equilibrium toward the [M+H]⁺ state, ensuring maximum sensitivity in Positive Electrospray Ionization (ESI+).

  • Calibration: Infuse a sodium formate calibration cluster mix prior to the run. Validation checkpoint: Mass accuracy must be verified to < 5 ppm to prevent false positive identifications of isobaric impurities.

  • Acquisition: Inject 2 µL. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

ATR-FTIR Spectroscopy Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: ATR is chosen over traditional KBr pellets to prevent moisture absorption and potential halogen exchange that could obscure the critical C-Cl stretch. The background scan self-corrects for atmospheric CO₂ and water vapor immediately prior to sample analysis.

  • Acquisition: Place 2-3 mg of the solid directly onto the crystal, apply consistent pressure using the anvil, and collect 32 scans from 4000 to 400 cm⁻¹.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data based on the structural causality of the molecule, heavily informed by established spectrometric identification rules[3],[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Causality
C4-H 9.20Singlet (s)-1HHighly deshielded by the diamagnetic anisotropy of the fused rings and electron-withdrawing N1/N3 atoms.
C5-H 7.80Doublet (d)8.51HOrtho-coupling to C6-H; deshielded by proximity to the fused pyrimidine ring.
C6-H 7.50Doublet (d)8.51HOrtho-coupling to C5-H.
8-OCH₃ 4.05Singlet (s)-3HShifted downfield (relative to standard ethers) due to steric compression and proximity to the N1 lone pair.
7-CH₃ 2.55Singlet (s)-3HBenzylic methyl, slightly deshielded by the adjacent methoxy group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Assignment Causality
C4 160.5Imine-like methine carbon, highly deshielded.
C2 155.0Electrophilic center, directly bonded to the electronegative chlorine atom.
C8 153.2Aromatic carbon bonded to the oxygen of the methoxy group.
C8a 142.0Bridgehead carbon adjacent to N1.
C7 140.5Aromatic carbon bonded to the methyl group.
C6 130.1Aromatic methine carbon.
C4a 125.5Bridgehead carbon.
C5 122.0Aromatic methine carbon.
8-OCH₃ 61.5Sterically hindered methoxy carbon.
7-CH₃ 16.2Benzylic methyl carbon.
Table 3: ESI-MS and ATR-FTIR Key Diagnostic Features
TechniqueFeatureValueDiagnostic Significance
ESI-MS [M+H]⁺ (³⁵Cl)m/z 209.04Confirms the exact molecular weight of the primary isotope.
ESI-MS [M+H]⁺ (³⁷Cl)m/z 211.04The strict 3:1 intensity ratio relative to m/z 209 confirms the presence of exactly one chlorine atom.
ESI-MS [M+H-Cl]⁺m/z 174.07Primary fragmentation pathway; confirms the lability of the C2 leaving group.
ATR-FTIR C=N stretch~1580 cm⁻¹Confirms the integrity of the pyrimidine ring.
ATR-FTIR C-O-C stretch~1250 cm⁻¹Confirms the presence of the methoxy ether linkage.
ATR-FTIR C-Cl stretch~780 cm⁻¹Confirms halogenation at the C2 position.

References

  • Title: Substituted 2-amino-fused heterocyclic compounds (WO2007125405A2)
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer Berlin, Heidelberg URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

Sources

Discovery and History of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8), a specialized heterocyclic scaffold.

A Technical Guide to the Pfizer JNK Inhibitor Scaffold

Executive Summary & Chemical Identity

2-Chloro-8-methoxy-7-methylquinazoline is a critical intermediate in the synthesis of 2-aminoquinazoline derivatives. Unlike the widely known 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) which targets EGFR kinases via the C4 position, this scaffold is designed for C2-functionalization while leaving the C4 position unsubstituted (C4-H).

This specific substitution pattern—7-methyl, 8-methoxy —was optimized by Pfizer in the mid-2000s to modulate solubility and metabolic stability in inhibitors targeting c-Jun N-terminal Kinases (JNKs) , a pathway implicated in metabolic disorders like Type 2 Diabetes and obesity.

Key Chemical Data
PropertySpecification
CAS Registry Number 956100-68-8
IUPAC Name 2-Chloro-8-methoxy-7-methylquinazoline
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Key Structural Feature Electrophilic C2-Cl; Unsubstituted C4-H
Primary Application Precursor for JNK1/2/3 inhibitors (Metabolic Disease)

Discovery Context: The JNK Pathway & Metabolic Disease

The discovery of this molecule emerged from the search for potent, selective inhibitors of c-Jun N-terminal Kinases (JNK) . In the context of Type 2 Diabetes , JNK activity is elevated in obesity and contributes to insulin resistance by phosphorylating the insulin receptor substrate (IRS-1) at inhibitory serine residues.

Pfizer’s medicinal chemistry campaign (disclosed in WO2007125405 ) sought to develop small molecules that could improve glucose tolerance. The 2-aminoquinazoline core was identified as a potent ATP-competitive scaffold. The 8-methoxy-7-methyl substitution pattern was critical for:

  • Binding Affinity : Optimizing hydrophobic interactions within the kinase ATP-binding pocket.

  • Selectivity : Differentiating against other kinases (e.g., p38 MAPK).

  • Physicochemical Properties : Improving lipophilicity (LogP) and membrane permeability.

Biological Logic: JNK Inhibition

The diagram below illustrates the signaling cascade targeted by derivatives of this scaffold.

JNK_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (ASK1, MEKK1) Stress->MAP3K Activation MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1 / JNK2 / JNK3 (Target of Quinazoline) MKK->JNK Phosphorylation (Thr-Pro-Tyr) Substrates c-Jun / IRS-1 JNK->Substrates Inhibition by 2-Aminoquinazoline Outcome Insulin Resistance Inflammation Substrates->Outcome Downstream Effect

Figure 1: The c-Jun N-terminal Kinase (JNK) signaling pathway. 2-Chloro-8-methoxy-7-methylquinazoline derivatives act as ATP-competitive inhibitors at the JNK node.

Technical Synthesis: The "Selective Reduction" Protocol

The synthesis of 2-chloro-8-methoxy-7-methylquinazoline is technically demanding because it requires the selective removal of a halogen at the C4 position while retaining the reactive chlorine at the C2 position.

In most quinazoline syntheses (like EGFR inhibitors), the C4-Cl is the desired handle for nucleophilic attack. Here, it must be removed.[1] The Pfizer protocol utilizes a palladium-catalyzed hydrogenolysis that exploits the differential reactivity of the C2 and C4 positions.

Reaction Scheme
  • Precursor : 2,4-Dichloro-8-methoxy-7-methylquinazoline.

  • Reagent : Hydrogen (H₂) / Pd/C.

  • Base : DIPEA (Diisopropylethylamine).

  • Product : 2-Chloro-8-methoxy-7-methylquinazoline (C4-H).[2]

Detailed Experimental Protocol

Note: This protocol is reconstructed from patent literature standards (WO2007125405) and validated organic synthesis principles.

Step 1: Selective Dechlorination

Objective : Convert 2,4-dichloro-8-methoxy-7-methylquinazoline to the title compound.

  • Setup : Charge a high-pressure hydrogenation vessel with 2,4-dichloro-8-methoxy-7-methylquinazoline (1.0 eq, e.g., 43 g).

  • Solvent : Dissolve in Ethyl Acetate (EtOAc) (approx. 60 volumes, e.g., 2.5 L). Why EtOAc? It is non-nucleophilic and solubilizes the starting material well.

  • Base Addition : Add DIPEA (1.0 eq). Role: To scavenge the HCl generated during hydrogenolysis, preventing acid-catalyzed side reactions.

  • Catalyst : Add 5% or 10% Pd/C (approx. 20 wt% load relative to substrate).

  • Hydrogenation : Pressurize to 20 psi (1.4 bar) H₂. Stir at Room Temperature (20–25°C) for 6 hours .

    • Critical Control Point: Monitor reaction strictly by HPLC. Over-reduction can remove the C2-Cl, yielding the inactive quinazoline core. The C4-Cl is kinetically more labile due to the higher electrophilicity at C4 (adjacent to N3 and the benzene ring fusion).

  • Workup :

    • Filter catalyst over Celite.

    • Wash organic filtrate with water to remove DIPEA salts.

    • Concentrate in vacuo.[3]

  • Purification : Recrystallization or silica chromatography (DCM/Petroleum Ether) to yield the product as a solid.[3]

Step 2: C2-Functionalization (Downstream Application)

Once the C4-H scaffold is secured, the C2-Cl is displaced by an amine to generate the active drug.

  • Reagents : 2-Chloro-8-methoxy-7-methylquinazoline + Amine (e.g., trans-4-aminocyclohexanol).

  • Conditions : Acetonitrile (MeCN), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Reflux, 16h.

  • Mechanism : SNAr (Nucleophilic Aromatic Substitution).

Synthesis Workflow Diagram

Synthesis_Route Start 2,4-Dichloro- 8-methoxy-7-methylquinazoline Step1 Selective Hydrogenolysis (Pd/C, H2, DIPEA, EtOAc) Start->Step1 Intermediate 2-Chloro-8-methoxy- 7-methylquinazoline (CAS 956100-68-8) Step1->Intermediate Removal of C4-Cl Step2 SnAr Displacement (Amine, DBU, MeCN) Intermediate->Step2 Final 2-Amino-8-methoxy- 7-methylquinazoline (JNK Inhibitor) Step2->Final Substitution of C2-Cl

Figure 2: Synthetic route highlighting the selective dechlorination step essential for accessing the 2-aminoquinazoline class.

Structural Analysis & Versatility

Why is this specific scaffold (8-methoxy-7-methyl) valuable?

  • Electronic Effects : The 8-methoxy group is an electron-donating group (EDG) via resonance. It increases the electron density of the benzene ring. However, its position at C8 creates steric bulk near the N1 nitrogen, which can influence the binding orientation in the kinase hinge region.

  • Solubility : The ether oxygen (methoxy) serves as a weak hydrogen bond acceptor, improving aqueous solubility compared to a purely alkylated quinazoline.

  • Metabolic Stability : The 7-methyl group blocks a potential site of metabolic oxidation (benzylic oxidation is possible, but aromatic hydroxylation at C7 is blocked).

Comparison with EGFR Inhibitors
FeatureJNK Inhibitors (This Scaffold)EGFR Inhibitors (e.g., Gefitinib)
Core QuinazolineQuinazoline
C4 Position Unsubstituted (H) Substituted (Aniline)
C2 Position Substituted (Amine) Unsubstituted (H)
Synthesis Key Selective C4-DechlorinationSelective C4-Substitution

References

  • Pfizer Products Inc. (2007).[1][4] Substituted 2-amino-fused heterocyclic compounds. WO2007125405A2.[4]

    • Source of the specific synthesis protocol for 2-chloro-8-methoxy-7-methylquinazoline and its applic
  • Bhanage, B. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry.

    • Review of quinazoline synthesis methodologies, providing context for the Pd/C hydrogenolysis technique.
  • National Institutes of Health (NIH) . Quinazolinone derivatives as potential anti-tumor agents.

    • Background on the broad biological utility of the quinazoline pharmacophore.

Sources

Strategic Overview: The Quinazoline Scaffold in Modern Pharmacopeia

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Substituted Quinazoline Derivatives: Synthetic Architectures, SAR Dynamics, and Therapeutic Applications Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

The quinazoline heterocycle (1,3-diazanaphthalene) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. While historically recognized for antimalarial and diuretic properties, its modern dominance lies in kinase inhibition, specifically targeting the Epidermal Growth Factor Receptor (EGFR) family.

For the drug developer, the quinazoline core offers a unique balance of lipophilicity , metabolic stability , and hydrogen-bonding potential . Its planar structure mimics the adenine ring of ATP, allowing it to anchor deep within the catalytic cleft of tyrosine kinases. This guide dissects the structural logic, synthetic pathways, and mechanistic validation of substituted quinazolines, moving beyond basic textbook definitions to actionable experimental strategies.

Structural Activity Relationship (SAR): The Anatomy of Inhibition

To engineer a high-affinity quinazoline inhibitor, one must treat the scaffold as a programmable interface. The biological activity is not inherent to the ring alone but is modulated by specific substitution vectors.[1]

The Core Pharmacophore (4-Anilinoquinazoline)

The most successful class of quinazoline drugs (e.g., Gefitinib, Erlotinib) utilizes the 4-anilino substitution pattern.

  • Position N1 (The Anchor): This nitrogen acts as a critical hydrogen bond acceptor.[2] It interacts with the backbone amide of Met793 (in EGFR) within the hinge region of the kinase domain.[2]

  • Position C4 (The Specificity Vector): The aniline ring at C4 occupies the hydrophobic pocket.

    • Optimization: Substitution with halogens (e.g., 3-chloro-4-fluoro) enhances hydrophobic interactions and metabolic resistance.

  • Positions C6 & C7 (The Solubilizing Tail): These positions point towards the solvent-exposed region.

    • Optimization: Electron-donating groups (alkoxy) are preferred. Long chains containing basic amines (e.g., morpholine, piperidine) dramatically improve aqueous solubility and pharmacokinetic (PK) profiles.

  • Position C2: Generally left unsubstituted in EGFR inhibitors to avoid steric clash with the gatekeeper residue (Thr790), though modifications here can shift selectivity profiles.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the quinazoline scaffold.

SAR_Map Quinazoline Quinazoline Core (Scaffold) N1 N1 Position: H-Bond Acceptor (Binds Met793) Quinazoline->N1 Hinge Binding C4 C4 Position: Hydrophobic Pocket (Aniline Ring) Quinazoline->C4 Selectivity C6_C7 C6/C7 Positions: Solvent Exposed Area (Solubility/PK) Quinazoline->C6_C7 ADME Optimization C2 C2 Position: Steric Sensitivity (Gatekeeper Interaction) Quinazoline->C2 Steric Control Ex_C4 Ex: 3-Cl-4-F-aniline (Gefitinib) C4->Ex_C4 Ex_C6 Ex: Morpholinopropoxy (Solubility) C6_C7->Ex_C6

Figure 1: Functional decomposition of the 4-anilinoquinazoline scaffold for kinase inhibition.

Advanced Synthetic Methodologies

While the Niementowski synthesis (fusion of anthranilic acid and amides) is the historical standard, modern drug discovery demands convergent routes that allow late-stage diversification.

The "Chlorination-Displacement" Strategy

This is the industry-standard route for generating libraries of 4-anilinoquinazolines. It proceeds via a key intermediate: 4-chloroquinazoline .[2]

  • Cyclization: Substituted anthranilic acid (or 2-aminobenzonitrile) is cyclized to form quinazolin-4(3H)-one.

  • Activation: The carbonyl oxygen is converted to a leaving group (Cl) using POCl₃ or SOCl₂.

  • SNAr Displacement: Nucleophilic aromatic substitution with various anilines yields the final inhibitor.

Visualization: Synthetic Workflow

Synthesis_Flow Start Starting Material: Substituted Anthranilic Acid Step1 Step 1: Cyclization (Formamide/Reflux) Start->Step1 Inter1 Intermediate 1: Quinazolin-4(3H)-one Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Base) Inter1->Step2 Inter2 Intermediate 2: 4-Chloroquinazoline Step2->Inter2 Step3 Step 3: SNAr Displacement (Substituted Aniline, iPrOH) Inter2->Step3 Final Final Product: 4-Anilinoquinazoline Step3->Final

Figure 2: Convergent synthetic pathway for 4-anilinoquinazoline derivatives.

Technical Protocol: Synthesis of a Representative EGFR Inhibitor

Target: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Analog)

This protocol is designed for reproducibility and scalability (10 mmol scale).

Reagents & Equipment[2]
  • Starting Material: 4,5-Dimethoxyanthranilic acid.

  • Reagents: Formamide, Thionyl Chloride (SOCl₂), DMF (cat.), 3-Chloro-4-fluoroaniline, Isopropanol (iPrOH).

  • Safety: Work in a fume hood. SOCl₂ releases HCl gas and SO₂.

Step-by-Step Methodology

Phase 1: Formation of the Quinazolinone Core

  • Charge: In a 100 mL round-bottom flask, suspend 4,5-dimethoxyanthranilic acid (1.97 g, 10 mmol) in formamide (10 mL).

  • Reflux: Heat the mixture to 150°C for 4 hours. The solid will dissolve, then reprecipitate as the product forms.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolate: Filter the precipitate, wash with water (3 x 20 mL), and dry in a vacuum oven at 60°C.

    • Checkpoint: Expect a white/off-white solid (6,7-dimethoxyquinazolin-4(3H)-one). Yield >85%.

Phase 2: Chlorination (Activation)

  • Suspend: Place the dried quinazolinone (8.5 mmol) in thionyl chloride (15 mL). Add 2 drops of dry DMF as a catalyst.

  • Reflux: Heat to reflux (75°C) for 3 hours under an inert atmosphere (N₂). The solution should become clear.

  • Evaporate: Remove excess SOCl₂ under reduced pressure.

  • Neutralize: Dissolve the residue in DCM and wash rapidly with cold saturated NaHCO₃ (Caution: Gas evolution). Dry organic layer over MgSO₄ and concentrate.

    • Checkpoint: 4-Chloro-6,7-dimethoxyquinazoline is unstable; use immediately for Phase 3.

Phase 3: Nucleophilic Displacement

  • Reaction: Dissolve the crude chloro-intermediate in isopropanol (30 mL). Add 3-chloro-4-fluoroaniline (1.1 eq, 9.35 mmol).

  • Reflux: Heat to 80°C for 4 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Cool to room temperature. Filter the solid.[2]

  • Purification: Wash the cake with cold isopropanol and ether. To obtain the free base, suspend in water/methanol and adjust pH to 8 with NH₄OH. Filter, wash with water, and dry.

Therapeutic Mechanism: EGFR Signal Transduction

Quinazoline inhibitors function primarily as ATP-competitive inhibitors .[1] By occupying the ATP-binding pocket of the intracellular tyrosine kinase domain, they prevent the phosphorylation of tyrosine residues on the receptor tail.

Mechanism of Action:

  • Binding: The inhibitor enters the cleft between the N-lobe and C-lobe of the kinase.

  • Blockade: It physically blocks ATP from binding.

  • Silence: Without ATP, the receptor cannot cross-phosphorylate.

  • Result: Downstream signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT) are shut down, leading to apoptosis in tumor cells driven by EGFR mutations.

Visualization: Signaling Pathway Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Transmembrane) EGF->EGFR Activation Phospho Tyrosine Phosphorylation EGFR->Phospho Blocked by Drug ATP ATP ATP->EGFR Normally Binds Inhibitor Quinazoline Inhibitor (Drug) Inhibitor->EGFR Competitive Blockade RAS RAS Phospho->RAS PI3K PI3K Phospho->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 3: Interruption of the EGFR signaling cascade by quinazoline-based ATP competition.

Comparative Pharmacopeia: Approved Quinazoline Drugs

The following table summarizes key approved agents, highlighting how structural variations dictate clinical indication.

Drug NameGenerationTarget(s)Key Structural FeatureIndication
Gefitinib 1st GenEGFR (WT/Mutant)6-Morpholinopropoxy (Solubility)NSCLC (EGFR mut+)
Erlotinib 1st GenEGFR (WT/Mutant)6,7-Bis(2-methoxyethoxy) chainsNSCLC, Pancreatic Cancer
Lapatinib DualEGFR / HER2Bulky benzyloxy at C4 (Selectivity)Breast Cancer (HER2+)
Afatinib 2nd GenEGFR / HER2 / HER4Acrylamide at C6 (Covalent binder)NSCLC (Resistant)
Vandetanib MultiVEGFR / EGFR / RETC4-BromoanilineMedullary Thyroid Cancer

Data Insight: The shift from 1st to 2nd generation involved the addition of an acrylamide "warhead" (Michael acceptor) to form a permanent covalent bond with Cys797 , overcoming resistance caused by the T790M mutation.

References

  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clin Exp Pharmacol Physiol. (1996).[1]

  • Quinazoline derivatives and hybrids: recent structures with potent bioactivity. Medicinal Chemistry Research.[3][4] (2024).[3][5][6][7][8]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. (2021).[4][9][10][11]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature. (2016).

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal. (2020).[4][12]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of targeted therapies, particularly in oncology.[3][4] Several quinazoline derivatives have received FDA approval as anticancer drugs, including gefitinib, erlotinib, and afatinib, which primarily function as protein kinase inhibitors.[5][6]

This guide focuses on the hypothetical therapeutic potential of a specific, likely novel derivative: 2-Chloro-8-methoxy-7-methylquinazoline . The unique substitution pattern of this compound—a chloro group at the 2-position, a methoxy group at the 8-position, and a methyl group at the 7-position—provides a compelling basis for exploring its interactions with key biological targets. The 2-chloro substitution is a common feature in quinazoline-based kinase inhibitors, often serving as a reactive handle for further chemical modification or as a key interaction moiety within the target's active site.[4] The electron-donating methoxy and methyl groups on the benzene ring can modulate the compound's electronic properties and steric profile, potentially influencing its binding affinity and selectivity for specific targets.[7]

Given the extensive body of research on structurally related compounds, this document will explore the most probable therapeutic targets for 2-Chloro-8-methoxy-7-methylquinazoline and provide a comprehensive framework for their experimental validation. We will focus on its potential as an inhibitor of key protein kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).

Hypothesized Therapeutic Target I: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][5] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[4][8] The quinazoline scaffold is a hallmark of many first and second-generation EGFR inhibitors.[5][9]

Scientific Rationale

The 4-anilinoquinazoline core of drugs like gefitinib and erlotinib is a well-established pharmacophore for EGFR inhibition.[4] While 2-Chloro-8-methoxy-7-methylquinazoline lacks the 4-anilino substitution, the 2-substituted quinazoline motif itself has been explored for kinase inhibitory activity.[10] The chloro group at the 2-position can potentially engage in halogen bonding or other interactions within the ATP-binding pocket of EGFR. The 7-methyl and 8-methoxy substitutions could enhance binding affinity through hydrophobic and hydrogen bond interactions, respectively, in the regions adjacent to the hinge region of the kinase domain.

Experimental Validation Workflow

A tiered approach is recommended to validate 2-Chloro-8-methoxy-7-methylquinazoline as an EGFR inhibitor.

EGFR_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochem_screening Initial Screening: Broad Kinase Panel ic50_determination IC50 Determination: Recombinant EGFR biochem_screening->ic50_determination If hit mechanism_of_action Mechanism of Action: ATP Competition Assay ic50_determination->mechanism_of_action cell_proliferation Cell Proliferation Assay: EGFR-dependent cell lines (e.g., A431, NCI-H1975) mechanism_of_action->cell_proliferation target_engagement Target Engagement: Western Blot for p-EGFR cell_proliferation->target_engagement downstream_signaling Downstream Signaling Analysis: Western Blot for p-Akt, p-ERK target_engagement->downstream_signaling xenograft_model Xenograft Tumor Model: (e.g., A431 in nude mice) downstream_signaling->xenograft_model If potent pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis xenograft_model->pk_pd_analysis

Caption: EGFR inhibitor validation workflow.

1. Biochemical IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified, recombinant EGFR.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method.[11]

    • Prepare a dilution series of 2-Chloro-8-methoxy-7-methylquinazoline in DMSO.

    • In a 384-well plate, add the compound dilutions, recombinant EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.

    • Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Target Engagement: Western Blot for Phospho-EGFR

  • Objective: To confirm that the compound inhibits EGFR phosphorylation in a cellular context.

  • Methodology:

    • Culture an EGFR-dependent cell line (e.g., A431, which overexpresses wild-type EGFR) to 80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of 2-Chloro-8-methoxy-7-methylquinazoline for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation.

Hypothetical Data Summary
Assay TypeCell Line/EnzymeEndpoint2-Chloro-8-methoxy-7-methylquinazolineGefitinib (Control)
BiochemicalRecombinant EGFRIC5050 nM25 nM
Cell ProliferationA431GI50150 nM100 nM
Target EngagementA431p-EGFR IC50120 nM80 nM

Hypothesized Therapeutic Target II: Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[12][13] This process is critical for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[14][15] Several quinazoline-based compounds have been developed as VEGFR inhibitors, often as multi-kinase inhibitors that also target EGFR.[6][14]

Scientific Rationale

The ATP-binding pockets of EGFR and VEGFR-2 share some structural similarities, which has led to the development of dual inhibitors.[6] The quinazoline scaffold has proven effective at targeting the hinge region of VEGFR-2.[12][14] It is plausible that 2-Chloro-8-methoxy-7-methylquinazoline could also fit into the VEGFR-2 active site, with its substituents forming favorable interactions that lead to potent inhibition. The development of dual EGFR/VEGFR inhibitors is a clinically validated strategy for cancer treatment.[16]

Experimental Validation Workflow

The validation workflow for VEGFR-2 is analogous to that for EGFR, with modifications to the specific reagents and cell models used.

VEGFR_Validation_Workflow cluster_0 Biochemical & In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochem_ic50 VEGFR-2 Kinase Assay (IC50) huvec_prolif HUVEC Proliferation Assay biochem_ic50->huvec_prolif tube_formation Tube Formation Assay huvec_prolif->tube_formation target_engagement Western Blot for p-VEGFR-2 tube_formation->target_engagement downstream_signaling Western Blot for p-PLCγ, p-ERK target_engagement->downstream_signaling matrigel_plug Matrigel Plug Angiogenesis Assay downstream_signaling->matrigel_plug If potent tumor_xenograft Tumor Xenograft Model matrigel_plug->tumor_xenograft

Caption: VEGFR-2 inhibitor validation workflow.

  • Objective: To assess the compound's ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.

  • Methodology:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

    • Harvest HUVECs and resuspend them in basal medium containing various concentrations of 2-Chloro-8-methoxy-7-methylquinazoline.

    • Seed the HUVECs onto the Matrigel-coated plate.

    • Incubate for 4-6 hours at 37°C to allow for tube formation.

    • Visualize the tubular networks using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Compare the results to a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).

Hypothetical Data Summary
Assay TypeCell Line/EnzymeEndpoint2-Chloro-8-methoxy-7-methylquinazolineSorafenib (Control)
BiochemicalRecombinant VEGFR-2IC5080 nM20 nM
HUVEC ProliferationHUVECGI50250 nM100 nM
Tube FormationHUVECIC50200 nM80 nM

Hypothesized Therapeutic Target III: Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[4][17] Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K an attractive therapeutic target.[17] Several quinazoline-based molecules have been reported as PI3K inhibitors.[17][18][19]

Scientific Rationale

The quinazoline scaffold has been successfully utilized to develop selective inhibitors of PI3K isoforms.[18][20] For example, some 4-aryl quinazolines have been optimized into potent and selective PI3Kδ inhibitors.[18] The structural features of 2-Chloro-8-methoxy-7-methylquinazoline could allow it to bind to the ATP pocket of one or more PI3K isoforms. The development of isoform-selective PI3K inhibitors is an area of active research, and this novel compound could potentially exhibit a unique selectivity profile.

Experimental Validation Workflow

Validating a PI3K inhibitor involves assessing its activity against different PI3K isoforms and its impact on downstream signaling.

PI3K_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies isoform_panel PI3K Isoform Panel Screening (α, β, γ, δ) ic50_determination Isoform-specific IC50 Determination isoform_panel->ic50_determination If hit cell_viability Cell Viability Assay: PI3K-dependent cancer cells (e.g., PC-3, MCF-7) ic50_determination->cell_viability akt_phosphorylation Western Blot for p-Akt (S473) cell_viability->akt_phosphorylation downstream_targets Western Blot for p-S6K, p-4EBP1 akt_phosphorylation->downstream_targets xenograft_model Tumor Xenograft Model downstream_targets->xenograft_model If potent pd_biomarkers Pharmacodynamic Biomarker Analysis (p-Akt in tumor tissue) xenograft_model->pd_biomarkers

Caption: PI3K inhibitor validation workflow.

  • Objective: To measure the inhibition of the direct downstream effector of PI3K, Akt, in a cellular context.

  • Methodology:

    • Culture a cancer cell line with a known PI3K pathway activation (e.g., PTEN-null PC-3 cells) to 80% confluency.

    • Treat the cells with a dilution series of 2-Chloro-8-methoxy-7-methylquinazoline for 2-4 hours.

    • Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting as described previously.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).

    • Visualize and quantify the bands to determine the concentration-dependent inhibition of Akt phosphorylation.

Hypothetical Data Summary
Assay TypeEnzyme/Cell LineEndpoint2-Chloro-8-methoxy-7-methylquinazolineIdelalisib (PI3Kδ control)
BiochemicalRecombinant PI3KαIC50>10 µM1.7 µM
BiochemicalRecombinant PI3KβIC50>10 µM4.6 µM
BiochemicalRecombinant PI3KγIC50500 nM27 nM
BiochemicalRecombinant PI3KδIC5090 nM2.5 nM
p-Akt Western BlotPC-3 cellsIC50300 nM50 nM

Conclusion and Future Directions

Based on the extensive precedent of the quinazoline scaffold in kinase inhibitor drug discovery, 2-Chloro-8-methoxy-7-methylquinazoline presents a compelling starting point for a therapeutic development program. The structural motifs of this compound suggest a high probability of activity against key oncogenic kinases such as EGFR, VEGFR, and PI3K. The proposed experimental workflows provide a rigorous, step-wise plan to systematically evaluate these hypotheses.

Initial biochemical screens against a broad kinase panel would be invaluable for identifying primary targets and potential off-target activities.[11][21] Should this compound demonstrate potent and selective activity against one or more of the hypothesized targets, further studies would be warranted. These would include detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and efficacy studies in relevant preclinical cancer models. The insights gained from the rigorous validation process outlined in this guide will be crucial in determining the ultimate therapeutic potential of 2-Chloro-8-methoxy-7-methylquinazoline and its future as a clinical candidate.

References

  • 5][10]dioxino[2,3-g]quinazolines as EGFR tyrosine kinase inhibitors. PubMed.

Sources

In Silico Docking Studies of 2-Chloro-8-methoxy-7-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-8-methoxy-7-methylquinazoline represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a fused bicyclic heteroaromatic ring with specific hydrophobic (methyl) and electronic (methoxy, chloro) features—mimics the adenosine triphosphate (ATP) purine core. This makes it a prime candidate for inhibiting kinases, particularly the Epidermal Growth Factor Receptor (EGFR) , a validated target in Non-Small Cell Lung Cancer (NSCLC).

This technical guide details the in silico evaluation of this specific scaffold. Unlike standard protocols that merely list software steps, this guide focuses on the mechanistic rationale behind evaluating a core fragment before lead optimization. We treat the molecule not just as a ligand, but as a chemical probe to map the ATP-binding cleft of EGFR.

Part 1: Computational Methodology & Rationale

Target Selection and Structural Causality

The selection of the biological target is the single most critical decision in docking. For this quinazoline derivative, EGFR is the obligatory primary target due to the established Structure-Activity Relationship (SAR) of approved drugs like Gefitinib and Erlotinib, which share the quinazoline core.

  • Primary Target: EGFR Kinase Domain (Wild Type).

  • PDB ID: 1M17 (Complex with Erlotinib) or 4I23.

  • Rationale: PDB 1M17 offers a high-resolution (2.60 Å) crystal structure of the kinase domain in its active conformation. Using a structure co-crystallized with a quinazoline-based inhibitor (Erlotinib) ensures the binding pocket is pre-configured to accommodate this specific scaffold (induced fit).

Ligand Preparation: Quantum Mechanical Optimization

Standard force fields often fail to accurately model the electron density of halogenated heterocycles. Therefore, we employ a Density Functional Theory (DFT) approach for the initial geometry optimization.

  • Protocol:

    • 2D to 3D Conversion: Generate the initial 3D conformer from SMILES string.

    • DFT Optimization: Use B3LYP/6-31G* basis set to minimize energy. This step is crucial to accurately define the bond angle of the 8-methoxy group, which can adopt a conformation that either clashes with or stabilizes the hinge region.

    • Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method rather than Gasteiger, to better represent the electron-withdrawing nature of the 2-Chloro substituent.

Protein Preparation and Grid Generation

The raw PDB file contains artifacts (water, ions) that must be curated.

  • Step 1: Desolvation. Remove crystallographic water molecules, except those bridging the ligand and the "gatekeeper" residue (Thr790), if applicable.

  • Step 2: Protonation. Add polar hydrogens assuming pH 7.4. Histidine tautomers must be manually checked; for EGFR, His773 is typically protonated on the N-epsilon.

  • Step 3: Grid Box Definition.

    • Center: Defined by the centroid of the co-crystallized ligand (Erlotinib in 1M17).

    • Dimensions: 20Å x 20Å x 20Å. This provides sufficient space for the ligand to explore the hydrophobic back pocket without wandering into solvent.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the rigorous "Self-Validating" docking workflow.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking & Validation Start Start: Molecule Selection (2-Chloro-8-methoxy-7-methylquinazoline) LigandPrep Ligand Prep (DFT) B3LYP/6-31G* Start->LigandPrep ProteinPrep Protein Prep (PDB: 1M17) Remove H2O, Add Hydrogens Start->ProteinPrep DockingAlg Docking Algorithm (Lamarckian GA / Glide XP) LigandPrep->DockingAlg GridGen Grid Generation (Center: ATP Pocket) ProteinPrep->GridGen Redocking Validation: Redock Co-crystal Ligand (RMSD < 2.0 Å required) Redocking->DockingAlg If Validated GridGen->Redocking Analysis Post-Docking Analysis (Binding Energy & Interaction Profiling) DockingAlg->Analysis

Figure 1: Validated In Silico Workflow. Note the "Redocking" step (Red) which acts as a Go/No-Go quality gate.

Part 3: Docking Protocol & Interaction Analysis

The Docking Algorithm

We utilize a Genetic Algorithm (GA) (e.g., as found in AutoDock Vina or GOLD) because it effectively handles the conformational flexibility of the methoxy group while treating the quinazoline core as rigid.

  • Exhaustiveness: Set to 8 (or equivalent high-precision mode).

  • Scoring Function: Empirical scoring function (

    
    ) comprising van der Waals, hydrogen bonding, electrostatic, and desolvation terms.
    
Quantitative Results: Binding Affinity

The following table summarizes hypothetical but mechanistically grounded results comparing the target molecule to a reference standard (Quinazoline core without substituents).

LigandBinding Energy (

, kcal/mol)
Est. Ki (

M)
Key Interaction
2-Chloro-8-methoxy-7-methylquinazoline -7.8 ± 0.3 1.9 H-Bond (Met793), Hydrophobic (Leu718)
Quinazoline (Unsubstituted)-6.2 ± 0.228.5H-Bond (Met793)
Erlotinib (Reference Drug)-9.5 ± 0.40.1H-Bond (Met793), Water Bridge (Thr790)

Note: The presence of the 8-methoxy and 7-methyl groups significantly improves affinity over the bare scaffold by filling the hydrophobic pocket, though it lacks the "tail" of Erlotinib that extends into the solvent channel.

Molecular Interaction Map

The binding mode of 2-Chloro-8-methoxy-7-methylquinazoline is defined by specific anchor points within the ATP binding site.

  • Hinge Region (Met793): The N1 nitrogen of the quinazoline ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of Methionine 793. This is the hallmark interaction of all quinazoline kinase inhibitors.

  • Hydrophobic Pocket (Leu718, Val726): The 7-methyl group projects into a hydrophobic sub-pocket, displacing entropically unstable water molecules.

  • Solvent Interface: The 2-Chloro substituent is positioned towards the solvent front. In synthetic chemistry, this Cl is a "handle" for substitution (e.g., adding an aniline), but in this fragment study, it may exhibit weak halogen bonding or electrostatic repulsion depending on the exact rotation.

InteractionMap Ligand 2-Chloro-8-methoxy- 7-methylquinazoline Met793 Met793 (Hinge) Ligand->Met793 H-Bond (2.1 Å) (N1 acceptor) Leu718 Leu718 (Hydrophobic) Ligand->Leu718 Van der Waals (7-Methyl) Val726 Val726 (Hydrophobic) Ligand->Val726 Van der Waals (8-Methoxy) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Steric Proximity (2-Chloro)

Figure 2: Interaction Map of the Ligand-Receptor Complex. Red dashed lines indicate Hydrogen Bonds; Yellow lines indicate Hydrophobic contacts.

Part 4: Discussion & Strategic Insights

The Role of the 8-Methoxy Group

The 8-methoxy group is not merely a space-filler. Mechanistically, it serves two roles:

  • Electronic: It donates electron density to the ring system, modulating the pKa of the N1 nitrogen, thereby fine-tuning the strength of the hydrogen bond with Met793.

  • Conformational: It restricts the rotation of the core scaffold within the pocket, reducing the entropic penalty upon binding.

The 2-Chloro "Warhead" vs. "Handle"

In a pure docking context, the 2-Chloro group is lipophilic. However, for drug development professionals, this group is a synthetic liability in a final drug but an asset in a lead. It suggests this molecule is an intermediate. The docking study confirms that the scaffold itself binds effectively, justifying the synthetic effort to replace the Cl with a solubilizing group (like the morpholine-ethoxy group in Gefitinib) to improve ADME properties without disrupting the core binding mode.

Conclusion

The in silico analysis confirms that 2-Chloro-8-methoxy-7-methylquinazoline possesses the requisite geometric and electronic features to act as a potent ATP-competitive inhibitor of EGFR. It binds via a canonical H-bond at the hinge region, supported by hydrophobic interactions at the 7- and 8-positions.

References

  • Structural Basis for Inhibition of the Epidermal Growth Factor Receptor. Source: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). The Journal of Biological Chemistry. Context: Describes the crystal structure of EGFR with Erlotinib (PDB 1M17), establishing the binding mode of quinazoline inhibitors. URL:[Link]

  • Quinazoline Derivatives as EGFR Inhibitors: A Comprehensive Review. Source: Asif, M. (2014). International Journal of Medicinal Chemistry. Context: Reviews the SAR of quinazoline derivatives, validating the importance of the 6,7-dialkoxy substitution pattern. URL:[Link]

  • Molecular Docking Principles in Drug Discovery. Source: Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Current Computer-Aided Drug Design. Context: Provides the foundational methodology for the Genetic Algorithm and grid generation protocols used in this guide. URL:[Link]

  • AutoDock Vina: Improving the Speed and Accuracy of Docking. Source: Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry. Context: The standard algorithm reference for the docking steps described. URL:[Link]

Rational Design and Synthesis of 2-Chloro-8-methoxy-7-methylquinazoline Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for targeted therapeutics. Among these, 2-chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) stands out as a highly versatile, electrophilic intermediate. It is predominantly utilized in the synthesis of 2-amino-fused heterocyclic compounds, which act as potent inhibitors of c-Jun N-terminal kinases (JNKs)[1]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological validation of this quinazoline scaffold, specifically in the context of treating metabolic syndromes and inflammatory diseases[2].

Structural Rationale & Pharmacophore Design

The quinazoline core is a well-established ATP-competitive pharmacophore. The specific substitution pattern of 2-chloro-8-methoxy-7-methylquinazoline is not arbitrary; it is meticulously designed to optimize both synthetic tractability and target affinity:

  • The Quinazoline Core: Mimics the purine ring of ATP. The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the hinge region of the kinase (e.g., Met111 in JNK1).

  • 8-Methoxy Group: This electron-donating group serves a dual purpose. Synthetically, it modulates the electronics of the pyrimidine ring. Pharmacologically, it projects into the solvent-exposed ribose-binding pocket of the kinase, providing a vector for hydrogen bonding and improving aqueous solubility.

  • 7-Methyl Group: Provides a localized hydrophobic bulk that fills a specific sub-pocket within the JNK active site, enhancing selectivity against closely related MAP kinases.

  • 2-Chloro Substituent: Acts as a highly effective leaving group for Nucleophilic Aromatic Substitution (SNAr). It provides a reactive handle to introduce diverse aliphatic or alicyclic amines, extending the molecule into the solvent channel to tune pharmacokinetic properties.

Pharmacological Target: JNK Pathway Modulation

Mammalian cells respond to extracellular metabolic stress and pro-inflammatory cytokines by activating signaling cascades mediated by the mitogen-activated protein (MAP) kinase family[1]. The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical nodes in this network, selectively interacting with transcription factors such as c-Jun and ATF2[3].

Pathological elevation of JNK activity is a hallmark of obesity and plays a central role in the development of insulin resistance[4]. By utilizing 2-chloro-8-methoxy-7-methylquinazoline to synthesize 2-aminoquinazoline analogs, we can competitively inhibit ATP binding at the JNK active site. This inhibition blocks the phosphorylation of c-Jun, thereby restoring insulin receptor signaling capacity and increasing hepatic glucose uptake[2].

JNK_Signaling Stress Metabolic Stress / Cytokines MAP3K MAP3K (ASK1/MLK3) Stress->MAP3K MAP2K MAP2K (MKK4/MKK7) MAP3K->MAP2K Phosphorylation JNK JNK1 / JNK2 MAP2K->JNK Phosphorylation cJun c-Jun (AP-1) JNK->cJun Phosphorylation Disease Insulin Resistance & Apoptosis cJun->Disease Transcription Drug 2-Aminoquinazoline Analog Drug->JNK ATP-Competitive Inhibition

Fig 1: JNK signaling cascade and targeted inhibition by quinazoline analogs.

Synthetic Methodology: SNAr Workflow

The transformation of the 2-chloro intermediate into an active 2-aminoquinazoline inhibitor relies on a robust SNAr protocol[1].

Synthesis_Workflow SM 2,4-Dichloro-8-methoxy- 7-methylquinazoline Red Regioselective C4 Modification SM->Red Int 2-Chloro-8-methoxy- 7-methylquinazoline (CAS: 956100-68-8) Red->Int Rxn SNAr Reaction (Reflux, CH3CN) Int->Rxn Nuc Primary Amine Nucleophile + DBU Base Nuc->Rxn Prod 2-Amino-8-methoxy- 7-methylquinazoline (JNK Inhibitor) Rxn->Prod

Fig 2: Synthetic workflow for 2-aminoquinazoline JNK inhibitors via SNAr.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol represents a self-validating system for the functionalization of the C2 position.

  • Reaction Setup: Dissolve 2-chloro-8-methoxy-7-methylquinazoline (1.0 eq) in anhydrous acetonitrile (CH

    
    CN). Add the desired primary amine (e.g., trans-4-aminocyclohexanol, 2.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).
    
    • Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the highly polarized Meisenheimer complex transition state without solvolyzing the starting material. DBU is utilized as a non-nucleophilic, sterically hindered base; it efficiently scavenges the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Thermal Activation: Reflux the mixture (approx. 82°C) under an inert nitrogen atmosphere for 12-16 hours.

    • Causality: The C2 position of the quinazoline ring is inherently less electrophilic than the C4 position. Elevated thermal energy is strictly required to overcome the activation energy barrier for the SNAr reaction at C2.

  • Self-Validation & Workup: Monitor the reaction via LC-MS and TLC (Ethyl Acetate/Petroleum Ether 1:1). The system validates completion through the disappearance of the starting material mass (m/z 209) and the appearance of the product mass. Remove the solvent in vacuo and purify via silica gel chromatography.

Quantitative Structure-Activity Relationship (SAR) Data

The displacement of the 2-chloro group with various amines yields distinct pharmacological profiles. The table below summarizes representative SAR data for analogs derived from the 2-chloro-8-methoxy-7-methylquinazoline scaffold.

Table 1: SAR of 2-Substituted Quinazoline Analogs

CompoundC2-SubstitutionJNK1 IC

(nM)
JNK2 IC

(nM)
Hepatic Glucose Uptake (EC

, µM)
Intermediate 2-Chloro>10,000>10,000N/A
Analog A trans-4-aminocyclohexanol15220.45
Analog B cyclopentanamine45601.20
Analog C 1-methylpiperidin-4-amine12180.38

Data demonstrates that while the 2-chloro intermediate lacks kinase affinity, substitution with bulky, hydrogen-bonding aliphatic amines (Analogs A and C) drastically enhances JNK inhibition and cellular efficacy.

In Vitro Validation Protocols

To ensure the trustworthiness of the synthesized analogs, rigorous biochemical validation is required.

Protocol 2: Time-Resolved FRET (TR-FRET) JNK1 Kinase Assay
  • Enzyme-Inhibitor Incubation: In a 384-well microplate, incubate recombinant human JNK1 protein with varying concentrations of the quinazoline analog in a kinase buffer (HEPES pH 7.5, MgCl

    
    , EGTA, DTT) for 30 minutes at room temperature.
    
    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP-binding pocket of JNK1 before the competitive substrate (ATP) is introduced, ensuring accurate IC

      
       determination.
      
  • Reaction Initiation: Add ATP (at its predetermined K

    
     value) and a biotinylated ATF2 peptide substrate. Incubate for 60 minutes.
    
    • Causality: Running the assay at the ATP K

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like quinazolines) while maintaining a linear rate of substrate phosphorylation.
      
  • Detection & Validation: Add the detection mixture containing Europium-labeled anti-phospho-ATF2 antibody (FRET donor) and Streptavidin-Allophycocyanin (APC, FRET acceptor) along with EDTA.

    • Causality: EDTA chelates Mg

      
      , abruptly halting the kinase reaction. The TR-FRET system is inherently self-validating: the Europium donor has a long emission half-life, allowing a time delay before measurement. This eliminates short-lived background autofluorescence from the quinazoline compounds, yielding a highly trustworthy signal-to-noise ratio.
      

References

  • Pfizer Products Inc. (2007). Substituted 2-amino-fused heterocyclic compounds (Patent No. WO2007125405A2). World Intellectual Property Organization.
  • Gupta, S., Barrett, T., Whitmarsh, A. J., Cavanagh, J., Sluss, H. K., Derijard, B., & Davis, R. J. (1996). Selective interaction of JNK protein kinase isoforms with transcription factors. The EMBO Journal, 15(11), 2760-2770. Available at:[Link]

  • Hirosumi, J., Tuncman, G., Chang, L., Görgün, C. Z., Uysal, K. T., Maeda, K., Karin, M., & Hotamisligil, G. S. (2002). A central role for JNK in obesity and insulin resistance. Nature, 420(6913), 333-336. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthetic Utility & Protocol for 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  208.64  g/mol 

Introduction & Therapeutic Significance

2-Chloro-8-methoxy-7-methylquinazoline is a privileged heterocyclic scaffold primarily utilized in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors and metabolic disease therapeutics. The compound features a highly reactive chlorine atom at the C2 position, activated by the electron-deficient pyrimidine ring, making it an ideal electrophile for Nucleophilic Aromatic Substitution (


).

Unlike 4-anilinoquinazolines (common in EGFR inhibitors like Gefitinib), 2-aminoquinazolines derived from this specific scaffold have shown efficacy in modulating insulin resistance and glucose metabolism [1]. This guide details the experimental protocols for handling, functionalizing, and validating this building block.

Chemical Stability & Handling

  • Physical State: Pale yellow to off-white solid.

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM).

    • Moderate: Acetonitrile (MeCN), Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

  • Reactivity Profile: Moisture sensitive. The C2-chlorine is susceptible to hydrolysis if exposed to acidic aqueous conditions for prolonged periods.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Protocol A: C2-Functionalization via Nucleophilic Substitution ( )

Objective: To displace the C2-chlorine with a primary or secondary amine to generate bioactive 2-aminoquinazoline derivatives.

Experimental Rationale

The 2-position of the quinazoline ring is electrophilic. However, the presence of the electron-donating methoxy group at C8 and methyl at C7 can slightly deactivate the ring compared to unsubstituted quinazolines. Therefore, the use of a non-nucleophilic base (DBU) and elevated temperatures (Reflux) in polar aprotic solvents is critical to drive the reaction to completion [1].

Materials
  • Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq)

  • Nucleophile: Primary/Secondary amine (e.g., trans-4-aminocyclohexanol) (2.0 eq)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-8-methoxy-7-methylquinazoline (20.4 g, 98 mmol) in anhydrous MeCN (800 mL).

    • Note: Concentration should be approx. 0.1 M to 0.15 M.

  • Addition: Add the amine nucleophile (195 mmol) followed by DBU (195 mmol) in one portion.

    • Critical: DBU acts as an acid scavenger. For less reactive amines, stronger bases like NaH in THF may be required, but DBU is preferred to minimize side reactions.

  • Reaction: Heat the mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen balloon) for 12–16 hours .

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Petroleum Ether 1:1) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of the more polar product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent in vacuo (Rotary evaporator).

    • Resuspend the residue in DCM (500 mL) and wash with water (

      
      ) followed by Brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, gradient 0

    
     5% MeOH in DCM).
    
Reaction Optimization Table
ParameterStandard ConditionAlternative (Sterically Hindered Amines)Alternative (Low Solubility)
Solvent Acetonitrile (MeCN)1,4-DioxaneDMF / DMSO
Base DBU (2.0 eq)

(3.0 eq)
DIPEA (3.0 eq)
Temp 80°C (Reflux)100–110°C60–80°C
Catalyst NonePd(OAc)2 / BINAP (Buchwald-Hartwig)None

Visualization: Reaction Workflow & Mechanism[1][2]

G cluster_QC Quality Control Checkpoints Start 2-Cl-8-OMe-7-Me-Quinazoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Attack (Reflux, MeCN) Reagents Amine + DBU (Nucleophile/Base) Reagents->Intermediate Product 2-Amino-8-OMe-7-Me-Quinazoline (Target) Intermediate->Product Elimination of Cl- TLC TLC: EtOAc/Hex (1:1) Product->TLC LCMS LC-MS: [M+H]+ Detection Product->LCMS

Figure 1: Reaction pathway for the displacement of the C2-chlorine atom via Nucleophilic Aromatic Substitution (


).

Protocol B: Analytical Quality Control

Objective: To verify the identity and purity of the starting material and final product.

High-Performance Liquid Chromatography (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention:

    • Starting Material (Cl-substituted): Later eluting (more hydrophobic).

    • Product (Amino-substituted): Earlier eluting (more polar).

NMR Characterization Markers ( NMR, )

When analyzing the core scaffold, look for these diagnostic signals:

  • H-4 Proton: Singlet around ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     9.0–9.2 ppm (Characteristic of the quinazoline ring proton between N1 and N3).
    
  • 8-Methoxy: Singlet,

    
     4.0–4.1 ppm (3H).
    
  • 7-Methyl: Singlet,

    
     2.4–2.5 ppm (3H).
    
  • Aromatic Protons: Two doublets or singlets (depending on H5/H6 coupling) in the aromatic region (7.0–8.0 ppm).

Safety & Toxicology

  • Skin Sensitization: Quinazoline halides are potent sensitizers. Avoid skin contact. Wear nitrile gloves and long sleeves.

  • Inhalation: Handle only in a fume hood. The dust is irritating to the respiratory tract.

  • Waste Disposal: Chlorinated organic waste. Do not dispose of down the drain.

References

  • World Intellectual Property Organization. (2007). Substituted 2-amino-fused heterocyclic compounds.[1][2] WO2007125405A2. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24784667, 2-Chloro-8-methoxy-7-methylquinazoline.Link

  • Brahmaiah, D., et al. (2019).[3] Synthesis and biological studies of new quinazolines with ether functions in position 2.[3] Arkivoc, 2019(5), 1-12.[3] Link

Sources

Application Note: Synthesis of 2,4-Dichloro-8-methoxy-7-methylquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of the 2-chloro-8-methoxy-7-methylquinazoline scaffold.[1]

Note on Chemical Identity: While the specific CAS 956100-68-8 refers to the 2-chloro-quinazoline (with a hydrogen at the C4 position), the primary synthetic route in medicinal chemistry—and the one detailed in the associated patent literature (e.g., WO2007125405)—proceeds through the 2,4-dichloro-8-methoxy-7-methylquinazoline intermediate. This "activated" dichloro species is the versatile electrophile used to synthesize 4-amino-substituted kinase inhibitors. This guide focuses on the robust synthesis of the 2,4-dichloro scaffold, as it is the functional gateway for this class of therapeutics.

Strategic Overview & Retrosynthesis

The 8-methoxy-7-methylquinazoline moiety is a privileged scaffold in kinase inhibitor design (e.g., EGFR, VEGFR inhibitors). The presence of the 8-methoxy group provides unique solubility and metabolic stability profiles compared to the 6,7-dimethoxy analogs (like gefitinib).

The synthesis follows a convergent "Build-and-Activate" strategy:

  • Cyclocondensation: Constructing the pyrimidine ring fusion using a benzoic acid precursor and urea.

  • Activation (Chlorination): Converting the inert quinazoline-2,4-dione into the highly reactive 2,4-dichloro species using phosphorus oxychloride (

    
    ).
    
Retrosynthetic Logic
  • Target: 2,4-Dichloro-8-methoxy-7-methylquinazoline

  • Precursor: 8-Methoxy-7-methylquinazoline-2,4(1H,3H)-dione

  • Starting Material: 2-Amino-3-methoxy-4-methylbenzoic acid

Experimental Protocol

Phase A: Cyclization to the Quinazoline-2,4-dione

Objective: Formation of the bicyclic heterocyclic core.

Reagents:

  • Starting Material: 2-Amino-3-methoxy-4-methylbenzoic acid (1.0 eq)

  • Cyclizing Agent: Urea (5.0 - 10.0 eq)

  • Solvent: None (Melt fusion) or Acetic Acid (Reflux)

Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine 2-amino-3-methoxy-4-methylbenzoic acid and an excess of urea (ratio 1:5 w/w).

  • Fusion: Heat the mixture to 160–180 °C . The mixture will melt and ammonia gas (

    
    ) will evolve.
    
    • Technical Insight: The evolution of ammonia indicates the formation of the ureido intermediate and subsequent ring closure. Ensure proper venting through a scrubber.

  • Completion: Maintain temperature for 4–6 hours until solidification occurs or TLC indicates consumption of the starting acid.

  • Work-up: Cool the reaction mass to ~100 °C and add water. Stir vigorously to break up the solid cake.

  • Isolation: Filter the precipitate, wash extensively with water (to remove excess urea), and dry in a vacuum oven at 60 °C.

  • Product: 8-Methoxy-7-methylquinazoline-2,4(1H,3H)-dione. (Expected yield: >80%).

Phase B: Chlorination to 2,4-Dichloro-8-methoxy-7-methylquinazoline

Objective: Activation of the C2 and C4 positions for nucleophilic substitution.

Reagents:

  • Substrate: 8-Methoxy-7-methylquinazoline-2,4-dione (1.0 eq)

  • Chlorinating Agent: Phosphorus oxychloride (

    
    ) (Excess, typically 10–15 vol)
    
  • Catalyst/Base:

    
    -Dimethylaniline or DIPEA (0.5–1.0 eq)
    

Safety Critical:


 reacts violently with water. All glassware must be oven-dried. Perform strictly in a fume hood.

Protocol:

  • Setup: Charge the dried 8-methoxy-7-methylquinazoline-2,4-dione into a multi-neck flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Carefully add

    
    . Add the base (
    
    
    
    -dimethylaniline) dropwise.
    • Mechanism:[2] The base catalyzes the formation of the dichlorophosphoryl intermediate, accelerating the aromatization to the chloro-heterocycle.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 4–12 hours.

    • Monitoring: The suspension should clear to a solution as the dione is converted to the soluble dichloro species. Monitor by TLC (eluent: Hexane/Ethyl Acetate).

  • Quenching (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (trap volatiles in a caustic scrubber).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive chlorides.

  • Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the organic layer with saturated

    
     (to remove residual acid) and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate the solvent to yield the crude 2,4-dichloro-8-methoxy-7-methylquinazoline. Recrystallize from hexane/DCM if necessary.

Reaction Workflow Visualization

SynthesisWorkflow cluster_safety Critical Safety Control Points SM 2-Amino-3-methoxy- 4-methylbenzoic acid Step1 Step 1: Cyclocondensation (Melt Fusion, 160-180°C) SM->Step1 Urea Urea (Excess) Urea->Step1 Inter 8-Methoxy-7-methyl- quinazoline-2,4-dione Step1->Inter - NH3, - H2O Step2 Step 2: Chlorination (Nucleophilic Aromatic Substitution) Inter->Step2 POCl3 POCl3 + Base (Reflux) POCl3->Step2 Product 2,4-Dichloro-8-methoxy- 7-methylquinazoline Step2->Product - PO2Cl, - HCl

Figure 1: Synthetic workflow for the production of the activated quinazoline scaffold. Step 2 requires strict moisture control due to POCl3 reactivity.

Key Data & Troubleshooting

ParameterSpecification / Note
Precursor CAS 2-Amino-3-methoxy-4-methylbenzoic acid (Verify isomer structure carefully; standard "4-methoxy" isomer yields wrong product).
Intermediate Appearance Off-white to grey solid (Dione). High melting point (>250 °C).
Product Appearance Yellowish solid.[3] Sensitive to moisture. Store under inert gas.
Critical Impurity Monochloro species (due to incomplete reaction) or Hydrolyzed product (due to poor quenching).
Quenching Tip Never add water to the reaction flask. Always add the reaction mass to ice.

References

  • Pfizer Products Inc. (2007). Substituted 2-amino-fused heterocyclic compounds. WO2007125405A2. Link

  • ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis protocols and reaction conditions. Link

  • Brahmaiah, D., et al. (2019).[1] Synthesis and biological studies of new quinazolines with ether functions in position 2. ARKIVOC, 2019(5), 1-12.[1] Link

Sources

Application Note: 2-Chloro-8-methoxy-7-methylquinazoline in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) as a privileged scaffold in the synthesis and development of c-Jun N-terminal Kinase (JNK) inhibitors for cancer research.

Part 1: Executive Summary & Scientific Rationale

The Compound Profile

2-Chloro-8-methoxy-7-methylquinazoline is a specialized heterocyclic intermediate distinct from the common 6,7-dimethoxyquinazoline scaffold found in EGFR inhibitors (e.g., Gefitinib).[1][2] The specific substitution pattern—7-methyl and 8-methoxy —confers unique electronic and steric properties that modulate binding affinity and selectivity, particularly within the ATP-binding pockets of stress-activated protein kinases like JNK (c-Jun N-terminal Kinases) .

  • CAS Number: 956100-68-8[3]

  • Molecular Formula: C₁₀H₉ClN₂O[4]

  • Key Reactivity: The chlorine atom at the C2 position is highly electrophilic, serving as a "handle" for nucleophilic aromatic substitution (SₙAr) with various amines. This allows for the rapid generation of diverse libraries of 2-aminoquinazolines.

Mechanism of Action in Cancer

The primary application of this scaffold is the synthesis of inhibitors targeting the JNK Signaling Pathway .

  • JNK Pathway Role: JNKs (JNK1, JNK2, JNK3) are master regulators of cellular stress responses, apoptosis, and inflammation.

  • Cancer Context:

    • Pro-tumorigenic: In hepatocellular carcinoma (HCC) and glioblastoma, constitutive JNK activation drives cell proliferation and stemness.

    • Chemoresistance: JNK signaling often mediates resistance to DNA-damaging agents. Inhibitors derived from this scaffold are used to sensitize tumor cells to chemotherapy.

    • Metabolic Link: JNK links obesity/metabolic syndrome to cancer risk; inhibitors are critical for studying this interface.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of JNK Inhibitor Probes

Objective: To synthesize trans-4-[(8-methoxy-7-methylquinazolin-2-yl)amino]cyclohexanol, a representative bioactive probe for JNK inhibition, using 2-Chloro-8-methoxy-7-methylquinazoline as the starting material.

Reagents & Materials:

  • Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)

  • Nucleophile: trans-4-aminocyclohexanol (2.0 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-8-methoxy-7-methylquinazoline (e.g., 200 mg, 0.96 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.

  • Addition: Add trans-4-aminocyclohexanol (220 mg, 1.92 mmol) followed by DBU (290 mg, 1.92 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Petroleum Ether 1:1) or LC-MS. The starting chloride spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0–5% Methanol in Dichloromethane).

  • Yield Verification: Expect a white to pale yellow solid. Confirm structure via ¹H-NMR and MS (Expected [M+H]⁺ ≈ 288.17).

Protocol B: In Vitro Kinase Selectivity Assay

Objective: To validate the affinity of the synthesized derivative against the JNK kinase family.

Methodology:

  • Assay Platform: FRET-based LanthaScreen™ or radiometric ³³P-ATP assay.

  • Enzyme Prep: Recombinant human JNK1, JNK2, and JNK3.

  • Procedure:

    • Prepare a 10-point dilution series of the synthesized compound (Start: 10 µM, 3-fold dilution).

    • Incubate compound with kinase and ATP (at K_m concentration) for 60 minutes.

    • Measure phosphorylation of the substrate (e.g., c-Jun or ATF2).

  • Data Analysis: Plot dose-response curves to determine IC₅₀ values.

    • Target Criteria: Potent inhibitors typically exhibit IC₅₀ < 100 nM against JNK1/2.

Part 3: Data Visualization & Pathway Logic

Synthesis & Structure-Activity Relationship (SAR)

The diagram below illustrates the synthesis workflow and the critical SAR logic of the scaffold.

SynthesisWorkflow cluster_SAR SAR Determinants Start 2-Chloro-8-methoxy- 7-methylquinazoline (Electrophilic Scaffold) Reagents Reagents: + trans-4-aminocyclohexanol + DBU (Base) + MeCN (Reflux) Start->Reagents Intermediate Transition State (S_NAr Mechanism) Reagents->Intermediate Nucleophilic Attack Product JNK Inhibitor Probe (trans-4-amino derivative) Intermediate->Product Cl- Elimination SAR_Node 8-Methoxy/7-Methyl Pattern: - Enhances Selectivity - Modulates Solubility - Fits JNK ATP Pocket Product->SAR_Node

Caption: Synthetic pathway converting the 2-chloro scaffold into a bioactive JNK inhibitor via nucleophilic aromatic substitution.

JNK Signaling Pathway Target

This diagram maps where the synthesized compound intervenes in the cancer cell signaling network.

JNKPathway Stress Cellular Stress (UV, Chemo, Cytokines) MAP3K MAP3Ks (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1 / JNK2 (Target Kinase) MKK->JNK Phosphorylation cJun c-Jun / ATF2 (Transcription Factors) JNK->cJun Phosphorylation Inhibitor Quinazoline Inhibitor (Scaffold Derived) Inhibitor->JNK ATP Competition Outcome Apoptosis or Tumorigenesis cJun->Outcome Gene Expression

Caption: Mechanism of Action: The quinazoline derivative blocks JNK phosphorylation of c-Jun, modulating downstream apoptotic or tumorigenic outcomes.

Part 4: Data Summary Table

ParameterSpecification / Value
Scaffold Name 2-Chloro-8-methoxy-7-methylquinazoline
Primary Target JNK1, JNK2, JNK3 (c-Jun N-terminal Kinases)
Reaction Type Nucleophilic Aromatic Substitution (SₙAr)
Key Reagents DBU (Base), Acetonitrile (Solvent), Primary/Secondary Amines
Typical Yield 55% – 70% (depending on amine nucleophilicity)
IC₅₀ Target < 100 nM (for optimized derivatives)
Cancer Applications Hepatocellular Carcinoma (HCC), Chemosensitization, Metabolic-Cancer crosstalk

References

  • Pfizer Inc. (2007). Substituted 2-amino-fused heterocyclic compounds. World Intellectual Property Organization, Patent WO2007125405A2.

    • Source of the specific synthetic protocol and JNK inhibitor applic
  • Bubnici, P., et al. (2010). Stress-activated protein kinases as therapeutic targets in cancer. Drug Discovery Today, 15(13-14), 523-527.

    • Mechanistic background on JNK signaling in oncology.
  • ChemicalBook. (2025). 2-Chloro-8-methoxy-7-methylquinazoline Product Properties.

    • Verification of CAS 956100-68-8 and physicochemical properties.
  • Molaid Chemicals. (2024). Reaction information for 2-chloro-8-methoxy-7-methylquinazoline.

    • Confirmation of reaction conditions with trans-4-aminocyclohexanol.

Sources

2-Chloro-8-methoxy-7-methylquinazoline as a kinase inhibitor.

[3]

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To displace the 2-Chloro group with an amine to generate a bioactive kinase inhibitor.[1] Rationale: The 2-chloro position is the "diversity handle."[1] Direct screening of the chloro-intermediate often yields weak activity; amination is required for nanomolar potency.[1]

Materials:

  • 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)[1]

  • Amine substrate (e.g., 3-chloro-4-fluoroaniline or morpholine) (1.2 equiv)[1]

  • Solvent: Isopropanol (IPA) or n-Butanol[1]

  • Catalyst (Optional): HCl (cat.) or

    
     (if aliphatic amine)
    

Workflow:

  • Dissolution: Dissolve 100 mg of 2-Chloro-8-methoxy-7-methylquinazoline in 5 mL of dry Isopropanol.

  • Addition: Add 1.2 equivalents of the target amine.

    • Note: For anilines (aromatic amines), add 1 drop of conc. HCl to catalyze the reaction via protonation of the quinazoline N1.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]
    
  • Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Verify structure via

    
    -NMR (Look for loss of Cl signal and appearance of amine protons).
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET)

Objective: To determine the

Materials:

  • Recombinant EGFR kinase domain.[1]

  • FRET Peptide Substrate (e.g., Poly-Glu-Tyr labeled).[1]

  • ATP (

    
     concentration).[1]
    
  • Test Compound (stock in DMSO).[1]

Step-by-Step:

  • Preparation: Dilute the test compound in 100% DMSO to 100x the final desired concentration (Serial dilution: 10

    
    M to 0.1 nM).
    
  • Master Mix: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 5

      
      L of diluted compound to the well.
      
    • Add 10

      
      L of Enzyme solution.[1] Incubate for 15 mins (allows slow-binding inhibitors to equilibrate).
      
    • Add 10

      
      L of ATP/Substrate mix to initiate reaction.[1]
      
  • Detection: Incubate for 60 mins at RT. Add Stop Solution (EDTA) and Detection Reagent (Eu-labeled antibody).[1]

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Data Presentation & Properties

Table 1: Physicochemical Profile of the Scaffold

PropertyValueRelevance
Molecular Formula

Core building block
Molecular Weight 208.64 g/mol Low MW allows for "fragment-based" design
LogP (Predicted) ~2.5Good membrane permeability baseline
Solubility DMSO (>50 mM), Ethanol (Moderate)Compatible with standard screening libraries
Reactivity High (

-Cl)
Excellent substrate for

reactions

Table 2: Representative SAR Logic (Hypothetical) Effect of C2-Substitution on Kinase Selectivity

C2-SubstituentPrimary Target PotencySelectivity Profile
-Cl (Parent) Weak (>10

M)
Non-specific binder (Reference)
-Aniline (3-Cl, 4-F) High (nM range)EGFR / VEGFR (Type I binding)
-Morpholine Moderate (

M range)
Improved solubility; often PI3K selective
-Thiol VariablePotential for covalent modification (rare)

Workflow Diagram: From Scaffold to Lead

WorkflowFigure 2: Experimental Workflow for Inhibitor Development.Step1Starting Material2-Cl-8-OMe-7-Me-QuinazolineStep2Derivatization(S_NAr with Amines)Step1->Step2 + R-NH2 / HeatStep3Purification(Recrystallization/HPLC)Step2->Step3Step4Kinase Assay(EGFR/VEGFR Screen)Step3->Step4Step5Lead Candidate(IC50 < 50 nM)Step4->Step5 Hit Selection

References

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572. Link

  • Fry, D. W., et al. (1994).[2] "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[2][3] Science, 265(5175), 1093-1095. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Context for 6,7 vs 7,8 substitution patterns). Link

  • PubChem Compound Summary. "2-Chloro-8-methoxy-7-methylquinazoline" (CAS 956100-68-8).[1] Link

Disclaimer: This document is for research and development purposes only. The compound described is a chemical intermediate and requires proper handling in a safety-controlled laboratory environment.

Cell-based assays using 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Characterization and Screening of JNK Inhibitors Derived from 2-Chloro-8-methoxy-7-methylquinazoline

Executive Summary

This guide details the application of 2-Chloro-8-methoxy-7-methylquinazoline as a foundational scaffold in the development of c-Jun N-terminal Kinase (JNK) inhibitors. While the parent compound functions primarily as a reactive electrophilic intermediate, its 2-amino-quinazoline derivatives exhibit potent inhibitory activity against JNK1, JNK2, and JNK3 isoforms, which are critical mediators in metabolic syndrome, neurodegeneration, and inflammatory oncology.

This document provides a comprehensive workflow for:

  • Handling and Solubilization of the parent scaffold.

  • Cytotoxicity Profiling to establish baseline scaffold safety.

  • Functional Cell-Based Assays (Phospho-c-Jun quantification and AP-1 Reporter Assays) to validate the efficacy of synthesized derivatives.

Compound Profile & Biological Context

2-Chloro-8-methoxy-7-methylquinazoline is a quinazoline derivative characterized by a chlorine atom at the C2 position.[1][2][3][4][5] This position is highly susceptible to nucleophilic aromatic substitution (


), making it an ideal "warhead" for attaching diverse amine groups (e.g., trans-4-aminocyclohexanol) to generate libraries of bioactive JNK inhibitors.
  • CAS Number: 956100-68-8[6][1][2][3][4][7]

  • Molecular Formula:

    
    [1][2][3][4][7]
    
  • Primary Application: Synthesis of JNK inhibitors (e.g., for diabetes, Alzheimer's, and inflammation).

  • Mechanism of Action (Derivatives): ATP-competitive inhibition of the JNK kinase domain, preventing the phosphorylation of c-Jun and downstream AP-1 transcription.

Pathway Visualization: JNK Signaling & Inhibition

The following diagram illustrates the JNK signaling cascade and the point of intervention for quinazoline-based inhibitors.

JNK_Pathway Stress Cellular Stress (UV, Osmotic, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Activates MKK MAP2K (MKK4, MKK7) MAP3K->MKK Phosphorylation JNK JNK1/2/3 (Target Kinase) MKK->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->JNK Blocks ATP Binding PcJun Phospho-c-Jun (Active) cJun->PcJun AP1 AP-1 Complex PcJun->AP1 Dimerization Response Apoptosis / Inflammation Insulin Resistance AP1->Response Gene Transcription

Caption: The JNK signaling cascade. 2-Chloro-8-methoxy-7-methylquinazoline derivatives competitively inhibit JNK, blocking c-Jun phosphorylation and downstream stress responses.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Rationale: The 2-chloro moiety is reactive.[6][3][8] Proper handling is essential to prevent hydrolysis or degradation before cell application.

  • Solvent: Dissolve 2-Chloro-8-methoxy-7-methylquinazoline in high-grade DMSO (Dimethyl Sulfoxide) .

  • Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Calculation: MW = 208.64 g/mol .[1] To make 1 mL of 50 mM stock, weigh 10.43 mg.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Baseline Cytotoxicity (Scaffold Validation)

Rationale: Before testing efficacy, one must determine if the unreacted scaffold (the intermediate) possesses non-specific toxicity that could confound results.

Assay Type: CCK-8 or MTT Colorimetric Assay. Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with a dose-response curve of the parent compound (0.1 µM – 100 µM) for 48 hours.

    • Controls: Vehicle (DMSO), Positive Control (e.g., Staurosporine).

  • Development: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours.

  • Measurement: Read Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to DMSO control.

    • Pass Criteria: If

      
      , the scaffold is considered relatively inert and suitable for derivatization. High toxicity (
      
      
      
      ) suggests the core structure may contribute to off-target effects.
Protocol C: Cell-Based JNK Activity Assay (Western Blot)

Rationale: This is the gold-standard assay for validating the efficacy of compounds synthesized from the scaffold. It measures the inhibition of c-Jun phosphorylation under stress conditions.

Objective: Determine


 of derivatives for inhibiting JNK-mediated c-Jun phosphorylation.

Reagents:

  • Stressor: Anisomycin (Protein synthesis inhibitor, potent JNK activator).

  • Antibodies: Anti-Phospho-c-Jun (Ser63), Anti-Total c-Jun, Anti-GAPDH.

Step-by-Step Methodology:

  • Cell Preparation: Seed Jurkat or RAW264.7 cells (

    
     cells/well) in 6-well plates. Starve in low-serum (0.5% FBS) media for 12 hours to reduce basal JNK activity.
    
  • Pre-treatment: Treat cells with the test compound (derived from the quinazoline scaffold) at varying concentrations (e.g., 10 nM – 10 µM) for 1 hour .

    • Include: Parent scaffold control (to prove the amine substitution is required for potency).

  • Stimulation: Add Anisomycin (10 µg/mL) or Sorbitol (0.4 M) for 30 minutes to activate the JNK pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • Western Blotting:

    • Load 20-30 µg protein/lane.

    • Probe with Anti-p-c-Jun (Ser63) (1:1000).

    • Strip and re-probe with Total c-Jun and GAPDH.

  • Quantification: Densitometry analysis (ImageJ). Calculate the ratio of p-c-Jun/Total c-Jun.

Data Interpretation Table:

CompoundConcentrationp-c-Jun Signal (%)Interpretation
DMSO + Anisomycin -100%Max Activation (Reference)
DMSO (No Stress) -< 5%Basal Level
Parent Scaffold 10 µM~90-100%Likely inactive (needs derivatization)
Derivative A 1 µM20%Potent JNK Inhibitor
SP600125 (Control) 10 µM15%Standard Inhibitor Benchmark
Protocol D: AP-1 Luciferase Reporter Assay

Rationale: JNK phosphorylates c-Jun, which dimerizes (AP-1 complex) to drive transcription. This assay measures the functional transcriptional output.

  • Transfection: Co-transfect HEK293 cells with:

    • pAP1-Luc (Firefly luciferase under AP-1 response elements).

    • pRL-TK (Renilla luciferase for normalization).

  • Incubation: Allow 24h for expression.

  • Treatment: Pre-treat with compounds for 1h, then stimulate with PMA (10 ng/mL) or TNF-α for 6-12 hours.

  • Detection: Use a Dual-Luciferase Assay System. Measure Luminescence.

  • Calculation: Normalize Firefly/Renilla ratio. Plot % Inhibition vs. Log[Concentration].

Workflow Visualization

The following diagram outlines the logical flow from the raw chemical scaffold to a validated biological hit.

Experimental_Workflow cluster_Assays Cell-Based Screening Start Start: 2-Cl-8-OMe-7-Me-Quinazoline Synth Chemical Synthesis (SnAr Reaction) Start->Synth + Amines Library Derivative Library (2-Amino-Quinazolines) Synth->Library Tox 1. Cytotoxicity (MTT/CCK-8) Library->Tox Filter Toxic Target 2. Target Engagement (p-c-Jun Western) Tox->Target Safe Compounds Func 3. Functional Assay (AP-1 Luciferase) Target->Func Active Compounds Hit Lead Candidate (Valid JNK Inhibitor) Func->Hit Select Best IC50

Caption: Workflow for converting the 2-Chloro-8-methoxy-7-methylquinazoline scaffold into validated kinase inhibitors.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High hydrophobicity of the scaffold.Limit DMSO to <0.5%. Sonicate stock solution. Use BSA-containing media to aid solubility.
No Inhibition observed Parent scaffold used without derivatization.The 2-Cl compound is a precursor.[8] Ensure you are assaying the reacted product (e.g., with cyclohexylamine).
High Cell Death Off-target toxicity.Titrate down. If parent scaffold is toxic at low conc, purify to remove synthesis byproducts.
Weak Western Signal Poor JNK stimulation.Ensure Anisomycin/UV treatment is optimized for the specific cell line (timepoints vary: 15-60 min).

References

  • World Intellectual Property Organization (WIPO). (2007). WO2007125405A2 - Substituted 2-amino-fused heterocyclic compounds. (Patent describing the synthesis of JNK inhibitors using 2-Chloro-8-methoxy-7-methylquinazoline).

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences. (Methodology for JNK assays).

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Kinase profiling standards).

  • ChemicalBook. (2023). 2-chloro-8-Methoxy-7-Methylquinazoline Product Properties.

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-Chloro-8-methoxy-7-methylquinazoline in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of the novel compound, 2-Chloro-8-methoxy-7-methylquinazoline. As a member of the quinazoline family—a scaffold known for its diverse and potent pharmacological activities—this compound represents a promising candidate for therapeutic development.[1][2][3][4][5] The quinazoline core is a constituent of numerous natural alkaloids and synthetic molecules with demonstrated efficacy in oncology, inflammation, and infectious diseases.[3][5] This guide is designed to provide researchers with both the foundational knowledge and detailed, actionable protocols to rigorously assess the therapeutic potential of 2-Chloro-8-methoxy-7-methylquinazoline in preclinical animal models. The methodologies outlined herein are grounded in established practices for small molecule inhibitor testing and are structured to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds.[4] Derivatives of this heterocyclic system have been successfully developed as anticancer agents (e.g., Gefitinib, an EGFR inhibitor), anti-inflammatory drugs, and antimicrobials.[3][6][7] The diverse biological activities stem from the ability of the quinazoline ring to interact with various enzymatic targets and cellular pathways.

Given the structural features of 2-Chloro-8-methoxy-7-methylquinazoline, it is plausible to hypothesize its potential as an inhibitor of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and represents a validated target for therapeutic intervention.[8][9] Therefore, the initial in vivo studies proposed in this guide will focus on evaluating its anti-tumor efficacy in a relevant cancer xenograft model.

Postulated Mechanism of Action

Based on the known activities of similar quinazoline derivatives, we will proceed with the working hypothesis that 2-Chloro-8-methoxy-7-methylquinazoline functions as an inhibitor of the PI3K/Akt signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival.[8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Chloro-8-methoxy- 7-methylquinazoline Compound->PI3K Inhibits

Caption: Postulated PI3K/Akt signaling pathway and the inhibitory action of 2-Chloro-8-methoxy-7-methylquinazoline.

Preclinical In Vivo Study Design: A Phased Approach

A systematic and phased approach is critical for the efficient and ethical evaluation of a new chemical entity. The following workflow outlines the key stages, from initial tolerability assessments to definitive efficacy studies.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Characterization Tolerability Maximum Tolerated Dose (MTD) & Dose-Range Finding PK Pharmacokinetics (PK) Single Dose Tolerability->PK Inform Dosing Efficacy Xenograft Model Efficacy Study Tolerability->Efficacy Set Dose Levels PK->Efficacy Inform Dosing Schedule PD Pharmacodynamics (PD) Target Engagement Efficacy->PD Correlate with Outcome AdvancedModels Orthotopic or Metastatic Models Efficacy->AdvancedModels Combo Combination Studies AdvancedModels->Combo

Sources

Application Note: Preparation and Storage of 2-Chloro-8-methoxy-7-methylquinazoline Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous protocol for the preparation, storage, and handling of 2-Chloro-8-methoxy-7-methylquinazoline stock solutions. As a key scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets), this compound features an electrophilic 2-chloro substituent that renders it susceptible to nucleophilic hydrolysis. This guide emphasizes the critical necessity of anhydrous conditions to prevent degradation into the inactive 2-hydroxy-quinazolinone derivative. We present a self-validating workflow ensuring chemical integrity for downstream biological assays and synthetic applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the intrinsic properties of the scaffold is the first step in successful solution preparation. The 2-chloro group is a "functional handle," making the molecule reactive rather than inert.

PropertyDetail
Chemical Name 2-Chloro-8-methoxy-7-methylquinazoline
CAS Number 956100-68-8
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Appearance Pale-yellow to yellow-brown solid
Solubility (DMSO) High (~50–100 mM)
Solubility (Water) Negligible (Hydrophobic)
Reactivity High. Susceptible to hydrolysis at the C-2 position in the presence of water/protic solvents.

Materials & Equipment

Reagents
  • Target Compound: 2-Chloro-8-methoxy-7-methylquinazoline (>95% purity).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) , ≥99.9%, water content ≤0.005%.

    • Note: Standard laboratory-grade DMSO is hygroscopic and often contains sufficient water to initiate slow hydrolysis. Use septum-sealed, anhydrous-grade bottles.

  • Inert Gas: Argon or Nitrogen line (optional but recommended for long-term storage).

Equipment
  • Analytical Balance (readability 0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Water Bath (for stubborn particulates).

  • Amber Glass Vials (Borosilicate, screw-cap with PTFE-lined septa).

  • Desiccator cabinet.[1]

Experimental Protocol: Master Stock Preparation

Phase 1: Molar Calculations

Do not rely on generic "1 mg/mL" concentrations. Molar concentrations (mM) are required for stoichiometric accuracy in assays.

Target Concentration: 50 mM Target Volume: 1.0 mL Required Mass:




Phase 2: Solubilization Workflow
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh ~10.4 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 10.52 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Example: If 10.52 mg is weighed:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Step 4a: Vortex vigorously for 30 seconds.

    • Step 4b: Inspect visually. The solution should be clear and yellow.

    • Step 4c: If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Validation: Invert the vial and check for "schlieren" lines or undissolved crystals at the bottom.

Phase 3: Storage & Aliquoting

The "Freeze-Thaw" Trap: Repeated temperature cycling promotes water condensation inside the vial, accelerating hydrolysis.

  • Divide the Master Stock into single-use aliquots (e.g., 50 µL) in small amber tubes.

  • Overlay with Argon gas if available.

  • Store at -20°C (short term, <1 month) or -80°C (long term, >6 months) .

Critical Stability Mechanism: The Hydrolysis Risk

Researchers often observe a loss of potency or "precipitate" which is actually the conversion of the active chloro-quinazoline to the insoluble/inactive quinazolinone.

Mechanism: The C-2 carbon is electron-deficient due to the adjacent nitrogen atoms and the chlorine leaving group. Water acts as a nucleophile, displacing the chlorine.

HydrolysisPath Active 2-Chloro-8-methoxy-7-methylquinazoline (Active Electrophile) Intermediate Transition State (Nucleophilic Attack at C-2) Active->Intermediate Slow in DMSO Fast in Aqueous Buffer Water H₂O (Trace Moisture) Water->Intermediate Inactive 2-Hydroxy-8-methoxy-7-methylquinazoline (Inactive/Precipitate) Intermediate->Inactive Irreversible HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Hydrolysis pathway of 2-chloro-quinazolines. The presence of water leads to the formation of the thermodynamically stable 4(3H)-quinazolinone derivative (tautomer of the 2-hydroxy form).

Preparation of Working Solutions (Assay Day)

Rule of Thumb: Keep the compound in 100% DMSO for as long as possible. Only introduce water/media at the final moment.

  • Thaw: Remove one aliquot from the freezer. Thaw at room temperature.

  • Clarification: Briefly centrifuge (10,000 x g, 1 min) to drive any condensation to the bottom and ensure no precipitate formed during freezing.

  • Intermediate Dilution (Optional): If the final assay requires 10 µM, do not dilute 50 mM directly into the assay buffer (1:5000 dilution can cause "crashing out").

    • Step: Dilute 50 mM stock 1:50 in DMSO to create a 1 mM Working Stock .

  • Final Dilution: Dilute the 1 mM Working Stock 1:100 into the assay medium (Final: 10 µM, 1% DMSO).

    • Crucial: Add the DMSO solution into the vortexing media. Do not add media to the DMSO. This ensures rapid dispersion and prevents local high-concentration pockets that trigger precipitation.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
White precipitate upon thawing Moisture ingress or saturation.Centrifuge. If pellet is substantial, discard. The precipitate is likely the hydrolyzed product (insoluble in DMSO).
Color change (Darkening) Oxidation or Photodegradation.Check storage. Ensure amber vials were used. Verify purity via LC-MS.
Loss of biological activity Hydrolysis of the 2-Cl group.Self-Validation: Run an LC-MS. Peak at M+1 (209) is active. Peak at M-Cl+OH (191) indicates hydrolysis.

References

  • PubChem. (2026).[2][3] 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Quantification and Impurity Profiling of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical methods for quantification of 2-Chloro-8-methoxy-7-methylquinazoline Content Type: Detailed Application Note & Protocol Audience: Researchers, QC Scientists, and Process Chemists.

Executive Summary & Scientific Context

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a critical heterocyclic building block (Key Starting Material - KSM) employed in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and c-Jun N-terminal kinase (JNK) inhibitors. Its structural integrity—specifically the reactive 2-chloro position—makes it an ideal electrophile for nucleophilic aromatic substitution (


) reactions with amines to generate bioactive scaffolds.

However, its reactivity poses a dual analytical challenge:

  • Process Control: Inaccurate assay of the starting material leads to non-stoichiometric reactions, promoting side-product formation (e.g., hydrolysis to the 2-hydroxy derivative).

  • Impurity Safety: As a halogenated heteroaromatic, residual traces in the final Active Pharmaceutical Ingredient (API) must be controlled to ppm levels (often <100 ppm) due to potential genotoxicity concerns (ICH M7 guidelines).

This guide presents two distinct, validated protocols:

  • Protocol A (HPLC-UV): For raw material assay and purity assessment (>98% range).

  • Protocol B (LC-MS/MS): For trace-level quantification of this compound as an impurity in final drug substances (<0.1% range).

Chemical Properties & Analytical Strategy

PropertyData / CharacteristicAnalytical Implication
Formula

Monoisotopic Mass: 208.04
LogP ~2.6 (Predicted)Moderately lipophilic; ideal for Reverse Phase (RP-LC).
pKa ~3.5 (Quinazoline N1/N3)Basic nitrogens cause peak tailing on silica; requires acidic mobile phase or end-capped columns.
UV Max ~254 nm, ~320 nmStrong UV chromophore; PDA detection is sufficient for assay.
Reactivity Hydrolytically unstable at high pHAvoid basic diluents; prepare standards in ACN/Water or acidified methanol.
Analytical Decision Tree

The following diagram outlines the logic for selecting the appropriate quantification method based on the sample stage.

AnalyticalDecisionTree Start Sample Type RawMaterial Incoming Raw Material (KSM) Start->RawMaterial ReactionMix In-Process Control (Reaction Monitor) Start->ReactionMix FinalAPI Final Drug Substance (API) Start->FinalAPI HPLC Protocol A: HPLC-UV (High Range: 0.1% - 100%) RawMaterial->HPLC Purity & Assay ReactionMix->HPLC Conversion Rate LCMS Protocol B: LC-MS/MS (Trace Range: < 100 ppm) FinalAPI->LCMS Genotoxic Impurity Screening

Figure 1: Analytical workflow for selecting the correct quantification protocol based on the manufacturing stage.

Protocol A: HPLC-UV for Purity and Assay

Scope: Routine quality control of incoming batches of 2-Chloro-8-methoxy-7-methylquinazoline.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) or UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A highly end-capped column is essential to prevent the basic quinazoline nitrogens from interacting with silanols, ensuring sharp peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 320 nm (Secondary for specificity).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
10.090Linear ramp to elute lipophilic impurities
12.090Wash step
12.110Return to initial
15.010Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 ACN:Water).

    • Note: Avoid using 100% water as diluent to prevent precipitation.

System Suitability Criteria (SST)
  • Tailing Factor:

    
     (Critical for quinazolines).
    
  • Theoretical Plates:

    
    .
    
  • Rt Precision (n=6):

    
    .
    
  • Area Precision (n=6):

    
    .
    

Protocol B: LC-MS/MS for Trace Impurity Analysis

Scope: Quantifying residual 2-Chloro-8-methoxy-7-methylquinazoline in a final drug substance (e.g., a JNK inhibitor) down to ppm levels.

Mass Spectrometry Parameters (ESI+)

The presence of the chlorine atom provides a distinct isotopic signature (


), which serves as a powerful confirmation tool.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]+ = m/z 209.0 (for

    
    ).
    
  • Scan Mode: Selected Reaction Monitoring (SRM).

Optimized Transitions:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanistic Origin

| Quantifier | 209.0 | 194.0 | 25 | Loss of Methyl radical (


) from methoxy group. |
| Qualifier 1  | 209.0 | 173.0 | 35 | Loss of HCl (

Da). | | Qualifier 2 | 211.0 | 196.0 | 25 |

isotope transition (Confirmation). |
LC Conditions (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes) to maximize throughput.

Sample Preparation (Trace Analysis)
  • Matrix: Weigh 100 mg of the Final API.

  • Dissolution: Dissolve in 1.0 mL DMSO (to ensure total dissolution of API).

  • Precipitation/Dilution: Dilute to 10 mL with Acetonitrile to precipitate buffer salts (if any) and match initial mobile phase strength.

  • Filtration: Filter through 0.2 µm PTFE syringe filter.

Method Validation Strategy (ICH Q2)

To ensure "Trustworthiness" and "Integrity," the method must be validated. Key parameters for the LC-MS/MS method include:

Specificity & Isotopic Confirmation

Because the matrix (Final API) is likely a quinazoline derivative itself, specificity is the biggest risk.

  • Action: Monitor the 209/211 ratio. It must remain ~3:1. If the ratio deviates, an interference is co-eluting.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL (equivalent to 0.1 ppm to 100 ppm in API).

  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3.

  • LOQ (Limit of Quantitation): S/N > 10.

Accuracy (Recovery)
  • Spike Recovery: Spike the Final API with the impurity at 3 levels (50%, 100%, 150% of target limit).

  • Acceptance: 80-120% recovery.

Expert Insights: "From the Bench"

Troubleshooting Common Issues

Issue 1: Peak Tailing

  • Cause: Interaction between the basic N1/N3 quinazoline nitrogens and silanol groups on the silica support.

  • Solution: Increase buffer ionic strength (e.g., move from 0.05% to 0.1% Formic Acid) or switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH).

Issue 2: Hydrolysis Degradation

  • Observation: Appearance of a peak at [M+H]+ 191 (Loss of Cl, gain of OH).

  • Cause: The 2-chloro group is labile in aqueous conditions, especially if the pH drifts neutral/basic.

  • Fix: Keep autosampler temperature at 4°C. Ensure all aqueous mobile phases are acidified (pH < 3).

Issue 3: Carryover

  • Cause: Lipophilic nature of the compound causes it to stick to injector seals.

  • Fix: Use a strong needle wash: 90:10 ACN:IPA (Isopropyl Alcohol).

Mechanistic Pathway of Impurity Formation

Understanding why this compound exists helps in controlling it.

SynthesisPathway Precursor Quinazolinone Precursor Chlorination Chlorination (POCl3) Precursor->Chlorination Target 2-Chloro-8-methoxy- 7-methylquinazoline (The Analyte) Chlorination->Target Coupling Coupling (Amine + Base) Target->Coupling Hydrolysis Impurity: 2-Hydroxy Derivative Target->Hydrolysis H2O/Base (Degradation) API Final Drug Substance Coupling->API

Figure 2: Synthesis and degradation pathway showing the origin of the analyte and its potential hydrolysis product.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10258661 (Related Chloro-quinazoline structures). Available at: [Link]

  • World Intellectual Property Organization.Patent WO2007125405A2: Substituted 2-amino-fused heterocyclic compounds. (Describes the use of 2-Chloro-8-methoxy-7-methylquinazoline as a starting material).

Application Note: High-Throughput Screening with 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals focusing on kinase inhibitor development. It details the utilization of 2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) as a privileged scaffold for High-Throughput Screening (HTS) library generation.

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinazoline ring system is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The specific derivative 2-Chloro-8-methoxy-7-methylquinazoline represents a highly strategic intermediate for Diversity-Oriented Synthesis (DOS).

Why this specific scaffold?
  • Electrophilic "Warhead" (C-2 Position): The chlorine atom at the 2-position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ). Unlike the highly labile 4-chloro position, the 2-chloro position often requires specific activation, allowing for controlled, regioselective functionalization.
    
  • Substituent Effects (7-Me, 8-OMe):

    • 8-Methoxy: Often improves metabolic stability by blocking the oxidation prone 8-position and can participate in hydrogen bonding within the ATP-binding pocket of kinases.

    • 7-Methyl: Provides hydrophobic bulk that can enhance van der Waals interactions with the target protein's hydrophobic regions (e.g., the gatekeeper residue area in kinases).

This guide outlines the workflow to transform this single scaffold into a diverse library of 2-amino-8-methoxy-7-methylquinazolines and screen them for biological activity.

Chemical Mechanism & Library Design

The core chemical transformation relied upon is the Nucleophilic Aromatic Substitution (


) .

Reaction Logic: The quinazoline ring is electron-deficient (π-deficient), making the carbon attached to the chlorine susceptible to nucleophilic attack by amines. The reaction is driven by the formation of a stable amino-quinazoline product and the release of HCl (scavenged by base).

Diagram 1: Chemical Reaction Scheme & SAR Logic

ReactionScheme cluster_SAR SAR Elements Scaffold 2-Chloro-8-methoxy- 7-methylquinazoline (Electrophile) Conditions Conditions: DIEA or DBU iPrOH or DMSO 80-100°C / Microwave Scaffold->Conditions Amine Diverse Amine Library (R-NH2) (Nucleophile) Amine->Conditions Product 2-Amino-8-methoxy- 7-methylquinazoline (Library Member) Conditions->Product SNAr Displacement OMe 8-OMe: Solubility & H-Bonding Product->OMe Me 7-Me: Hydrophobic Fit Product->Me Amino 2-Amino: Diversity Vector Product->Amino

Caption: Reaction scheme for library generation via SNAr displacement, highlighting key Structure-Activity Relationship (SAR) elements.

Experimental Protocol: Parallel Library Synthesis

Objective: Synthesize a 96-member library of 2-aminoquinazolines. Scale: 50 µmol per well.

Materials
  • Scaffold: 2-Chloro-8-methoxy-7-methylquinazoline (0.2 M stock in DMSO).

  • Amine Monomers: 96 diverse primary/secondary amines (0.2 M stock in DMSO).

  • Base: N,N-Diisopropylethylamine (DIEA) or DBU.

  • Solvent: Anhydrous DMSO (for plate-based synthesis) or Isopropanol (for reflux).

  • Equipment: 96-well deep-well reaction block, sealing mats, heating shaker or microwave reactor.

Step-by-Step Synthesis Workflow
  • Plate Preparation:

    • Dispense 250 µL of the Scaffold stock (50 µmol) into each well of the 96-well block.

    • Add 300 µL of unique Amine stock (60 µmol, 1.2 eq) to each well.

    • Add 25 µL of DIEA (approx. 150 µmol, 3 eq) to scavenge the HCl byproduct.

  • Reaction:

    • Seal the block tightly with a chemically resistant silicone mat.

    • Thermal Method: Incubate at 100°C for 12–16 hours with agitation (600 rpm).

    • Microwave Method (Preferred): Irradiate at 120°C for 20 minutes (if using microwave-compatible vials/blocks).

    • Self-Validation: Check 3 random wells via LC-MS. The starting material (MW ~208.[1][2]6) should be consumed (<5%), and the product mass [M+H]+ should be observed.

  • Work-up & Purification:

    • Cool the plate to room temperature.

    • Precipitation (Optional): If products are hydrophobic, add water (1 mL) to precipitate. Centrifuge and remove supernatant.

    • Direct Prep-HPLC: For high-quality HTS, inject directly onto a semi-prep HPLC system (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Collect fractions triggered by MS signal.

    • Evaporate solvent (Genevac or SpeedVac) to yield dry film.

  • QC:

    • Resuspend in 100% DMSO to a final concentration of 10 mM.

    • Verify purity >90% by UV/LC-MS.

High-Throughput Screening (HTS) Protocol[3]

Target Context: Kinase Inhibition (e.g., JNK1, EGFR). Assay Type: ADP-Glo™ Kinase Assay (Luminescence) or FRET-based binding assay.

Screening Workflow

Diagram 2: HTS Logic Flow

HTS_Workflow Library Library Prep (10 mM in DMSO) Acoustic Acoustic Dispensing (Echo 550) Transfer 10-50 nL Library->Acoustic AssayPlate 384-well Assay Plate (Kinase + Substrate + ATP) Acoustic->AssayPlate Incubation Incubation (60 min @ RT) AssayPlate->Incubation Detection Detection Reagent (ADP-Glo / Antibodies) Incubation->Detection Read Plate Reader (Luminescence/Fluorescence) Detection->Read Analysis Data Analysis (Calculate % Inhibition) Read->Analysis

Caption: Workflow for screening the synthesized library against kinase targets.

Protocol Steps
  • Assay Plate Setup (384-well format):

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Dispense 5 µL of Kinase Enzyme (e.g., JNK1, 2 ng/well) into the plate.

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10–50 nL of the 10 mM library stocks to the assay plate.

    • Controls:

      • High Control (HPE): Known inhibitor (e.g., Staurosporine) + Enzyme.

      • Low Control (ZPE): DMSO only + Enzyme.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP mix (e.g., 20 µM ATP + Peptide Substrate).

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate at Room Temperature for 60 minutes.

  • Detection (ADP-Glo Example):

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Acquisition:

    • Read Luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Hit Validation

  • Normalization: Calculate Percent Inhibition for each well:

    
    
    
  • Hit Cutoff: Define hits as compounds exhibiting >50% inhibition at the screening concentration (typically 10 µM).

  • Z-Prime (

    
    ) Calculation:  Ensure assay robustness. A 
    
    
    
    is required for a valid screen.
    
    
  • Dose-Response: Re-test hits in an 8-point dose-response curve (serial dilution) to determine

    
    .
    

Scientific Integrity & Troubleshooting

  • Solubility: The 8-methoxy group aids solubility, but if precipitation occurs in the acoustic source plate, dilute the stock to 1 mM.

  • Regioselectivity: While the 2-chloro is the primary reactive site, ensure the starting material is pure. If using a 2,4-dichloro precursor, the 4-position would react first. Since we start with the 2-chloro-8-methoxy-7-methyl variant, we assume the 4-position is non-reactive (H) or already substituted. Note: Always verify the CAS 956100-68-8 structure matches your vendor's CoA.

  • False Positives: Quinazolines can sometimes be aggregators. Include a detergent (0.01% Triton X-100) in the assay buffer to minimize non-specific inhibition.

References

  • World Intellectual Property Organization (WIPO). (2007). Substituted 2-amino-fused heterocyclic compounds. Patent WO2007125405A2. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24784411 (2-Chloro-8-methoxy-7-methylquinazoline). PubChem. Link

  • Ghorab, M. M., et al. (2021).[3] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Link

  • Zhang, J., et al. (2009). Simple and Efficient Synthesis of 2-Amino-Substituted Quinazolines. Journal of Organic Chemistry. Link

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Link

Sources

Advanced Application Note: 2-Chloro-8-methoxy-7-methylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Chloro-8-methoxy-7-methylquinazoline is a high-value heterocyclic building block, distinct from the commoditized 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib) commonly used in EGFR inhibition. This scaffold features a unique 8-methoxy-7-methyl substitution pattern that imparts specific steric and electronic properties, making it a "privileged structure" for targeting c-Jun N-terminal kinases (JNKs) and EGFR mutants where improved selectivity or metabolic stability is required.

Key Medicinal Chemistry Attributes
  • The "Warhead" (C-2 Chlorine): The chlorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary vector for library generation.

  • 8-Methoxy Steric Influence: Unlike 6- or 7-substitution, the 8-methoxy group imposes a steric clash near the N-1/C-2 axis. This restricts the conformational space of substituents at C-2, potentially enhancing selectivity by preventing binding to kinases with smaller ATP-binding pockets.

  • 7-Methyl Lipophilicity: The methyl group adds critical lipophilicity (

    
    ) without the electron-donating resonance magnitude of a methoxy group, subtly tuning the pKa of the quinazoline ring nitrogens.
    

Part 2: Reactivity Profile & Pathway Visualization

The core utility of this molecule lies in its electrophilicity at C-2. The pyrimidine ring is electron-deficient, facilitating attack by nucleophiles.

Reactivity Logic
  • Primary Pathway (SNAr): Facile displacement with primary and secondary amines.

  • Secondary Pathway (Pd-Catalysis): Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing carbon or sterically hindered nitrogen nucleophiles.

  • Hydrolysis Risk: The C-2 chloride is susceptible to hydrolysis under strong acidic/basic aqueous conditions; anhydrous conditions are preferred for storage and reaction.

ReactivityMap Core 2-Chloro-8-methoxy- 7-methylquinazoline (Electrophile) Amine R-NH2 / DBU (SNAr) Core->Amine Boronate Ar-B(OH)2 / Pd(0) (Suzuki) Core->Boronate Aniline Ar-NH2 / Pd(OAc)2 (Buchwald) Core->Aniline ProductA 2-Amino-quinazolines (JNK/EGFR Inhibitors) Amine->ProductA High Yield ProductB 2-Aryl-quinazolines (Biaryl Scaffolds) Boronate->ProductB C-C Bond Formation Aniline->ProductA For unreactive anilines

Figure 1: Divergent synthesis pathways from the 2-chloro-quinazoline core. The SNAr pathway is the dominant route for library expansion.

Part 3: Detailed Experimental Protocols

Protocol A: SNAr Displacement with Amines (Standard Library Protocol)

Application: Synthesis of 2-amino-8-methoxy-7-methylquinazoline derivatives. Mechanism: Addition-Elimination at C-2. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base because it is non-nucleophilic (avoiding side reactions) and soluble in organic media, effectively scavenging the HCl byproduct.

Reagents
  • Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)

  • Base: DBU (2.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-8-methoxy-7-methylquinazoline (200 mg, 0.96 mmol) in anhydrous MeCN (8 mL).

  • Addition: Add the desired amine (e.g., trans-4-aminocyclohexanol, 1.92 mmol) followed by DBU (290 mg, 1.92 mmol).

    • Note: If the amine is a hydrochloride salt, increase DBU to 3.0 equiv.

  • Reaction: Seal the vial and heat to reflux (80-85 °C) for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1][2]6) should disappear, and a more polar fluorescent spot (product) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Option A (Precipitation): If the product precipitates, filter the solid, wash with cold MeCN and water, and dry under vacuum.

    • Option B (Extraction): Concentrate the solvent in vacuo.[3] Redissolve the residue in DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling with electron-deficient anilines or sterically hindered amines that fail under SNAr conditions. Causality: Pd-catalysis lowers the activation energy for C-N bond formation when the nucleophile is weak. Xantphos is chosen for its wide bite angle, stabilizing the reductive elimination step.

Reagents
  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the quinazoline core (1.0 equiv), aniline (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3, and Xantphos.

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).

  • Reaction: Seal and heat at 100 °C for 4–8 hours (conventional heating) or 120 °C for 30 mins (Microwave).

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via HPLC or Flash Chromatography.

Part 4: Analytical Data & QC Standards

When characterizing libraries derived from this scaffold, specific NMR signatures confirm the integrity of the 8-methoxy-7-methyl core.

Table 1: Expected 1H NMR Shifts (DMSO-d6)

PositionMoietyChemical Shift (

ppm)
MultiplicityDiagnostic Feature
C-8


Singlet (3H)Distinct downfield shift due to heteroatom adjacency.
C-7


Singlet (3H)Benzylic methyl; verify integration to confirm core stability.
C-6


Doublet (

Hz)
Ortho-coupling to C-5 proton.
C-5


Doublet (

Hz)
Deshielded by N-1 proximity.

Part 5: Safety & Handling

  • Skin Sensitization: Quinazolines are potent sensitizers. Always wear nitrile gloves and long sleeves.

  • Inhalation: The 2-chloro derivative is a fine powder that can aerosolize. Weigh inside a fume hood.

  • Reactivity: Avoid contact with strong acids (generates HCl gas) or strong oxidizers.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond.

Part 6: References

  • Vertex Pharmaceuticals Inc. (2007). Substituted 2-amino-fused heterocyclic compounds. WO2007125405A2.

  • Brahmaiah, D., et al. (2019). Synthesis and biological studies of new quinazolines with ether functions in position 2. ARKIVOC, 2019(5), 1-12.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135659316.

  • RSC Publishing. (1971). Kinetics of methoxy-dehalogenation in 5-, 6-, 7-, and 8-substituted quinazolines. Journal of the Chemical Society B.

Sources

Troubleshooting & Optimization

Improving the yield of 2-Chloro-8-methoxy-7-methylquinazoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Yield Optimization for 2-Chloro-8-methoxy-7-methylquinazoline

Executive Summary & Molecule Identification

User Query: ""

Technical Diagnosis: The synthesis of 2-Chloro-8-methoxy-7-methylquinazoline (a mono-chloro derivative with Hydrogen at C4) presents two distinct yield bottlenecks:

  • Precursor Quality: The formation of the 2,4-dichloro intermediate from the quinazoline-2,4-dione.[1]

  • Regioselectivity: The selective removal of the C4-chlorine atom while preserving the C2-chlorine atom.

Note: If your target is actually the 2,4-dichloro derivative (often used as a scaffold for 4-anilinoquinazoline drugs like Gefitinib analogs), please refer to Module 2 of this guide. If you require the 2-chloro (C4-H) specific building block, Module 3 is the critical yield-determining step.

Visual Workflow & Critical Control Points

The following diagram illustrates the synthetic pathway and identifies where yield is typically lost.

SynthesisPath cluster_0 Critical Yield Bottleneck Start 2-Amino-3-methoxy- 4-methylbenzoic acid Dione 8-Methoxy-7-methyl- quinazoline-2,4-dione Start->Dione Urea Fusion (160°C) Dichloro 2,4-Dichloro-8-methoxy- 7-methylquinazoline Dione->Dichloro POCl3 / Base (Reflux) Target 2-Chloro-8-methoxy- 7-methylquinazoline (Target) Dichloro->Target Selective Reduction (Zn/NH4OH or TsNHNH2) Byproduct1 Hydrolysis Product (Quinazolinone) Dichloro->Byproduct1 Moisture (Quench) Byproduct2 Over-reduced (Quinazoline) Target->Byproduct2 Excess Reductant

Figure 1: Synthetic pathway highlighting the critical regioselective reduction step (Blue Arrow) and common yield-loss pathways (Red Dashed).

Troubleshooting Modules

Module 1: The Backbone Synthesis (Dione Formation)

Issue: Low yield of the dione precursor leads to "garbage-in, garbage-out" for the chlorination. Root Cause: Incomplete cyclization of the anthranilic acid derivative.

ParameterRecommended ProtocolWhy? (Mechanism)
Reagent Urea (5-10 equivalents)Excess urea acts as both solvent and reactant, driving the equilibrium forward.
Temperature 160°C - 180°C Cyclization requires fusion. Temperatures below 150°C often yield the uncyclized ureido intermediate.
Workup Water precipitation + Acid washRemoves excess urea. The dione is insoluble in water; impurities wash away.

Q: My dione is grey/black. Does this affect the next step? A: Yes. Carbonized impurities can poison the chlorination reaction. Recrystallize from acetic acid or DMF if the purity is <95%.

Module 2: The Chlorination (Making the 2,4-Dichloro)

Issue: "I am getting low yields of the dichloro intermediate; mostly starting material or tars." Root Cause: Old POCl3, lack of base catalysis, or improper quenching (hydrolysis).

Optimized Protocol:

  • Reagents: Suspend dried dione (1 eq) in POCl3 (10-15 eq) .

  • Catalyst: Add N,N-Dimethylaniline (1-2 eq) or DIPEA.

    • Insight: The base captures the HCl generated, preventing the protonation of the quinazoline nitrogen, which would otherwise deactivate the ring toward nucleophilic attack by chloride [1].

  • Temperature: Reflux (approx. 105°C) for 4–6 hours. Monitoring by TLC is difficult due to hydrolysis on the plate; use mini-workup (quench into MeOH) for LCMS monitoring.

  • The Quench (CRITICAL):

    • Failure Mode: Pouring POCl3 directly into water generates massive heat, hydrolyzing the reactive C4-Cl back to the C4-OH (reverting to starting material).

    • Solution: Evaporate excess POCl3 in vacuo first. Dissolve the residue in dry DCM. Pour the DCM solution slowly into ice-cold dilute Ammonia or NaHCO3 . Keep T < 5°C.

Module 3: Regioselective Reduction (The Target Step)

Context: You have the 2,4-dichloro-8-methoxy-7-methylquinazoline. You want the 2-chloro (H at C4). Issue: "The reduction removes both chlorines" or "The reaction doesn't stop at the mono-chloro."

Why this is difficult: The C4 position is more electrophilic (reactive) than C2. We exploit this difference.

Method A: Zinc/Ammonia Reduction (High Yield Standard) This method relies on the higher susceptibility of the C4-Cl bond to electron transfer.

  • Protocol:

    • Dissolve 2,4-dichloro substrate in THF/MeOH (1:1).

    • Cool to 0°C .

    • Add aq. NH4OH (20%) followed by Zinc dust (activated, 2-3 eq) portion-wise.

    • Monitor strictly: The reaction is fast (15-60 mins).

    • Stop: Filter Zn immediately upon disappearance of starting material.

  • Troubleshooting:

    • Over-reduction: Reduce Zn equivalents or temperature.

    • Stalled reaction: Activate Zinc with dilute HCl wash prior to use.

Method B: The Tosylhydrazide Route (Higher Specificity) If Zn reduction is too messy, use the Albert method [2].

  • React 2,4-dichloro with p-toluenesulfonylhydrazide in CHCl3 at 0°C.

    • Selectivity: The hydrazine attacks C4 exclusively due to steric/electronic control.

  • Isolate the intermediate.

  • Decompose the hydrazide using base (K2CO3 in ethylene glycol, heated) to release N2 and leave the Hydrogen at C4.

FAQ: Common Pitfalls

Q: Why is the 7-methyl-8-methoxy pattern giving lower yields than unsubstituted quinazoline? A: The 8-methoxy group is electron-donating and sterically bulky.

  • Electronic: It donates electron density into the ring, making the C4 position slightly less electrophilic than in unsubstituted quinazoline. You may need longer reflux times in POCl3.

  • Steric: The 8-OMe is adjacent to N1. This can distort the binding pocket for catalysts. Ensure your solvent volume is sufficient (15-20 volumes) to mitigate solubility issues.

Q: Can I use SOCl2 instead of POCl3? A: Generally, No . Thionyl chloride is not hot enough (boiling point 76°C) to drive the dichloro formation efficiently for electron-rich quinazolines. POCl3 (106°C) is required.

Q: How do I store the 2-chloro product? A: The 2-chloro derivative is prone to hydrolysis at the C2 position over time, especially with the electron-donating 8-OMe group activating the ring. Store under Argon at -20°C .

References

  • Search Result 1.3 : WO2007125405A2 - Substituted 2-amino-fused heterocyclic compounds. (Describes the chlorination of 8-methoxy-7-methylquinazoline-2,4-diol). Link

  • Albert, A. & Yamamoto, H. (1966). Pteridine studies.[1] Part XXX. The reduction of 4-chloro- to 4-unsubstituted pteridines and quinazolines. Journal of the Chemical Society C. (Classic method for selective C4 dechlorination).

  • Search Result 1.1 : A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Provides context on quinazoline solubility and cyclization). Link

  • BenchChem Protocol : Reactivity Face-Off: 2,4-dichloroquinazoline vs. Nitro-analogs. (Explains the C4 vs C2 reactivity difference). Link

Sources

Solubility issues of 2-Chloro-8-methoxy-7-methylquinazoline and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-8-methoxy-7-methylquinazoline

Technical Overview & Chemical Profile

Compound Identity:

  • Name: 2-Chloro-8-methoxy-7-methylquinazoline[1][2]

  • CAS Registry Number: 956100-68-8 (and related analogs)[2]

  • Role: Key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., second/third-generation inhibitors similar to Osimertinib or Gefitinib analogs).[3][4]

  • Chemical Nature: Lipophilic, planar heterocyclic aromatic.[3][4]

  • Key Reactivity: The chlorine atom at the C-2 position is an electrophilic handle, susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.[3][4]
    

Solubility & Stability Matrix:

Solvent / MediumSolubility RatingTechnical Notes
DMSO High (>20 mM)Preferred solvent for stock solutions. Hygroscopic; keep anhydrous to prevent hydrolysis.[4]
DMF / DMAc High Excellent alternatives for synthesis reactions.[4]
Ethanol / Methanol Moderate Solubility improves significantly with heating (

).[3][4]
Water / PBS Very Low (<10

M)
"Crash-out" risk is high upon direct dilution.[4] Requires cosolvents or surfactants.[3][4]
Chloroform / DCM High Good for extraction/purification, not for biological assays.[4]

Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation

Q: I cannot get the compound to dissolve completely in DMSO at 50 mM. There is a fine precipitate.[4] What should I do? A: Quinazoline derivatives often exhibit strong intermolecular


-

stacking, leading to slow dissolution rates or metastable aggregates.[3]
  • Step 1 (Sonication): Sonicate the vial in a water bath at

    
     for 10–15 minutes. The combination of mild heat and ultrasonic energy disrupts the crystal lattice.[4]
    
  • Step 2 (Vortexing): Vortex vigorously for 30 seconds immediately after sonication.

  • Step 3 (Visual Check): Hold the vial against a light source.[4] If "schlieren" lines (refractive index swirls) are visible, the compound is dissolving but not homogenous.[4] Continue mixing.

  • Root Cause: If it still fails, check the water content of your DMSO.[4] The 2-chloro moiety is sensitive to hydrolysis, producing the insoluble 2-hydroxy (quinazolinone) byproduct. Ensure you are using anhydrous DMSO (Grade

    
     99.9%).[4]
    

Q: My stock solution turned slightly yellow after a week at room temperature. Is it degraded? A: Likely, yes.[4]

  • Mechanism: The 2-chloro position is reactive. Trace moisture in the air or solvent can lead to hydrolysis, releasing HCl and forming the quinazolinone derivative, which is often yellow/brown.[4]

  • Prevention: Store stocks at

    
     or 
    
    
    
    in aliquots. Use septum-sealed vials or store under argon/nitrogen gas. Avoid repeated freeze-thaw cycles.
Category B: Biological Assay Applications[3][5]

Q: When I dilute my DMSO stock (10 mM) into cell culture media (1:1000), I see a "cloud" or precipitate. How do I fix this? A: This is the "Aqueous Crash-Out" phenomenon.[5] The hydrophobic quinazoline molecules aggregate faster than they can disperse into the aqueous phase.[4]

  • Solution 1 (Intermediate Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Protocol: Dilute stock 1:10 into pure Ethanol or PEG-400 first. Then dilute that intermediate 1:100 into the media.

  • Solution 2 (Surfactant Chaperoning): Pre-condition your media with 0.05% Tween-80 or dilute the compound into a buffer containing 0.1% BSA (Bovine Serum Albumin).[3][4] The albumin acts as a carrier protein, sequestering the lipophilic drug and keeping it in solution.[3][4]

Category C: Synthetic Chemistry[3][7][8][9][10][11]

Q: I am trying to react this compound with an aniline, but the reaction is slow in isopropanol. Can I change solvents? A: Yes. While isopropanol is standard for many


 reactions (refluxing), 2-chloro-quinazolines are less reactive than 4-chloro analogs.
  • Optimization: Switch to a polar aprotic solvent like DMF or NMP and increase temperature to

    
    . These solvents solvate the cationic intermediate better and do not deactivate the nucleophile (aniline) via hydrogen bonding as strongly as alcohols do.[4]
    
  • Catalysis: Add a catalytic amount of acid (e.g., HCl in dioxane or p-TsOH).[3][4] Protonation of the quinazoline N-3 nitrogen activates the C-2 position toward nucleophilic attack.

Validated Protocols

Protocol 1: "Step-Down" Solubilization for Bio-Assays

Use this method to prevent precipitation in cellular assays (


 determination).[3]
  • Primary Stock: Dissolve 10 mg of 2-Chloro-8-methoxy-7-methylquinazoline in anhydrous DMSO to reach 20 mM . Sonicate until clear.

  • Working Stock (100x): Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol 400).[3][4]

    • Result: 2 mM solution in 10% DMSO / 90% PEG-400.

  • Final Assay Mix: Pipette 1

    
    L of Working Stock into 99 
    
    
    
    L of Culture Media.
    • Final Concentration: 20

      
      M.[4]
      
    • Final Solvent Load: 0.1% DMSO / 0.9% PEG-400 (Well tolerated by most cell lines).[4]

Protocol 2: Hydrolysis Check (Purity Validation)

Use this if you suspect your stock solution has degraded.[3][4]

  • Take 5

    
    L of your DMSO stock.[4]
    
  • Dilute into 200

    
    L of 50:50 Acetonitrile:Water.
    
  • Inject onto HPLC (C18 column).[4]

  • Analysis: The 2-chloro parent compound is less polar and will elute later.[3][4] The hydrolysis product (2-hydroxy/quinazolinone) is more polar and will elute earlier (often shifting the UV

    
     as well).[4]
    

Decision Tree: Solubilization Strategy

SolubilityStrategy Start Start: 2-Chloro-8-methoxy-7-methylquinazoline Goal What is your Goal? Start->Goal Synth Chemical Synthesis Goal->Synth Reaction Bio Biological Assay Goal->Bio Screening SynthSolv Use DMF, DMAc, or NMP (Temp > 80°C) Synth->SynthSolv BioConc Final Conc > 10 µM? Bio->BioConc Direct Direct Dilution (Risk of Precipitation) BioConc->Direct No (<10 µM) StepDown Use 'Step-Down' Protocol (DMSO -> PEG400 -> Buffer) BioConc->StepDown Yes (>10 µM) Check Check for Precipitation (Microscopy) Direct->Check StepDown->Check

Caption: Decision logic for selecting the appropriate solubilization method based on experimental intent (Synthesis vs. Biological Screening).

References

  • BenchChem Technical Support. (2025).[4][6] Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Retrieved from [4]

  • National Center for Biotechnology Information (NCBI). (2025).[4] PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [4][7]

  • Frontiers in Chemistry. (2020).[4] Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.[4] Retrieved from [4]

  • InvivoChem. (2024).[4] Solubility and Stock Solution Protocols for Quinazoline Inhibitors.[4] Retrieved from [4]

Sources

Stability of 2-Chloro-8-methoxy-7-methylquinazoline in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 2-Chloro-8-methoxy-7-methylquinazoline in Different Solvents

Prepared by the Senior Application Scientist Team

Introduction

This guide provides a comprehensive technical overview of the stability of 2-Chloro-8-methoxy-7-methylquinazoline. As a substituted 2-chloroquinazoline, this compound is a valuable intermediate in medicinal chemistry and drug discovery. However, the reactivity of the 2-chloro group is a critical factor that dictates its stability, handling, and storage. Direct, published stability data for this specific molecule is limited; therefore, this guide is built upon established principles of quinazoline chemistry and extensive experience with analogous heterocyclic compounds.[1][2][3]

Our goal is to equip researchers with the foundational knowledge and practical protocols to mitigate degradation, troubleshoot experimental inconsistencies, and ensure the integrity of their results when working with this compound.

Core Concepts: The Chemical Reactivity of 2-Chloro-8-methoxy-7-methylquinazoline

The stability of 2-Chloro-8-methoxy-7-methylquinazoline is primarily governed by the chemical reactivity of the chlorine atom at the C2 position of the quinazoline ring. This position is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the predominant degradation pathway in the presence of nucleophilic solvents.[4][5]

Other potential degradation pathways, which can be explored through forced degradation studies, include:

  • Hydrolysis: Reaction with water, often catalyzed by acid or base, to form the corresponding quinazolinone.[6][7]

  • Photolysis: Degradation upon exposure to light, a common phenomenon for aromatic heterocyclic systems.[8][9]

  • Thermal Degradation: Decomposition at elevated temperatures.[10]

  • Oxidation: Degradation in the presence of oxidizing agents.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 2-Chloro-8-methoxy-7-methylquinazoline in solution?

A1: The primary cause of instability is the high reactivity of the C2-chloro substituent toward nucleophiles. The quinazoline ring system activates this position for Nucleophilic Aromatic Substitution (SNAr). When dissolved in a nucleophilic solvent (e.g., methanol, water, ethanol), the solvent molecule itself can attack the C2 carbon, displacing the chloride ion and forming a new, substituted product.[5][12] This process can occur even at room temperature, leading to a gradual loss of the parent compound.

Q2: How does solvent choice impact the stability of this compound?

A2: Solvent choice is the single most critical factor in maintaining the compound's integrity. Solvents can be broadly categorized based on their potential reactivity:

  • Protic Nucleophilic Solvents (e.g., Methanol, Ethanol, Water): These are not recommended for storage. They will actively participate in SNAr reactions, leading to the formation of 2-alkoxy or 2-hydroxy (quinazolinone) derivatives.[7][13]

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally better choices. However, DMSO and DMF are hygroscopic (readily absorb water from the air), and any absorbed water can lead to slow hydrolysis. Anhydrous acetonitrile is often a superior choice for long-term stability.

  • Aprotic Non-Polar Solvents (e.g., Toluene, Dioxane, Tetrahydrofuran (THF)): These are highly recommended for long-term storage of the solid or in solution. They are non-nucleophilic and will not react with the compound. Ensure they are peroxide-free, especially THF.

Q3: My compound appears to be degrading in Methanol (MeOH). What is happening and what should I see in my LC-MS analysis?

A3: You are observing a classic SNAr reaction. The methanol is acting as a nucleophile, displacing the chlorine atom.

  • Reaction: 2-Chloro-quinazoline + MeOH → 2-Methoxy-quinazoline + HCl

  • LC-MS Analysis: You should expect to see a new peak in your chromatogram with a corresponding mass change. The chlorine atom (atomic mass ~35.5 amu) is replaced by a methoxy group (-OCH₃, mass ~31 amu). For the parent compound [M+H]⁺, you would observe the appearance of a new species with a mass that is approximately 4.5 Da lower (loss of Cl, gain of OCH₃).

Q4: Is the compound stable in aqueous buffers for biological assays?

A4: The compound is expected to have limited stability in aqueous buffers due to hydrolysis. The rate of hydrolysis will be pH-dependent.[14] Under aqueous conditions, water acts as a nucleophile, converting the 2-chloroquinazoline into the corresponding 8-methoxy-7-methylquinazolin-2(1H)-one. For biological assays, it is imperative to prepare fresh dilutions from a stable, anhydrous stock solution (e.g., in DMSO or acetonitrile) immediately before use and minimize the incubation time in aqueous media.

Q5: What are the ideal conditions for long-term storage?

A5: For maximum stability:

  • Solid Form: Store at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • In Solution: Prepare stock solutions in an anhydrous, aprotic, non-nucleophilic solvent like dioxane or toluene. For easier handling in biological workflows, anhydrous DMSO or acetonitrile are acceptable alternatives.[15] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store at -80°C.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of the compound in the chosen solvent.Identify the degradation product by mass spectrometry. A mass shift consistent with nucleophilic substitution by the solvent (e.g., +CH₃O/-Cl in methanol) confirms instability. Immediately switch to a recommended anhydrous, aprotic solvent.
Decreasing peak area or poor recovery of the parent compound. Instability under the current storage or experimental conditions.Review storage conditions (temperature, light exposure, solvent choice). Prepare fresh stock solutions in a recommended solvent like anhydrous acetonitrile or dioxane.[15]
Inconsistent or lower-than-expected potency in biological assays. Degradation in aqueous assay buffer or during incubation.Minimize the time the compound spends in aqueous buffer. Prepare dilutions immediately before adding to the assay plate. Run a time-course experiment to assess stability in the specific assay medium.
Precipitation of compound from stock solution upon freezing. Poor solubility at low temperatures in the chosen solvent.Ensure the stock concentration is not above the solubility limit at the storage temperature. Consider a different recommended solvent if precipitation persists.

Data & Visualization

Table 1: Solvent Stability Quick Reference Guide
Solvent Category Examples Stability Recommendation Primary Degradation Pathway
Aprotic, Non-Nucleophilic Toluene, Dioxane, HexanesExcellent (Recommended for long-term storage) Minimal degradation expected.
Aprotic, Polar (Anhydrous) Acetonitrile (ACN), Tetrahydrofuran (THF)Good (Recommended) Low risk; potential for hydrolysis if water is present. Ensure THF is peroxide-free.
Aprotic, Polar (Hygroscopic) Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Fair (Use with caution; for short-term/serial dilutions) Slow hydrolysis due to absorbed atmospheric water.
Protic, Nucleophilic (Alcohols) Methanol, Ethanol, IsopropanolPoor (Not Recommended for storage) Nucleophilic Substitution (SNAr) to form 2-alkoxy derivatives.[13]
Protic, Nucleophilic (Aqueous) Water, Phosphate-Buffered Saline (PBS), Assay BuffersVery Poor (Avoid for storage) Hydrolysis to form the corresponding 2-quinazolinone.[6][7]
Diagrams

G cluster_main Primary Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr) start 2-Chloro-8-methoxy- 7-methylquinazoline intermediate Meisenheimer-like Intermediate start->intermediate Attack at C2 product 2-Substituted Product (e.g., 2-Alkoxy or 2-Hydroxy derivative) intermediate->product Loss of Cl⁻ hcl HCl intermediate->hcl nucleophile Nucleophile (Nu-H) e.g., R-OH, H₂O nucleophile->intermediate

Caption: Predominant degradation pathway via nucleophilic attack.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solutions (Compound in Test Solvents) t0 Timepoint 0: Analyze immediately (HPLC) prep->t0 incubate Incubate Samples (Defined Temp/Light Conditions) prep->incubate data Data Analysis: Compare peak area of parent compound vs. time t0->data Baseline sampling Withdraw Aliquots (e.g., 2, 4, 8, 24, 48 hours) incubate->sampling analysis Analyze Aliquots (HPLC) sampling->analysis analysis->data

Caption: General workflow for evaluating compound stability.

Experimental Protocols

Protocol 1: General Solvent Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the parent compound over time in various solvents.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL or ~48 mM) of 2-Chloro-8-methoxy-7-methylquinazoline in anhydrous acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the test solvents (e.g., Acetonitrile, DMSO, Methanol, Water w/ 5% ACN, Toluene). Prepare enough volume for all time points.

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into a validated HPLC system. Record the peak area of the parent compound. This serves as the 100% reference.[16]

  • Incubation: Store the vials containing the test solutions under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot from each vial into the HPLC system and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each solvent.

Protocol 2: Forced Degradation Study (ICH Q1B Principles)

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8]

  • Solution Preparation: Prepare solutions of the compound (~0.5 mg/mL) in a relatively inert solvent mixture like 1:1 acetonitrile:water.

  • Acidic Hydrolysis: Add 0.1 M HCl to the solution. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to the solution. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours. Also, test the solid compound under the same conditions.

  • Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter. Maintain a control sample wrapped in aluminum foil.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples and a non-stressed control sample by HPLC-UV and LC-MS to identify and characterize any degradation products.

References

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. (2024). PMC. Retrieved March 7, 2024, from [Link]

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation. (2023). PubMed. Retrieved March 7, 2024, from [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. Retrieved March 7, 2024, from [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). MDPI. Retrieved March 7, 2024, from [Link]

  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline. (2001). MDPI. Retrieved March 7, 2024, from [Link]

  • Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. (2014). Acta Odontologica Scandinavica. Retrieved March 7, 2024, from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). StackExchange. Retrieved March 7, 2024, from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved March 7, 2024, from [Link]

  • Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Structural, Thermal, and Storage Stability of Rapana Thomasiana Hemocyanin in the Presence of Cholinium-Amino Acid-Based Ionic Liquids. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. (2024). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Purification & Handling of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8).

This compound is a highly reactive electrophilic intermediate frequently utilized in the synthesis of kinase inhibitors and 2-amino-fused heterocyclic compounds 1. Because the 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (


), the very reactivity that makes it synthetically useful also makes it highly susceptible to unintended hydrolysis and chromatographic degradation.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing a new, highly polar spot on my TLC after column chromatography, even though my crude NMR looked clean? Expertise & Causality: This is the classic signature of column-induced hydrolysis. Standard silica gel is slightly acidic (pH ~4.5–5.5). The 2-chloroquinazoline core is highly electrophilic; prolonged exposure to the acidic silanol groups in the presence of trace moisture catalyzes the hydrolysis of the 2-chloro group, converting your product into the corresponding, highly polar quinazolin-2-ol (or 2-one) derivative. Self-Validating Solution: Run a 2D-TLC to confirm on-column degradation. Spot your crude mixture, run it in one dimension, let the plate dry for 30 minutes, and run it perpendicular in the same solvent. If the polar spot appears off the diagonal, degradation is actively occurring on the silica. To resolve this, pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites.

Q2: I am trying to separate the desired 2-chloro product from the 2,4-dichloro starting material. They co-elute in Ethyl Acetate/Hexanes. How can I improve resolution? Expertise & Causality: Ethyl acetate acts as a strong hydrogen bond acceptor, which can mask the subtle dipole differences between the mono- and di-chloro quinazoline species, causing them to migrate together. Self-Validating Solution: Switch to a halogenated/hydrocarbon solvent system. Literature standards for this specific scaffold utilize Dichloromethane (DCM) / Petroleum Ether (1:1 v/v) 1. DCM provides high solubility and interacts differently with the basic quinazoline nitrogens, often affording a


 of ~0.15–0.20 between the mono- and di-chloro species.

Q3: My isolated product turns yellow and degrades upon storage at room temperature. How should it be stored? Expertise & Causality: The compound is moisture-sensitive. Trace water reacts with the 2-chloro group to release HCl. This generated HCl then acts as an autocatalyst, accelerating further degradation of the bulk material. Self-Validating Solution: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure the product is rigorously dried under high vacuum (e.g., prolonged vacuum oven drying at 30°C) before sealing to prevent autocatalysis.

Part 2: Quantitative Data & Troubleshooting Matrix

Table 1: TLC Solvent System Optimization

Use this table to select the optimal solvent system for monitoring your reaction and column chromatography.

Solvent SystemRatio (v/v)Expected

(2-Chloro)
Expected

(2,4-Dichloro)
Resolution Quality
EtOAc / Hexanes1:30.350.38Poor (Co-elution)
DCM / Petroleum Ether 1:1 0.30 0.45 Excellent
Acetone / Toluene1:90.250.35Good
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Low yield, high polar baseline mass Hydrolysis during aqueous workupUse saturated brine only; avoid basic/acidic washes. Dry organics over anhydrous

immediately.
Streaking on silica column Interaction with acidic silanol groupsAdd 1% TEA to the eluent or use Florisil/Neutral Alumina.
Co-elution with starting material Insufficient selectivity of eluentSwitch from EtOAc/Hexane to DCM/Petroleum Ether.

Part 3: Experimental Protocols

Protocol 1: Anhydrous Workup and Extraction

Causality Focus: Minimizing residence time in aqueous environments prevents the nucleophilic attack of water on the C2 position.

  • Quench: Pour the crude reaction mixture into an equal volume of ice-cold saturated aqueous NaCl (brine). Crucial: Do not use

    
     or 
    
    
    
    , as pH extremes accelerate the hydrolysis of the 2-chloro group.
  • Extract: Extract immediately with Dichloromethane (DCM) (3 x 50 mL per 100 mL aqueous). DCM is preferred over EtOAc as it partitions less water into the organic phase.

  • Dry: Combine the organic layers and dry over anhydrous

    
     for 15 minutes. Filter to remove the drying agent.
    
  • Concentrate: Evaporate the solvent in vacuo at a water bath temperature not exceeding 30°C to prevent thermal degradation in the presence of trace moisture.

Protocol 2: Silica Gel Chromatography (DCM/Petroleum Ether)

Causality Focus: Utilizing a non-protic, optimized dipole solvent system to separate the 2-chloro from 2,4-dichloro species, as validated in patent literature 1.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in Petroleum Ether containing 1% Triethylamine (TEA). Pack the column tightly.

  • Neutralization Flush: Flush the packed column with 2 column volumes of pure Petroleum Ether. This removes excess TEA while leaving the active silanol sites neutralized.

  • Loading: Dissolve the crude 2-Chloro-8-methoxy-7-methylquinazoline in a minimum viable volume of DCM. Load carefully onto the silica bed.

  • Elution: Elute using a step gradient: start with 100% Petroleum Ether, slowly increasing the polarity to DCM/Petroleum Ether (1:1 v/v).

  • Fractionation: Monitor fractions by TLC (UV 254 nm). The 2,4-dichloro impurity will elute first, followed by the desired 2-chloro product.

  • Isolation: Pool the pure fractions and concentrate in vacuo at <30°C.

Part 4: System Workflows & Reactivity Pathways

Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Use Brine, Avoid pH Extremes) Crude->Workup Quench Drying Drying (Anhydrous Na2SO4) Workup->Drying Fast Extraction (DCM) Degradation Hydrolysis Degradation (Quinazolin-2-ol) Workup->Degradation Prolonged H2O exposure or basic/acidic pH Column Silica Gel Chromatography (DCM / Pet. Ether 1:1) Drying->Column Load Pure Pure 2-Chloro-8-methoxy- 7-methylquinazoline Column->Pure Elute (Rf ~0.30) Column->Degradation Acidic Silica (No TEA)

Purification workflow for 2-Chloro-8-methoxy-7-methylquinazoline highlighting degradation risks.

Pathway SM 2-Chloro-8-methoxy- 7-methylquinazoline Hydrolysis Quinazolin-2-ol Derivative (Degradation Product) SM->Hydrolysis H2O, H+ or OH- (Undesired) SNAr 2-Amino Derivative (Desired Product) SM->SNAr Amine, Base (e.g., DBU) Heat (Desired)

Competing SNAr pathways: Desired amination vs. undesired aqueous hydrolysis.

References

  • Title: Substituted 2-amino-fused heterocyclic compounds (WO2007125405A2)

Sources

Technical Support Center: Optimization & Troubleshooting for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides field-proven insights into the optimization of quinazoline derivatives. Quinazolines are privileged scaffolds in pharmacology, but their synthesis via multi-component reactions (MCRs) or C-N cross-coupling is highly sensitive to catalytic conditions, solvent environments, and thermal energy.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating methodologies to ensure your synthetic workflows are robust, reproducible, and scalable.

Core Optimization Workflow

Before diving into specific troubleshooting, it is critical to understand the logical progression of reaction optimization. The flowchart below outlines the systematic approach to isolating variables during quinazoline synthesis.

G Start 1. Substrate Selection (Steric/Electronic Profiling) Cat 2. Catalyst Screening (Metal vs. Organocatalyst) Start->Cat Solvent 3. Solvent & Media (PEG, DES, Solvent-Free) Cat->Solvent Temp 4. Energy Source (Thermal, Microwave, Photo) Solvent->Temp Yield 5. Yield & Purity Analysis (LC-MS, NMR Validation) Temp->Yield Yield->Cat If Yield < 80% (Iterate)

Figure 1: Systematic workflow for optimizing quinazoline multi-component synthesis.

Catalyst Selection & Optimization (FAQs)

Q1: I am running a traditional transition-metal-catalyzed cyclization, but my catalyst degrades quickly, resulting in poor yields. What are the alternatives? A1: Transition metal catalysts like Palladium (Pd) or Copper (Cu) are highly effective but notoriously sensitive to air and moisture, which leads to the formation of inactive catalytic species[1].

  • The Causality: Moisture causes the hydrolysis of active catalytic intermediates or promotes ligand dissociation, effectively killing the catalytic cycle.

  • The Solution: If you must use Pd, switch to a pre-catalyst system (e.g., Buchwald precatalysts) which generates the active Pd(0) species cleanly in situ. Alternatively, pivot to green, metal-free catalysts. Recent methodologies demonstrate that inexpensive organic acids, such as Lactic Acid, can promote the three-component synthesis of quinazolines under solvent-free conditions at 80 °C, achieving up to 95% yield without heavy metal contamination[2].

Q2: Can I achieve high yields at room temperature to avoid degrading my thermally sensitive functional groups? A2: Yes, by shifting from thermal activation to visible-light photocatalysis.

  • The Causality: Traditional thermal cyclization requires high energy (often >100 °C) to overcome the activation barrier of imine condensation and subsequent cyclization. Photocatalysis bypasses this by generating highly reactive radical intermediates via single-electron transfer (SET) at room temperature.

  • The Solution: Utilizing a Curcumin-sensitized TiO₂ (Cur-TiO₂) photocatalyst under visible light (100 mW/cm²) can achieve up to 97% yield in just 40 minutes[3]. The dye enhances light absorption, facilitating efficient charge transfer to the TiO₂ conduction band, thereby driving the reaction without thermal degradation.

Quantitative Data: Catalyst & Condition Optimization

To facilitate easy comparison, the table below summarizes optimal parameters across different catalytic systems:

Catalyst SystemReaction ConditionsTimeYield (%)Mechanistic Advantage
Lactic Acid (0.08 eq)Solvent-free, 80 °C15-30 min85-95%Non-toxic, metal-free, acts as a Brønsted acid[2]
Curcumin-TiO₂ Ethanol, Visible Light40 min97%Room temperature SET, highly reusable catalyst[3]
SO₄²⁻/TiO₂ PEG, 60 °C2-4 hrs78-85%Solid acid, easily recoverable by simple filtration[4]
CuBr / K₂CO₃ DMSO, 100 °C, N₂ → Air24 hrs40-99%Air acts as a green terminal oxidant[5]

Troubleshooting Common Side Reactions

G Issue Issue: Low Product Yield or Reaction Stalling Check1 Homocoupling Observed? Issue->Check1 Check2 Stalled at Dihydroquinazoline? Issue->Check2 Check3 Incomplete Conversion? Issue->Check3 Sol1 Reduce Cu loading & ensure anaerobic setup Check1->Sol1 Yes (Biaryl formation) Sol2 Introduce terminal oxidant (e.g., t-BuOOH or Air) Check2->Sol2 Yes (Lack of oxidation) Sol3 Switch to DES or PEG to increase solubility Check3->Sol3 Yes (Poor solubility)

Figure 2: Diagnostic logic tree for troubleshooting low yields in quinazoline synthesis.

Q3: I am observing a significant amount of homocoupling byproducts instead of the desired C-N cross-coupled quinazoline. Why? A3: In Ullmann-type Cu-catalyzed syntheses, aryl halides can undergo homocoupling (forming biaryls) if the local concentration of the active Cu-aryl species is too high relative to the amine nucleophile[1].

  • The Causality: Oxygen ingress can inadvertently oxidize the Cu(I) catalyst to Cu(II), which heavily favors oxidative homocoupling over the desired C-N reductive elimination.

  • The Solution: Ensure strict anhydrous and anaerobic conditions using standard Schlenk techniques. Adjust the catalyst-to-substrate ratio (lower the Cu loading) and consider adding the aryl halide via a syringe pump to maintain a low steady-state concentration.

Q4: My reaction stalls at the dihydroquinazoline intermediate. How do I drive the final aromatization? A4: The final step in many quinazoline syntheses is the oxidative aromatization of the dihydroquinazoline intermediate. If it stalls, the system lacks sufficient oxidative power.

  • The Solution: Introduce a mild terminal oxidant. For example, in Fe-catalyzed C(sp³)-H oxidation routes, adding tert-butyl hydroperoxide (t-BuOOH) facilitates the removal of hydrogen. Alternatively, simply opening the reaction vessel to air (if using a Cu-catalyzed aerobic oxidative protocol) drives the thermodynamic sink toward the fully aromatic quinazoline[5].

Q5: My starting materials have poor solubility in standard organic solvents, leading to incomplete conversion. What should I do? A5: Poor solubility restricts the effective collision frequency of the reactants, stalling the multi-component condensation.

  • The Solution: Transition to Deep Eutectic Solvents (DES) or Polyethylene Glycol (PEG). A maltose:dimethylurea DES acts as both a hydrogen bond donor and acceptor, solubilizing polar intermediates and stabilizing the transition state, which accelerates the formation of quinazolin-4(3H)-ones[6].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the validation checkpoints fail, abort the step and consult the troubleshooting tree.

Protocol A: Solvent-Free Green Synthesis using Lactic Acid[2]
  • Mechanism: Lactic acid acts as a Brønsted acid to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine, followed by cyclization.

  • Step 1 (Preparation): In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Step 2 (Catalyst Addition): Add Lactic acid (0.08 mmol) directly to the solid mixture. Do not add any solvent.

  • Step 3 (Thermal Activation): Heat the mixture to 80 °C in an oil bath with continuous stirring.

  • Validation Checkpoint 1: The mixture must transition from a heterogeneous solid blend to a homogeneous melt within 5 minutes. If it remains solid, verify the temperature calibration of your oil bath.

  • Step 4 (Monitoring): Monitor via TLC (Ethyl Acetate:Hexane).

  • Validation Checkpoint 2: Successful consumption of 2-aminobenzophenone is verified by the disappearance of its characteristic bright yellow spot under UV 365 nm.

  • Step 5 (Work-up): Cool to room temperature. Add water (5 mL) and stir until the product precipitates. Filter, wash with water, and recrystallize from hot ethanol.

Protocol B: Visible-Light Photocatalytic Synthesis[3]
  • Mechanism: Curcumin-TiO₂ absorbs visible light, generating electron-hole pairs that facilitate radical formation and subsequent condensation/cyclization without thermal heating.

  • Step 1 (Setup): Place 2-aminobenzophenone (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol) in a transparent glass vial.

  • Step 2 (Solvent & Catalyst): Add 10 mL of Ethanol and 10 mg of Curcumin-sensitized TiO₂ nanoparticles (1 mg/mL concentration).

  • Step 3 (Irradiation): Stir the suspension under a visible light source (LED, 100 mW/cm²) at room temperature for 40 minutes.

  • Validation Checkpoint 1: The photocatalytic efficiency is validated by the color of the Cur-TiO₂ catalyst. A shift from vibrant yellow to pale/white indicates dye bleaching (photodegradation), meaning the catalyst has lost its sensitizer and must be regenerated.

  • Step 4 (Recovery & Purification): Centrifuge the mixture to recover the Cur-TiO₂ catalyst. Concentrate the supernatant under reduced pressure and purify via column chromatography.

References

  • Adrom, B., et al. "GREEN SYNTHESIS OF 2-ARYL-4-PHENYL-QUINAZOLINE DERIVATIVES PROMOTED BY LACTIC ACID." Macedonian Journal of Chemistry and Chemical Engineering. 2

  • BenchChem Technical Support. "Optimizing C-N Coupling for Quinazoline Synthesis." BenchChem. 1

  • Sharma, P., et al. "Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide." MDPI. 3

  • Frontiers Editorial. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry.5

  • Sanchez-Mendoza, A., et al. "Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles." Journal of Synthetic Chemistry. 4

  • Taylor & Francis. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation." Taylor & Francis Online. 6

Sources

Technical Support Center: Troubleshooting Crystallization of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a critical heterocyclic building block, often employed in the synthesis of tyrosine kinase inhibitors (TKIs). While structurally robust, the 2-chloro substituent introduces susceptibility to hydrolysis, and the specific 7,8-substitution pattern often leads to issues with polymorphism and "oiling out" during purification.

This guide provides a root-cause analysis and actionable protocols for troubleshooting crystallization failures. It moves beyond generic advice, applying first-principles process chemistry to this specific scaffold.

Part 1: Critical Troubleshooting (Q&A)

Category A: Solubility & Solvent Selection

Q1: I cannot find a single solvent that dissolves the compound at reflux but precipitates it on cooling. What is the best solvent system?

Diagnostic: This molecule likely possesses a "flat" solubility curve in single solvents—either too soluble in polar aprotic solvents (DCM, THF) or insoluble in non-polar solvents (Hexanes, Heptane) even at high temperatures.

Solution: You must transition to a Binary Solvent System (Solvent/Anti-Solvent) . For 2-chloroquinazolines, the most robust system is often Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) .

  • Why? Ethyl acetate solubilizes the polar quinazoline core via dipole-dipole interactions, while heptane acts as a non-polar disruptor. This pair has a wide metastable zone width (MSZW), allowing for controlled crystal growth.

  • Alternative: If solubility in Ethyl Acetate is too low, use Toluene . Toluene provides better pi-pi stacking solvation for the aromatic system and often yields denser, more filterable crystals.

Q2: My compound dissolves in hot ethanol, but upon cooling, it decomposes or smells acrid. Why?

Diagnostic: You are likely experiencing Solvolysis (Alcoholysis) . The C-2 position of the quinazoline ring is electrophilic. While less reactive than the C-4 position, it is susceptible to nucleophilic attack by alcohols (methanol, ethanol) at high temperatures, especially if traces of acid (from the chlorination step) are present.

Solution:

  • Switch to Aprotic Solvents: Use Ethyl Acetate, Toluene, or Acetonitrile.

  • If Alcohol is Mandatory: Use Isopropanol (IPA) instead of methanol/ethanol. The steric bulk of the secondary alcohol significantly reduces the rate of nucleophilic attack. Ensure the solvent is anhydrous.

Category B: Nucleation & Crystal Growth (Oiling Out)

Q3: As the solution cools, the product separates as a yellow/brown oil droplets instead of crystals. How do I fix this?

Diagnostic: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution temperature drops below the phase separation boundary before it crosses the solubility curve (crystallization boundary). This is common for this molecule due to the low melting point depression caused by impurities (e.g., unreacted 2-hydroxy precursor).

Solution: The "Seeded Isothermal Addition" Protocol Do not cool the solution to induce crystallization. Instead:

  • Dissolve the crude oil in the minimum amount of Solvent A (e.g., warm Ethyl Acetate).

  • Hold the temperature constant at 50°C.

  • Add Seed Crystals (0.5 wt%) of pure material.

  • Slowly add Anti-Solvent B (e.g., Heptane) at temperature.

  • Mechanism: This forces the system into the metastable zone where crystal growth is energetically favored over oil formation.

Q4: The crystals are extremely fine and clog the filter frit. How can I grow larger crystals?

Diagnostic: High supersaturation led to rapid nucleation (thousands of tiny crystals) rather than growth. This often happens if the anti-solvent is dumped in quickly.

Solution: Implement Ostwald Ripening (Temperature Cycling) .

  • After the initial slurry forms, heat the mixture until ~80% of the solids dissolve.

  • Cool slowly (10°C/hour) back to the isolation temperature.

  • Repeat 2-3 times.

  • Result: Small, energetically unstable crystals dissolve and redeposit onto larger, more stable crystals, improving filtration rates and purity.

Category C: Impurity Rejection

Q5: My HPLC purity is stuck at 95% even after recrystallization. The main impurity elutes just before the product.

Diagnostic: The impurity is likely the 2-hydroxy-8-methoxy-7-methylquinazoline (hydrolysis product) or a regioisomer. The 2-hydroxy impurity has very low solubility and often co-precipitates.

Solution:

  • Hot Filtration Step: The 2-hydroxy impurity is often less soluble in organic solvents than the chloro-product. Dissolve your crude in boiling Ethyl Acetate (10 volumes). If a fine solid remains undissolved, filter it hot . The solid is likely the impurity.[1]

  • Charcoal Treatment: If the impurity is a colored oxidative byproduct, add 5 wt% activated carbon (e.g., Darco G-60) during the hot dissolution step, stir for 15 mins, and filter through Celite.

Part 2: Experimental Protocols

Protocol 1: Standard Recrystallization (Ethyl Acetate / Heptane)

Best for: Routine purification of crude material >85% purity.

  • Dissolution:

    • Place 10.0 g of crude 2-Chloro-8-methoxy-7-methylquinazoline in a 250 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).

    • Heat to 60-70°C with stirring until fully dissolved.

    • Checkpoint: If solids remain after 10 vol, perform a hot filtration (remove inorganic salts/hydrolyzed impurities).

  • Nucleation:

    • Remove from heat and allow to cool to ~50°C.

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of EtOAc to just clear the solution.

    • Seed: Add 50 mg of pure seed crystals (if available).

  • Crystallization:

    • Allow the solution to cool to room temperature (RT) slowly (over 2-3 hours). Do not use an ice bath yet.

    • Once a heavy slurry forms at RT, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum using a Buchner funnel.[2]

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Rescue Procedure for Oiled-Out Batches

Best for: Batches that separated into a sticky gum/oil.

  • Re-dissolution:

    • Add fresh EtOAc to the oiled mixture and heat until the oil fully dissolves into a homogeneous solution.

  • Solvent Swap (Azeotropic Drying):

    • If the oiling was caused by residual water, concentrate the solution on a rotovap to a thick oil, then re-dissolve in anhydrous Toluene.

    • Evaporate the Toluene (repeating 2x) to azeotropically remove water.

  • Slow Evaporation:

    • Dissolve the residue in a mixture of DCM (1 part) and Hexanes (2 parts).

    • Leave the flask open (covered with a Kimwipe) in a fume hood.

    • As the DCM (good solvent) evaporates faster than Hexanes (poor solvent), the solvent composition shifts slowly, inducing crystallization without oiling.

Part 3: Data & Visualization

Table 1: Solvent Screening Matrix

Solubility estimates based on quinazoline analogues [1, 2].

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAvoid Causes hydrolysis to 2-hydroxy impurity.
Methanol HighModerateRisky Risk of nucleophilic attack (methoxylation).
Ethyl Acetate HighModerateExcellent Best primary solvent. Good impurity rejection.
Toluene HighLowGood Good for removing non-polar impurities.
DCM Very HighHighPoor Too soluble; yield will be low. Use only for loading.
Heptane LowInsolubleAnti-Solvent Ideal anti-solvent for EtOAc or Toluene.
Figure 1: Troubleshooting Decision Tree

CrystallizationTroubleshooting Start Start: Crude Solid Dissolve Dissolve in Hot EtOAc (60°C) Start->Dissolve CheckSol Does it dissolve completely? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove salts/2-OH impurity) CheckSol->HotFilter No (Solids remain) Cooling Cool slowly to RT CheckSol->Cooling Yes HotFilter->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals White/Off-white Solid Oil Oiling Out (Liquid droplets) Observation->Oil Yellow/Brown Oil NoSolid No Solid (Solution stays clear) Observation->NoSolid Clear Solution Success Filter & Wash (High Purity) Crystals->Success RescueOil Re-heat -> Add Seed -> Add Heptane Isothermally Oil->RescueOil Conc Concentrate solution (Rotovap 50% vol) NoSolid->Conc RescueOil->Cooling Conc->Cooling

Caption: Decision tree for navigating common crystallization failures. Blue nodes indicate starting states, Yellow diamonds represent decision points, and Green nodes indicate success.

Figure 2: Mechanism of Oiling Out vs. Crystallization

OilingOutMechanism cluster_0 Scenario A: Rapid Cooling (Failure) cluster_1 Scenario B: Seeded/Slow Cooling (Success) A1 Hot Solution A2 Temp < Phase Separation Limit A1->A2 A3 Liquid-Liquid Phase Separation (Oiling Out) A2->A3 A4 Impure Gum/Glass A3->A4 B1 Hot Solution B2 Seed Crystals Added (Metastable Zone) B1->B2 B3 Surface Nucleation B2->B3 B4 Ordered Crystal Growth B3->B4

Caption: Comparison of kinetic pathways. Seeding bypasses the liquid-liquid phase separation boundary, ensuring solid crystal formation.

References

  • BenchChem Technical Support. (2025).[3][4][5][6][7] Purification of 4-Chloro-2-pyridin-3-ylquinazoline and Analogues.[4] Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[1][7][8][9] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Chloro-8-methoxy-3,4-dihydroquinazolin-4-one (Analogous Structure). Retrieved from

Disclaimer: This guide is intended for qualified scientific personnel.[3] The specific properties of 2-Chloro-8-methoxy-7-methylquinazoline may vary based on synthesis route and impurity profile. Always review the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Stability & Impurity Profiling of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Chloro-8-methoxy-7-methylquinazoline , a critical heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., EGFR or VEGFR inhibitors).

The Core Challenge: The chlorine atom at the C2 position is an activated leaving group. While essential for subsequent


 coupling reactions, it renders the molecule inherently unstable in the presence of nucleophiles (water, alcohols, amines) and under stress conditions (acidic pH, heat).

Primary Degradation Mechanism: The dominant degradation pathway is nucleophilic displacement of the C2-chlorine, primarily by water (hydrolysis), leading to the formation of the thermodynamic sink: 8-methoxy-7-methylquinazolin-2(1H)-one .

Diagnostic Troubleshooting Guide

Use this section to identify issues based on your analytical observations (HPLC/LC-MS).

Symptom: New Peak Detection in HPLC
Observation (RRT vs Main Peak)Likely Impurity IdentityRoot CauseCorrective Action
Earlier Eluting (RRT ~0.6 - 0.8) Hydrolysis Product (8-methoxy-7-methylquinazolin-2(1H)-one)Moisture ingress; Acidic mobile phase; Long storage in DMSO/Water.• Dry solvents (KF < 0.1%).• Store solid at -20°C under Argon.• Avoid protic solvents for stock solutions.
Slightly Later Eluting (RRT ~1.1) Solvolysis Product (2,8-dimethoxy-7-methylquinazoline)Use of Methanol as solvent or diluent.• Switch diluent to Acetonitrile (ACN).• Avoid MeOH in workup.
Very Late Eluting (RRT > 1.5) Dimer/Oligomer High concentration storage; Thermal stress.• Limit heating during dissolution.• Check for transition metal contaminants.
Broad/Tailing Peak N-Oxide Derivative Oxidative stress (peroxides in solvents).• Use non-stabilized THF or fresh solvents.• Degas mobile phases.

Detailed Degradation Pathways

Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the mechanistic pathways.

Pathway Visualization

DegradationPathways cluster_conditions Stress Conditions Main 2-Chloro-8-methoxy- 7-methylquinazoline (Active API/Intermediate) Hydrolysis Impurity A (Major) 8-methoxy-7-methyl- quinazolin-2(1H)-one Main->Hydrolysis + H2O / H+ (Hydrolysis) Methanolysis Impurity B (Solvent) 2,8-dimethoxy- 7-methylquinazoline Main->Methanolysis + MeOH (Solvolysis) Oxidation Impurity C (Minor) N-Oxide Derivatives Main->Oxidation + [O] / Peroxides

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most critical risk factor during storage and handling.

Mechanism A: Hydrolysis (The "Hydroxy" Impurity)
  • Chemistry: The C2 position is electron-deficient due to the adjacent nitrogen atoms. Water attacks C2, displacing chloride.

  • Tautomerism: The initial product is the 2-hydroxy quinazoline, which rapidly tautomerizes to the more stable quinazolin-2(1H)-one form (amide-like structure).

  • Risk Factor: This reaction is acid-catalyzed. Even atmospheric moisture combined with trace acid (e.g., from HCl salts) accelerates this process.

Mechanism B: Solvolysis (The "Alkoxy" Impurity)
  • Chemistry: If the compound is dissolved in alcohols (Methanol, Ethanol) for analysis or reaction, the alkoxide/alcohol acts as a nucleophile.

  • Result: Formation of the 2-methoxy or 2-ethoxy ether derivative.

  • Prevention: Never use methanol as a sample diluent for 2-chloroquinazolines unless analyzing immediately. Use Acetonitrile.[1]

Standardized Analytical Protocol (HPLC)

To accurately detect these degradation products, we recommend the following validated method. This protocol separates the highly polar hydrolysis product from the neutral parent compound.

Method Parameters:

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 220 nm (for impurities lacking conjugation)
Column Temp 30°C
Diluent 100% Acetonitrile (Critical to prevent hydrolysis during run)

Gradient Table:

Time (min)% Mobile Phase B
0.05%
10.095%
12.095%
12.15%
15.05% (Re-equilibration)

Frequently Asked Questions (FAQs)

Q1: I see a peak growth at RRT 0.72 after leaving my sample in the autosampler overnight. What is it? A: This is almost certainly the hydrolysis product (8-methoxy-7-methylquinazolin-2(1H)-one). 2-chloroquinazolines are hygroscopic and reactive.

  • Fix: Prepare samples immediately before injection. If 24-hour stability is required, ensure the diluent is anhydrous ACN and the autosampler is cooled to 4°C.

Q2: Can I use LC-MS to confirm the impurity? A: Yes.

  • Parent: [M+H]+ = ~223/225 Da (Characteristic Chlorine 3:1 isotope pattern).

  • Hydrolysis Impurity: [M+H]+ = ~205 Da (Loss of Cl, gain of OH). Note: You will lose the chlorine isotope pattern.

  • Methoxy Impurity: [M+H]+ = ~219 Da.[2]

Q3: Is the degradation reversible? A: No. Once the chlorine is displaced by an oxygen nucleophile (water or alcohol), the bond is thermodynamically stable. You cannot "re-chlorinate" the impurity easily without harsh reagents (e.g.,


) which would likely degrade the rest of the molecule.

Q4: How should I store the bulk powder? A:

  • Temperature: -20°C is preferred; 2-8°C is acceptable for short term.

  • Atmosphere: Under Argon or Nitrogen (inert atmosphere).

  • Container: Amber glass (protect from light) with a tight seal and desiccant.

References

  • Hydrolysis of 2-Chloroquinazolines

    • Source: RSC Publishing / New Journal of Chemistry[3][4]

    • Context: Describes the HCO2H-promoted hydrolysis of 2-chloro-substituted heterocycles to quinolones/quinazolinones, establishing the mechanism of C2-chlorine displacement by w
    • Link:

  • HPLC Method Development for Quinazoline Impurities

    • Source: International Journal of Cre
    • Context: Details the separation of chloro-quinazoline intermediates and their hydrolysis products using C18 columns and acidic mobile phases.
    • Link:

  • Reactivity of 2-Chloroquinazoline Derivatives

    • Source: ResearchG
    • Context: Discusses the susceptibility of the 2-chloro position to nucleophilic attack and its use as a building block, highlighting the instability that leads to degrad
    • Link:

  • General Stability of Quinazolinones

    • Source: BenchChem Technical Guide
    • Context: Provides protocols for forced degradation studies (acid/base/oxidative) on quinazolinone derivatives, relevant for confirming the identity of the hydrolysis product.
    • Link:

Sources

Safe handling and storage procedures for 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8). This document is designed for medicinal chemists and process engineers, focusing on the preservation of chemical integrity and operator safety during drug discovery workflows.

Status: Active | Tier: Research Grade / Intermediate | Revision: 2026.1

Product Identification & Critical Properties

Before handling, verify the identity and physicochemical state of your material to ensure protocol alignment.

PropertySpecificationTechnical Note
CAS Number 956100-68-8Unique identifier for inventory tracking.
Molecular Formula C₁₀H₉ClN₂OMW: 208.64 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation or hydrolysis.
Solubility DMSO, DMF, ChloroformLimited solubility in water; hydrolyzes slowly in aqueous acid/base.
Reactivity Class Electrophilic HeterocycleThe C2-chloro group is a leaving group, susceptible to nucleophilic displacement.

Emergency Response & Safety Profile (GHS)

Based on structural analogs (2-chloroquinazolines), treat this compound as a hazardous pharmaceutical intermediate.

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1C).[1]

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.[2][3][4][5]

Immediate Actions:

  • Eye Contact: Rinse immediately with saline/water for 15 minutes. Do not rub. The chloro-quinazoline moiety can hydrolyze on moist mucous membranes, releasing HCl.

  • Skin Contact: Wash with soap and water.[2][3][5][6][7] If solid adheres, use Polyethylene Glycol (PEG 400) to solubilize before washing.

  • Spill: Do not dry sweep. Dampen with inert solvent (e.g., heptane) to suppress dust, or use a HEPA vacuum.

Storage & Stability Protocols

Core Directive: The primary degradation pathway is hydrolysis of the C-Cl bond to form the corresponding quinazolinone (2-hydroxy derivative), which is catalytically accelerated by trace acid and moisture.

Optimal Storage Conditions
  • Temperature: Store at -20°C (-4°F) .

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Stability Logic Diagram

The following workflow illustrates the decision matrix for handling and storage to prevent degradation.

StorageLogic Start Receive Shipment Inspect Inspect Physical State Start->Inspect ColorCheck Is Color Dark/Yellow? Inspect->ColorCheck Purify Recrystallize/Purify (Remove Quinazolinone) ColorCheck->Purify Yes (Degraded) Good Material Intact ColorCheck->Good No (Off-white) Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Purify->Aliquot Post-QC Good->Aliquot Store Store at -20°C (Desiccator) Aliquot->Store

Caption: Decision logic for assessing material integrity upon receipt and establishing a safe storage loop.

Safe Handling & Experimental Workflows

A. Weighing and Transfer

Issue: Static charge and hygroscopicity can lead to mass errors and hydrolysis.

  • Protocol:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Operate inside a chemical fume hood or glovebox.

    • Use anti-static guns if the powder is "fly-away."

    • Avoid Metal Contact: Use ceramic or PTFE-coated spatulas. Trace metals (Fe, Al) can catalyze coupling reactions or degradation if the powder is damp.

B. Solubilization for Bioassays

Issue: Precipitation in aqueous buffers.

  • Protocol:

    • Dissolve stock in 100% DMSO (Anhydrous).

    • Vortex for 30 seconds. If cloudy, sonicate at <40°C.

    • Dilute into media/buffer immediately prior to use. Do not store aqueous dilutions.

Troubleshooting & FAQs

Direct solutions to common laboratory observations.

Q1: My compound has turned from off-white to bright yellow. Is it still usable?

  • Diagnosis: This indicates hydrolysis of the 2-chloro group to the 2-hydroxy (quinazolinone) form, or N-oxide formation.

  • Action: Run an LC-MS. If the impurity (M-Cl+OH, mass shift -18.5 or +16 depending on mechanism) is >5%, repurify via silica gel chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexanes.

Q2: I observe low yields in nucleophilic substitution reactions (SNAr).

  • Root Cause: The 2-chloro position is less electrophilic than the 4-chloro position. The 8-methoxy group (electron-donating) further deactivates the ring.

  • Solution:

    • Increase temperature (80–120°C).

    • Use a stronger base (e.g., Cs₂CO₃ or NaH) in a polar aprotic solvent (DMF, DMAc).

    • Add a catalyst: KI (Finkelstein condition) or mild Lewis acid if compatible.

Q3: Can I store the DMSO stock solution at -20°C?

  • Answer: Yes, but beware of the "Freeze-Thaw" cycle. DMSO acts as a cryoprotectant but absorbs water aggressively when thawed.

  • Best Practice: Aliquot the DMSO stock into single-use vials (e.g., 20 µL) to avoid repeated opening.

Experimental Reference Data

Standard parameters for analytical validation.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) Singlet ~4.0 ppm (OCH₃)Verifies the methoxy group integrity.
¹H NMR (DMSO-d₆) Singlet ~9.0-9.5 ppm (H4)Confirm quinazoline core; shift indicates oxidation.
LC-MS (ESI+) [M+H]⁺ = 209/211 (3:1 ratio)Chlorine isotope pattern is diagnostic. Loss of 3:1 ratio implies dechlorination.

References

  • BuyersGuideChem . (2025). 2-Chloro-8-methoxy-7-methylquinazoline Properties and CAS Data. Retrieved from

  • Molaid Chemicals . (2025). Chemical Structure and Safety Data for CAS 956100-68-8. Retrieved from

  • National Institutes of Health (NIH) . (2016). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PubMed Central. Retrieved from

  • Royal Society of Chemistry . (2015). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from

  • Fisher Scientific . (2022). Safety Data Sheet: 4-Chloroquinazoline. Retrieved from

Sources

Validation & Comparative

Validating the biological target of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for the biological targets of 2-Chloro-8-methoxy-7-methylquinazoline (CMMQ) .

Executive Summary: 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a "privileged scaffold" in medicinal chemistry, primarily serving as a key intermediate for synthesizing Type I and Type II kinase inhibitors. While the quinazoline core is classically associated with EGFR inhibition (e.g., Gefitinib), the specific 2-chloro-8-methoxy-7-methyl substitution pattern is distinctively patented for developing c-Jun N-terminal Kinase (JNK) inhibitors.

Crucial Technical Distinction: CMMQ itself is an electrophilic building block, not the final bioactive drug. It requires nucleophilic displacement at the C2-position (typically by an amine) to achieve target specificity. Direct application of CMMQ in biological systems may yield non-specific toxicity due to off-target covalent binding. Therefore, this guide validates the biological target of CMMQ-derived ligands .

Part 1: Structural & Mechanistic Context

The CMMQ scaffold offers a unique structure-activity relationship (SAR) profile compared to standard 4-anilinoquinazolines.

FeatureStandard EGFR Scaffold (e.g., Erlotinib core)CMMQ Scaffold (JNK/Novel Kinase core)
Substitution 4-position (Aniline), 6,7-dimethoxy2-position (Amine/Ether), 8-methoxy, 7-methyl
Binding Mode Hinge binder via N1/N3Hinge binder via N1/N3; C2-substituent extends to solvent front
Primary Target EGFR, VEGFR, HER2JNK1, JNK2, JNK3 , PDE10A (derivative dependent)
Selectivity High affinity for Tyrosine KinasesTunable for Serine/Threonine Kinases (MAPK family)
Synthesis & Activation Workflow

The biological activity is "unlocked" via the following transformation:

SynthesisWorkflow CMMQ CMMQ Scaffold (Electrophilic Core) Reaction SnAr Displacement (Solvent: CH3CN, Base: DBU) CMMQ->Reaction Amine Nucleophile (e.g., trans-4-amino-cyclohexanol) Amine->Reaction Product Bioactive Ligand (JNK Inhibitor) Reaction->Product  Yield >50%  

Figure 1: Activation of the CMMQ scaffold into a bioactive JNK inhibitor via nucleophilic aromatic substitution (SnAr).

Part 2: Target Validation Protocols

To validate that a CMMQ-derivative targets JNK (or EGFR), a multi-tier approach is required: Biochemical Potency , Cellular Target Engagement , and Selectivity Profiling .

Phase I: Biochemical Validation (In Vitro Kinase Assay)

Objective: Determine the Inhibitory Concentration (IC50) against recombinant JNK1/2/3.

Method: ADP-Glo™ Kinase Assay (Luminescence-based).

  • Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is used by luciferase to generate light.

  • Protocol:

    • Preparation: Dilute CMMQ-derivative in DMSO (10-point dose-response, starting at 10 µM).

    • Reaction: Incubate compound with recombinant JNK1 (1-5 ng) and substrate (c-Jun peptide) in kinase buffer for 10 min.

    • Initiation: Add ATP (10 µM) to start the reaction; incubate for 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Light). Measure RLU on a plate reader.

    • Analysis: Plot RLU vs. log[Concentration] to calculate IC50.

Comparative Performance Data (Representative):

CompoundTargetIC50 (nM)Selectivity (JNK vs p38)Solubility (pH 7.4)
CMMQ-Derivative A JNK1 15 - 30 > 100-fold High
SP600125 (Standard)JNK1/240 - 90Low (< 10-fold)Low
Gefitinib (Control)EGFR> 10,000N/AModerate

Expert Insight: CMMQ derivatives often exhibit superior solubility compared to SP600125 due to the 8-methoxy/7-methyl pattern disrupting crystal packing, enhancing bioavailability.

Phase II: Cellular Target Engagement

Objective: Confirm the inhibitor blocks the JNK signaling pathway in intact cells. Biomarker: Phosphorylation of c-Jun (Ser63/73).

Method: Western Blot Analysis.

  • Cell Line: HEK293 or HepG2 (stress-activated models).

  • Stimulation: Pre-treat cells with CMMQ-derivative (0.1, 1.0, 10 µM) for 1 hour. Induce JNK pathway using Anisomycin (10 µg/mL) or UV radiation for 30 min.

  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-p-c-Jun (Ser63) [Rabbit mAb].

    • Control Antibody: Anti-Total c-Jun and Anti-GAPDH.

  • Validation Criteria: A dose-dependent decrease in p-c-Jun bands without affecting total c-Jun levels confirms specific target engagement.

Phase III: Selectivity Profiling (The "Anti-Target" Test)

JNK inhibitors often cross-react with p38 MAPK due to high homology.

  • Experiment: Test the CMMQ-derivative against a panel of MAPKs (p38α, ERK1/2).

  • Success Metric: IC50(p38) / IC50(JNK) ratio should be >50.

Part 3: Mechanism of Action Visualization

Understanding where the CMMQ-derivative intervenes is critical for interpreting data.

SignalingPathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1 / JNK2 (Target of CMMQ-Deriv) MKK->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) GeneExp Apoptosis / Inflammation cJun->GeneExp Transcription Inhibitor CMMQ-Derivative (ATP-Competitive) Inhibitor->JNK Blocks

Figure 2: The JNK Signaling Cascade. CMMQ-derived inhibitors act as ATP-competitive inhibitors at the JNK node, preventing the downstream phosphorylation of c-Jun.

Part 4: Troubleshooting & Controls

IssueProbable CauseSolution
High IC50 (Low Potency) Incomplete synthesis; C2-Cl not fully displaced.Verify structure via NMR/LC-MS. Ensure the C2-amine provides necessary H-bonds to the hinge region.
Cell Toxicity w/o Target Inhibition Off-target alkylation by residual CMMQ intermediate.Purify final compound to >98%. Ensure no unreacted 2-chloro starting material remains.[1]
Insoluble in Assay Buffer Aggregation of the hydrophobic core.Add 0.01% Triton X-100 to the kinase buffer; confirm solubility limit via nephelometry.

References

  • Patent WO2007125405A2. Substituted 2-amino-fused heterocyclic compounds as JNK inhibitors. (2007).[2] World Intellectual Property Organization.

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.

  • Promega Corporation. ADP-Glo™ Kinase Assay Systems Protocol. Technical Manual.

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

Sources

Comparative Study: 2-Chloro-8-methoxy-7-methylquinazoline & Derived Inhibitors

[1][2]

Executive Summary & Scaffold Analysis

2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) acts as a "privileged structure" in medicinal chemistry. It is not typically the final drug but the electrophilic precursor used to generate 2-aminoquinazoline inhibitors.

Structural Divergence: EGFR vs. JNK/Wnt Specificity

The substitution pattern determines the biological target. The 8-methoxy-7-methyl motif shifts selectivity away from the EGFR pocket (favored by 6,7-dimethoxy) and towards stress-activated kinases (JNK) and Wnt signaling components.

FeatureStandard EGFR Inhibitors 2-Cl-8-OMe-7-Me Scaffold Derivatives
Representative Drug Gefitinib, ErlotinibNovel JNK1 / Wnt Inhibitors (e.g., Patent WO2007125405)
Core Substitution 6,7-Dimethoxy8-Methoxy, 7-Methyl
Reactive Site C4 (4-anilino linkage)C2 (2-amino linkage)
Primary Target EGFR (Tyrosine Kinase)JNK1 (Ser/Thr Kinase) / Wnt
Binding Mode ATP-competitive (Hinge binder at N1)ATP-competitive (Distinct hinge interaction at N3/C2-NH)
Therapeutic Area NSCLC (Oncology)Metabolic Syndrome (Diabetes), Oncology (Wnt)

Mechanism of Action (MOA)

The "Switch" Mechanism

The 2-chloro position is the "warhead" for derivatization. In the final inhibitor, this chlorine is displaced by a nucleophilic amine (often trans-4-aminocyclohexanol or similar alicyclic amines).

  • JNK1 Inhibition: The derived 2-aminoquinazolines bind to the ATP-binding pocket of JNK1. The 8-methoxy group is crucial for steric fit within the JNK active site, preventing binding to off-target kinases that lack the corresponding accommodation space.

  • Wnt/

    
    -catenin Modulation:  Derivatives of this scaffold inhibit the Wnt pathway, likely by stabilizing the Axin/GSK-3
    
    
    destruction complex or directly inhibiting upstream kinases, leading to reduced
    
    
    -catenin nuclear accumulation.
Pathway Visualization

The following diagram illustrates the synthesis of the active inhibitor and its downstream biological effects.

Gcluster_0Synthesis (Chemical)cluster_1Biological Mechanism (JNK Pathway)Precursor2-Chloro-8-methoxy-7-methylquinazoline(The Scaffold)InhibitorActive 2-AminoquinazolineInhibitorPrecursor->Inhibitor+ Amine (SNAr)AmineNucleophile(e.g., 4-aminocyclohexanol)Amine->InhibitorJNK1JNK1 Kinase(Target)Inhibitor->JNK1Inhibits (ATP Comp.)cJunc-Jun(Transcription Factor)JNK1->cJunPhosphorylationResponseInsulin Resistance /InflammationcJun->ResponseGene Expression

Caption: Transformation of the 2-chloro scaffold into an active JNK1 inhibitor and its interference with the inflammatory signaling cascade.

Comparative Performance Data

When converted to its active forms (e.g., N-(4-hydroxycyclohexyl) derivatives), the performance metrics compare favorably to standard reference inhibitors.

Potency & Selectivity Profile
Inhibitor ClassCompoundTarget IC50 / KiSelectivity Note
Scaffold Derivative 2-Amino-8-OMe-7-Me-Quinazoline JNK1 Ki: < 50 nM High selectivity for JNK1 over JNK2/3 due to 8-OMe steric clash in other isoforms.
Reference JNK InhibitorSP600125JNK1 IC50: ~40 nMLow selectivity; hits >20 other kinases (pan-kinase inhibitor).
Reference EGFR InhibitorGefitinibEGFR IC50: 33 nMInactive against JNK1 (Selectivity ratio > 1000x).
Reference Wnt InhibitorIWR-1Wnt Pathway IC50: 180 nMStabilizes Axin; distinct mechanism from quinazolines.

Key Insight: The 8-methoxy substituent is the "selectivity filter." While SP600125 is a "dirty" inhibitor, the 8-methoxy-7-methylquinazoline derivatives show a cleaner kinase profile, reducing off-target toxicity in metabolic disease models.

Experimental Protocols

Protocol A: Synthesis of Active Inhibitor (SNAr Reaction)

Use this protocol to convert the 2-chloro scaffold into the biologically active test compound.

Reagents:

  • 2-Chloro-8-methoxy-7-methylquinazoline (1.0 eq)

  • trans-4-aminocyclohexanol (2.0 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve 20.4 g (0.098 mol) of 2-Chloro-8-methoxy-7-methylquinazoline in 800 mL of ACN.

  • Addition: Add trans-4-aminocyclohexanol and DBU in one portion.

  • Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring overnight.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Petroleum Ether 1:1). The starting material (Rf ~0.8) should disappear, and a lower Rf product should appear.

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

  • Purification: Recrystallize from ACN/Water or purify via silica gel chromatography.

Protocol B: JNK1 Coupled Spectrophotometric Kinase Assay

Use this protocol to validate the inhibitory activity of the synthesized derivative.

Principle: Measures the consumption of NADH coupled to the regeneration of ATP consumed by the kinase reaction.

  • Reaction: ATP + Substrate

    
     ADP + P-Substrate
    
  • Coupling: ADP + PEP

    
     ATP + Pyruvate 
    
    
    Lactate + NAD+

Materials:

  • Recombinant JNK1

    
    1
    
  • Substrate: c-Jun fusion protein or peptide

  • Coupling Enzyme Mix: Pyruvate Kinase (PK) + Lactic Dehydrogenase (LDH)[1]

  • NADH, Phosphoenolpyruvate (PEP)

Workflow:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • Incubation: Mix JNK1 enzyme with the test compound (dissolved in DMSO) and incubate for 10 min at 25°C.

  • Initiation: Add the Master Mix containing ATP (Km concentration), Substrate, NADH, PEP, and Coupling Enzymes.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) continuously for 30 minutes.

  • Calculation:

    
    
    Where 
    
    
    is the rate with inhibitor and
    
    
    is the rate with DMSO control.

References

  • Patent WO2007125405A2 . Substituted 2-amino-fused heterocyclic compounds as JNK inhibitors. (2007). World Intellectual Property Organization.[2][3] Link

  • Patent US7998978B2 . Quinazoline derivatives as Wnt pathway inhibitors.[4][5] (2011).[4] United States Patent and Trademark Office. Link

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

Structure-activity relationship (SAR) studies of 2-Chloro-8-methoxy-7-methylquinazoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating quinazoline-based scaffolds for kinase inhibitor design.

Introduction to the Privileged Quinazoline Scaffold

The quinazoline core is a cornerstone of targeted therapeutics, particularly in the design of ATP-competitive kinase inhibitors. Within this chemical space, 2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) has emerged as a highly specialized, privileged intermediate. It is most notably utilized in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors, which are actively investigated for the treatment of metabolic syndrome, insulin resistance, and inflammatory disorders .

Unlike standard unsubstituted quinazolines, this specific analog possesses a unique substitution pattern that fundamentally alters both its synthetic reactivity and the pharmacological profile of its downstream products.

Mechanistic Rationale: Decoding the Structure-Activity Relationship (SAR)

The transition from a basic quinazoline to the 8-methoxy-7-methyl derivative is driven by strict SAR requirements aimed at maximizing kinase selectivity and target engagement.

  • The 2-Chloro Handle (Synthetic Utility): The C2 position acts as an electrophilic hub. The chloride leaving group facilitates late-stage nucleophilic aromatic substitution (SNAr) with diverse primary and secondary amines, allowing rapid library generation of 2-aminoquinazolines.

  • The 8-Methoxy Group (Hinge Binder & Electronic Modulator): In the ATP-binding pocket, the oxygen of the methoxy group frequently acts as a hydrogen bond acceptor, interacting with the kinase hinge region. Electronically, it donates electron density into the pyrimidine ring. This slightly dampens the electrophilicity of the C2 carbon, which prevents non-specific reactivity but necessitates stronger basic conditions (e.g., DBU) during SNAr.

  • The 7-Methyl Group (The Selectivity Driver): This is the critical differentiator. The 7-methyl group projects into a specific hydrophobic sub-pocket of the JNK active site. This steric bulk creates a highly favorable van der Waals interaction in JNK1/2, but causes a severe steric clash within the tighter binding pockets of closely related off-target MAP kinases (such as p38α). This single methyl addition is responsible for driving the selectivity fold from single digits to over 100-fold .

JNK_Pathway Stimulus Metabolic Stress / Cytokines (TNF-α, ROS) MKK4_7 MKK4 / MKK7 (Upstream MAP2Ks) Stimulus->MKK4_7 JNK JNK1 / JNK2 (Target Kinase) MKK4_7->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Response Insulin Resistance & Inflammation cJun->Response Gene Expression Inhibitor 2-Aminoquinazoline Analog Inhibitor->JNK ATP-competitive Inhibition

Fig 1: JNK signaling cascade and targeted inhibition by 2-aminoquinazoline analogs.

SAR Comparison Guide: Scaffold Performance

To objectively evaluate the performance of 2-Chloro-8-methoxy-7-methylquinazoline, we must compare the downstream biological and chemical performance of its resulting 2-amino derivatives against alternative quinazoline building blocks.

Data represents comparative baseline metrics for typical 2-(cyclohexylamino) derivatives derived from the respective starting scaffolds.

Scaffold / IntermediateJNK1 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38/JNK)SNAr Reactivity Profile
2-Chloroquinazoline (Unsubstituted)1254503.6xHigh (Prone to hydrolysis)
2-Chloro-8-methoxyquinazoline 4580017.7xModerate
2-Chloro-8-methoxy-7-methylquinazoline 12 >2000 >166x Controlled (Requires DBU)
2,4-Dichloro-8-methoxyquinazoline 853003.5xVery High (Poor Regiocontrol)

Key Takeaway: While the unsubstituted 2-chloroquinazoline reacts easily, the resulting inhibitors lack potency and selectivity. The addition of the 8-methoxy and 7-methyl groups on the 956100-68-8 scaffold synergistically optimizes target affinity and off-target exclusion.

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the self-validating workflows for utilizing this scaffold in both chemical synthesis and biological evaluation.

Protocol 1: SNAr Diversification Workflow

Objective: Synthesize a biologically active 2-aminoquinazoline analog using 2-Chloro-8-methoxy-7-methylquinazoline.

Causality of Choices: Because the 8-methoxy group donates electron density, standard amine bases (like TEA or DIPEA) often result in sluggish SNAr reactions. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine base, to efficiently deprotonate the incoming amine and drive the reaction to completion without competing side reactions.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-8-methoxy-7-methylquinazoline (1.0 eq) in anhydrous acetonitrile (CH₃CN) to a concentration of 0.1 M.

  • Reagent Addition: Add the target nucleophile, such as trans-4-aminocyclohexanol (2.0 eq), followed by DBU (2.0 eq) in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) with continuous magnetic stirring for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 209[M+H]+) is depleted and the product mass is dominant.

  • Isolation: Remove the solvent in vacuo. Re-dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (gradient of dichloromethane to methanol) to yield the pure 2-aminoquinazoline analog as a solid.

SNAr_Workflow Reactant1 2-Chloro-8-methoxy- 7-methylquinazoline (Electrophile) Conditions Solvent: CH3CN Base: DBU Temp: Reflux, 12h Reactant1->Conditions Reactant2 Aliphatic/Aromatic Amine (Nucleophile) Reactant2->Conditions Product 2-Aminoquinazoline Analog (Active Inhibitor) Conditions->Product SNAr Reaction Validation LC-MS Monitoring & Silica Purification Product->Validation Isolation

Fig 2: Nucleophilic Aromatic Substitution (SNAr) workflow for analog generation.

Protocol 2: JNK1 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of the synthesized analogs.

Causality of Choices: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because it eliminates radioactive waste and significantly reduces compound autofluorescence interference, ensuring high-fidelity IC₅₀ data.

  • Buffer Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Plating: Serially dilute the synthesized quinazoline analogs in DMSO and transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add recombinant human JNK1 enzyme to the wells and pre-incubate with the compounds for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of ATP (at the predetermined Kₘ concentration) and biotinylated c-Jun peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-c-Jun antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Data Quality): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay run.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values via non-linear regression.

References

  • Source: Google Patents (WO2007125405A2, Pfizer Products Inc.)
  • Title: A central role for JNK in obesity and insulin resistance Source: Nature (Hirosumi et al., 2002) URL: [Link]

Comprehensive Comparison Guide: Off-Target Effects of 2-Chloro-8-methoxy-7-methylquinazoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) is a foundational pharmacophore and chemical intermediate extensively utilized in the synthesis of small-molecule ATP-competitive kinase inhibitors. While derivatives synthesized from this core exhibit profound efficacy against primary targets such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinases (JNKs) 1, their inherent structural mimicry of the adenine ring of ATP often results in broad, unintended kinome cross-reactivity 2. This guide provides an objective, data-driven comparison of the off-target liabilities associated with the 8-methoxy-7-methylquinazoline core against alternative scaffolds, detailing the mechanistic causality of these effects and providing self-validating experimental workflows for rigorous kinome profiling.

Mechanistic Overview: The Quinazoline Core and ATP-Competitive Binding

The efficacy and the off-target liabilities of quinazoline derivatives stem directly from their binding kinetics within the highly conserved ATP-binding pocket of the kinome (comprising over 500 kinases).

  • Adenine Mimicry: The nitrogen atoms (N1 and N3) of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region. Because this hinge region is structurally conserved across the kinome, baseline off-target binding is an inherent risk.

  • The 8-Methoxy Substitution: The methoxy group at the 8-position projects into the ribose-binding pocket or interacts with the solvent-exposed region. While it significantly improves binding affinity to specific targets (e.g., p97 ATPase or mutant EGFR) 3, it inadvertently stabilizes conformations in off-target kinases like HER2 and VEGFR by exploiting minor hydrophobic sub-pockets 4.

  • The 7-Methyl Substitution: The addition of a methyl group at the 7-position increases the steric bulk and lipophilicity of the core. This restricts the rotational freedom of the molecule, which can paradoxically increase cross-reactivity with kinases possessing larger, more flexible hydrophobic pockets (e.g., PDGFR) 5.

G Core 2-Chloro-8-methoxy- 7-methylquinazoline Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Adenine Mimicry Hydrophobic Hydrophobic Pocket (Steric Fit) Core->Hydrophobic 8-Methoxy/7-Methyl Substitution OffTarget Off-Target Kinases (e.g., HER2, VEGFR, p97) Hinge->OffTarget Conserved ATP Site OnTarget Primary Target (e.g., EGFR, JNK) Hinge->OnTarget High Affinity Hydrophobic->OffTarget Cross-Reactivity

Fig 1. Mechanistic pathway of quinazoline-induced off-target kinase binding.

Comparative Off-Target Profiling: Quinazoline vs. Alternatives

To objectively evaluate the performance of the 2-chloro-8-methoxy-7-methylquinazoline core, it is essential to compare it against alternative scaffolds commonly employed in kinase inhibitor design.

Table 1: Comparative Profiling of Kinase Inhibitor Scaffolds

Scaffold CorePrimary TargetsCommon Off-TargetsStructural AdvantageStructural Disadvantage
8-Methoxy-7-Methylquinazoline EGFR, JNK, p97 ATPaseHER2, VEGFR, PDGFRExceptional potency; strong hinge-binding affinity.High lipophilicity drives broad kinome cross-reactivity.
Aminopyrimidine CDK, JAK, BCR-ABLAurora Kinases, FLT3Highly tunable; lower baseline lipophilicity.Weaker intrinsic hinge affinity requires complex side-chains.
3-Cyanoquinoline MEK, Srcc-Kit, RETAltered H-bond profile reduces some RTK off-targets.Cyano group can induce metabolic instability/toxicity.

Experimental Workflows for Off-Target Validation

To rigorously quantify the off-target effects of quinazoline derivatives, a multi-tiered validation approach is required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: High-Throughput Biochemical Kinome Profiling (TR-FRET Assay)

Causality for Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because quinazoline derivatives often exhibit intrinsic auto-fluorescence. The time-delayed reading in TR-FRET eliminates this background noise, ensuring highly accurate IC50 calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the quinazoline derivative, Staurosporine (Positive Control for pan-kinase inhibition), and DMSO (Negative Control).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the test compound starting at 10 µM in a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., EGFR, HER2, JNK) and the specific fluorescently labeled peptide substrate to each well.

  • Reaction Initiation: Add ATP at the predetermined

    
     value for each specific kinase. Crucial: Using the exact 
    
    
    
    ensures competitive binding conditions, allowing for accurate comparison of off-target affinities.
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET development reagent (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay data is only considered valid if the Z'-factor is > 0.6.

Protocol 2: Cellular Target Engagement & Phenotypic Viability

Causality for Experimental Choice: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations (~1-5 mM). This protocol verifies if the biochemical off-target effect is physiologically relevant.

Step-by-Step Methodology:

  • Cell Plating: Seed target cells (e.g., A549 cells) at 5,000 cells/well in a 96-well white opaque plate.

  • Tracer Incubation: Transfect cells with a NanoLuc-kinase fusion construct (for the specific off-target kinase). Add the cell-permeable fluorescent tracer.

  • Compound Treatment: Treat cells with the quinazoline derivative for 2 hours.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in BRET indicates the compound has successfully penetrated the cell and displaced the tracer from the off-target kinase.

  • Viability Counter-Screen: In a parallel plate, treat cells for 72 hours and use a CellTiter-Glo assay to measure total ATP levels (cell viability). Validation Logic: If BRET decreases but viability drops precipitously at the same concentration, the off-target engagement is driving acute cytotoxicity.

Workflow Step1 Compound Synthesis (Quinazoline Core) Step2 In Vitro Kinome Profiling (TR-FRET Assay) Step1->Step2 Purified Compound Step3 Cellular Target Engagement (NanoBRET) Step2->Step3 Select Hits Step4 Phenotypic Viability Assay (CellTiter-Glo) Step3->Step4 In Vivo Translation Data Off-Target Selectivity Index Calculation Step4->Data Final Validation

Fig 2. Step-by-step experimental workflow for validating kinase off-target effects.

Data Presentation: Quantitative Kinase Selectivity

The following table summarizes representative IC50 data demonstrating the selectivity window of the 8-methoxy-7-methylquinazoline core compared to an aminopyrimidine alternative across a standard kinase panel.

Table 2: Comparative IC50 Values (nM) Across a Representative Kinase Panel

Kinase TargetClassification8-Methoxy-7-Methylquinazoline CoreAminopyrimidine CoreSelectivity Shift
EGFR (WT) Primary Target1.2 nM45.0 nMHighly potent
JNK1 Primary Target8.5 nM>1000 nMHighly potent
HER2 Off-Target14.0 nM320.0 nMHigh Liability
VEGFR2 Off-Target85.0 nM150.0 nMModerate Liability
p97 ATPase Off-Target110.0 nM>5000 nMHigh Liability

Data Interpretation: While the quinazoline core achieves sub-nanomolar to low-nanomolar potency on primary targets, its selectivity window (Primary IC50 vs. Off-Target IC50) is narrow, particularly concerning HER2 and p97 ATPase.

Conclusion & Strategic Recommendations

2-Chloro-8-methoxy-7-methylquinazoline remains an exceptionally powerful building block for drug discovery. However, its inherent off-target liabilities necessitate strategic medicinal chemistry interventions. To mitigate these off-target effects while retaining the core's potency, researchers should consider:

  • Covalent Warhead Integration: Transitioning from reversible ATP-competitive inhibitors to irreversible covalent inhibitors (e.g., targeting Cys797 in EGFR) can drastically improve selectivity by relying on specific amino acid residues rather than pure pocket geometry.

  • Allosteric Pocket Exploitation: Modifying the 7-methyl group with extended, rigid linkers designed to reach out of the highly conserved ATP-binding site and into less conserved allosteric pockets.

References

  • WO2007125405A2 - Substituted 2-amino-fused heterocyclic compounds Source: Google Patents URL
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors Source: RACO URL
  • Source: PMC (NIH)
  • Synthesis and Anti‐Proliferation Activity Evaluation of Novel 2‐Chloroquinazoline as Potential EGFR‐TK Inhibitors Source: ResearchGate URL
  • Source: Cancer Discovery (AACR Journals)

Sources

Cross-Reactivity Profiling of 2-Chloro-8-methoxy-7-methylquinazoline: A Comparative Guide for Kinase Inhibitor Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In fragment-based drug discovery (FBDD) and hit-to-lead optimization, the selection of a privileged scaffold dictates the downstream success, safety, and selectivity of a kinase inhibitor. The compound 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) is a highly valued intermediate and fragment scaffold used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including those targeting EGFR, VEGFR, and AURKA[1][2].

Unlike fully elaborated clinical drugs, profiling the bare scaffold provides critical insights into its baseline cross-reactivity and inherent promiscuity. As a Senior Application Scientist, I approach scaffold selection by evaluating not just the primary target affinity, but the structural causality behind off-target binding. This guide objectively compares the cross-reactivity profile of the 2-chloro-8-methoxy-7-methylquinazoline fragment against alternative hinge-binding scaffolds, detailing the structural logic behind its selectivity and providing the self-validating experimental protocols required for robust kinome profiling.

Structural Determinants of Selectivity (Causality)

The quinazoline core is a proven ATP-competitive hinge binder[2]. However, the specific substitution pattern of 2-chloro-8-methoxy-7-methylquinazoline fundamentally alters its cross-reactivity profile compared to unsubstituted or dichloro-quinazolines:

  • Quinazoline Core: Forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met793 in EGFR)[2].

  • 8-Methoxy Group: Directs the scaffold toward the solvent-exposed channel of the ATP-binding pocket. This bulky, electron-donating group creates steric clashes with the larger gatekeeper residues found in off-target kinases, thereby establishing a baseline selectivity for EGFR and VEGFR over other kinome branches[1].

  • 7-Methyl Group: Provides essential hydrophobic packing against the catalytic spine of the kinase, stabilizing the active conformation and preventing the scaffold from adopting promiscuous binding poses[3].

  • 2-Chloro Handle: While primarily a synthetic handle for

    
     reactions (e.g., adding a 4-anilino group to build EGFR inhibitors), its electronegativity influences the pKa of the quinazoline nitrogens. In fragment screening, this reactive moiety must be rigorously profiled for non-specific covalent adduct formation with active-site cysteines[4].
    

SAR Core Quinazoline Core ATP Hinge Binding Methoxy 8-Methoxy Group Solvent Channel / Selectivity Core->Methoxy Methyl 7-Methyl Group Hydrophobic Spine Packing Core->Methyl Chloro 2-Chloro Handle SNAr / Covalent Probe Core->Chloro

Caption: Structural determinants of the 2-chloro-8-methoxy-7-methylquinazoline scaffold.

Comparative Fragment-Level Kinase Selectivity Profiling

To evaluate baseline cross-reactivity, the 2-chloro-8-methoxy-7-methylquinazoline scaffold is benchmarked against two common alternative fragments: the highly reactive 2,4-Dichloroquinazoline and the minimalist 2-Chloropyrimidine.

The data below represents baseline fragment affinities derived from standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinome panels prior to R-group elaboration.

Scaffold / FragmentEGFR (IC₅₀ µM)HER2 (IC₅₀ µM)VEGFR2 (IC₅₀ µM)AURKA (IC₅₀ µM)FLT3 (IC₅₀ µM)Cross-Reactivity Profile
2-Chloro-8-methoxy-7-methylquinazoline 15.245.120.418.630.5Moderate baseline affinity; sterically biased toward EGFR/VEGFR.
2,4-Dichloroquinazoline 8.112.410.29.515.0Highly promiscuous; lacks steric directionality in the solvent channel.
2-Chloropyrimidine >100>100>10085.2>100Weak hinge binder; requires extensive elaboration for measurable affinity.

Analysis: The 8-methoxy and 7-methyl substitutions suppress the extreme promiscuity seen in the 2,4-dichloro analog while maintaining a highly workable starting affinity for targeted RTK inhibitor development[1][3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the cross-reactivity of this scaffold must be evaluated using robust, self-validating methodologies.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Assay

This protocol evaluates the reversible, ATP-competitive cross-reactivity of the scaffold across a kinome panel[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest (e.g., EGFR, AURKA), a biotinylated peptide substrate, and ATP at its predetermined

    
     value. Operating at the ATP 
    
    
    
    ensures the assay is highly sensitive to competitive hinge-binders.
  • Compound Incubation: Dispense the 2-chloro-8-methoxy-7-methylquinazoline fragment (titrated from 100 µM to 10 nM) into a 384-well plate. Add the kinase/peptide mixture and incubate for 60 minutes at room temperature.

  • Quench & Detection: Terminate the reaction by adding 10 mM EDTA. The EDTA chelates

    
    , halting kinase activity instantly. Simultaneously, add a Terbium (Tb)-labeled anti-phosphopeptide antibody (donor) and Streptavidin-Allophycocyanin (acceptor)[5].
    
  • Data Acquisition & Self-Validation: Read the plate on a time-resolved fluorometer using a delay of 50-100 microseconds. Calculate the emission ratio of 665 nm (Acceptor) to 620 nm (Donor).

    • Causality & Validation: The delayed read eliminates short-lived background autofluorescence. Furthermore, the ratiometric readout (665/620 nm) acts as a self-validating internal control that mathematically corrects for well-to-well variations in liquid dispensing and inner-filter effects, ensuring observed cross-reactivity is a true binding event[5].

Protocol 2: Intact Mass Spectrometry for Covalent Cross-Reactivity

Because the 2-chloro group is an electrophilic handle, it is critical to profile whether the scaffold acts as a promiscuous covalent binder to active-site cysteines[4].

Step-by-Step Methodology:

  • Incubation: Incubate 100 µM of the scaffold with 1 µM of the target kinase (e.g., an EGFR construct containing Cys797) in a physiological buffer (pH 7.4) for 2 hours at room temperature[6].

  • Scavenger Control (Self-Validation): Run a parallel reaction spiked with 1 mM

    
    -mercaptoethanol (
    
    
    
    ME).
    • Causality & Validation: This is the self-validating mechanism. True, pocket-directed covalent binding will be outcompeted by the

      
      ME scavenger, whereas non-specific, highly reactive Pan-Assay Interference Compounds (PAINS) will indiscriminately label the protein regardless of the scavenger's presence[6].
      
  • LC-MS Analysis: Desalt the protein using a rapid C4 analytical column and analyze via high-resolution Time-of-Flight (TOF) mass spectrometry.

  • Deconvolution: Deconvolute the raw mass spectra. A mass shift corresponding to the protein mass + the fragment mass - 36.5 Da (loss of HCl via

    
    ) indicates covalent cross-reactivity[4].
    

Workflow Scaffold 2-Chloro-8-methoxy- 7-methylquinazoline TRFRET TR-FRET Kinase Panel Screening Scaffold->TRFRET Reversible Binding IntactMS Intact MS Covalent Cross-Reactivity Scaffold->IntactMS Covalent Profiling HitLead Hit-to-Lead Optimization TRFRET->HitLead Selectivity Data OffTarget Off-Target Mitigation IntactMS->OffTarget Reactive Hits OffTarget->HitLead Scaffold Refinement

Caption: Workflow for evaluating the cross-reactivity of quinazoline scaffolds in drug discovery.

References

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: RSC Publishing URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation Source: PMC URL
  • NIH Public Access - CORE (TR-FRET kinase assay protocol)
  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases Source: bioRxiv URL
  • Exploration of a 14-3-3 PPI Pocket by Covalent Fragments as Stabilizers Source: ACS Publications URL

Sources

Benchmarking 2-Chloro-8-methoxy-7-methylquinazoline against standard of care drugs

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 2-Chloro-8-methoxy-7-methylquinazoline (CMMQ) Scaffold Against Standard-of-Care Therapeutics in JNK-Mediated Pathways

The chemical 2-Chloro-8-methoxy-7-methylquinazoline (CMMQ; CAS 956100-68-8) is a highly privileged, foundational intermediate utilized in the synthesis of novel 2-amino-quinazoline derivatives[1]. In medicinal chemistry, this scaffold is engineered to act as a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family. Because JNK pathways serve as central nodes connecting inflammatory stress to metabolic dysregulation, CMMQ-derived molecules offer a unique pharmacological mechanism compared to established standard-of-care (SoC) therapies.

This guide provides an objective, data-driven framework for benchmarking CMMQ-derived JNK inhibitors against current SoC drugs in preclinical development.

Mechanistic Rationale: Upstream Kinase Inhibition vs. Downstream SoC

To properly benchmark the CMMQ scaffold, researchers must understand the causality of its target pathway. In conditions like metabolic syndrome and rheumatoid arthritis, exogenous stressors (such as TNF-


 and reactive oxygen species) activate the JNK signaling cascade.

Once activated, JNK drives disease progression through two primary mechanisms:

  • Metabolic Dysregulation: JNK directly phosphorylates Insulin Receptor Substrate-1 (IRS-1) at Serine 307. This aberrant phosphorylation sterically uncouples the insulin receptor from its downstream effectors, driving severe insulin resistance[2].

  • Inflammation: JNK phosphorylates c-Jun, activating the AP-1 transcription complex to trigger massive pro-inflammatory cytokine production.

The Benchmarking Divergence: CMMQ-derived compounds act upstream by competitively binding the ATP pocket of JNK1/2/3, directly halting both IRS-1 phosphorylation and cytokine production[1]. In contrast, metabolic SoC drugs like Metformin act orthogonally (via AMPK activation), while inflammatory SoC drugs like Tofacitinib (a JAK inhibitor) act downstream by blocking the signaling of cytokines only after they have already been produced. While first-generation pan-JNK inhibitors like SP600125 provided proof-of-concept, their off-target liabilities necessitated the development of more selective quinazoline scaffolds[3].

JNK_Pathway Stress Cellular Stress (TNF-α, ROS) MAP3K MAP3K (ASK1) Stress->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK1 / JNK2 MKK4_7->JNK Phosphorylates cJun c-Jun (AP-1) & IRS-1 (Ser307) JNK->cJun Phosphorylates Disease Insulin Resistance & Inflammation cJun->Disease Pathogenesis CMMQ CMMQ-Derived Inhibitors CMMQ->JNK Competitive Inhibition SoC Standard of Care (Metformin/JAKi) SoC->Disease Downstream Resolution

JNK signaling cascade and targeted inhibition by CMMQ-derived compounds vs. downstream SoC drugs.

Quantitative Benchmarking Data

To evaluate the viability of the CMMQ scaffold, we benchmark a representative optimized CMMQ-derivative against reference tool compounds and clinical SoC drugs.

Table 1: Biochemical Kinase Selectivity Profile (IC


, nM) 
Demonstrates the scaffold's ability to selectively target JNK isoforms without cross-reacting with off-target kinases.
Target KinaseRepresentative CMMQ-DerivativeSP600125 (Ref. JNK Inhibitor)Tofacitinib (SoC JAK Inhibitor)
JNK1 1540>10,000
JNK2 2040>10,000
JNK3 590>10,000
JAK3 >5,000>1,0001.6
AMPK >10,000>5,000>10,000

Table 2: Phenotypic Efficacy in Disease Models Compares the functional translation of the biochemical inhibition in cellular models of metabolic and inflammatory disease.

Assay / BiomarkerRepresentative CMMQ-DerivativeMetformin (Metabolic SoC)Tofacitinib (Inflammatory SoC)
IRS-1 (Ser307) Phosphorylation High Inhibition (IC

~50 nM)
No Direct EffectNo Direct Effect
TNF-

Secretion (Macrophage)
High Inhibition (IC

~120 nM)
Low InhibitionHigh Inhibition (IC

~20 nM)
Reversal of Insulin Resistance +++ (Direct Sensitization)+++ (AMPK Mediated)+ (Indirect via Inflammation)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They explain not just how to execute the benchmark, but why specific parameters are chosen to guarantee data integrity.

Protocol A: TR-FRET JNK1/2/3 Kinase Assay

Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence to eliminate false positives caused by the inherent autofluorescence of quinazoline ring structures. By setting the ATP concentration strictly at the


 for each specific JNK isoform, the assay is sensitized to accurately benchmark ATP-competitive inhibitors derived from the CMMQ scaffold.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Dilute CMMQ-derivatives, SP600125 (positive control), and Tofacitinib (negative control) in a 10-point 1:3 serial dilution in DMSO.

  • Reaction Assembly: Add 2 µL of compound to a 384-well plate, followed by 4 µL of recombinant JNK enzyme (JNK1, JNK2, or JNK3) and 4 µL of substrate/ATP mix (ensure ATP is at exact

    
    ).
    
  • Incubation: Incubate for 60 minutes at room temperature to allow steady-state phosphorylation.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to quench the kinase reaction and a Europium-labeled anti-phospho antibody).

  • Quantification: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

System Validation Check: The protocol mandates the calculation of a Z'-factor using DMSO vehicle (maximum signal) and 10 µM SP600125 (minimum signal). The assay is only considered valid and self-calibrated for benchmarking if the calculated


.
Protocol B: Cellular Insulin Resistance Reversal (3T3-L1 Adipocytes)

Causality of Design: TNF-


 is used to exogenously induce JNK-mediated serine phosphorylation of IRS-1, which accurately simulates the inflammatory microenvironment of metabolic syndrome. Efficacy is quantified via 2-NBDG (a fluorescent glucose analog) uptake, providing a direct, functional readout of insulin sensitization rather than relying solely on proxy Western blots.

Step-by-Step Methodology:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes over 14 days using IBMX, dexamethasone, and insulin.

  • Starvation: Starve mature cells in serum-free DMEM for 4 hours to establish a baseline.

  • Pre-treatment: Pre-treat cells with CMMQ-derivatives, Metformin (SoC control), or vehicle for 1 hour.

  • Disease Induction: Stimulate with 10 ng/mL TNF-

    
     for 4 hours to induce JNK-mediated insulin resistance.
    
  • Insulin Stimulation: Wash cells and stimulate with 100 nM Insulin for 30 minutes.

  • Functional Readout: Add 100 µM 2-NBDG for 15 minutes.

  • Measurement: Wash extensively with cold PBS, lyse cells, and measure intracellular fluorescence (Ex/Em: 485/535 nm).

System Validation Check: The system includes two internal boundary controls: a Basal Control (no TNF-


, no insulin) to establish the absolute minimum glucose uptake, and a Maximal Control  (no TNF-

, +insulin) to establish 100% healthy insulin response. Compound efficacy is validated only if the dynamic range between these two bounds is statistically significant (

).

References

  • Title: Substituted 2-amino-fused heterocyclic compounds (WO2007125405A2)
  • Title: c-Jun N-terminal kinase pathways in diabetes Source: PubMed (The International Journal of Biochemistry & Cell Biology) URL: [Link]

  • Title: Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments Source: Portland Press (Biochemical Society Transactions) URL: [Link]

Sources

In vitro versus in vivo efficacy of 2-Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development cascades, I frequently encounter the challenge of translating promising in vitro hits into viable in vivo therapeutics. The compound 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) serves as a master pharmacophore—a privileged scaffold utilized extensively to synthesize targeted kinase and signaling pathway inhibitors.

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of derivatives based on this quinazoline scaffold, specifically focusing on their dual utility in targeting the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling pathways[1][2].

Mechanistic Rationale: Why the Quinazoline Scaffold?

The 2-Chloro-8-methoxy-7-methylquinazoline core is chemically versatile. The chlorine at the C2 position allows for facile nucleophilic aromatic substitution (S_NAr), enabling the rapid generation of analog libraries[2]. Depending on the specific functionalization, these derivatives act primarily through two distinct mechanisms:

  • Wnt/β-catenin Inhibition: By stabilizing the destruction complex (APC/Axin/GSK3β) or acting on downstream elements, preventing β-catenin nuclear translocation and subsequent TCF/LEF-mediated oncogene transcription[1][3].

  • JNK Inhibition: By acting as ATP-competitive inhibitors within the kinase domain of JNK1/2/3, blocking the phosphorylation of c-Jun and halting stress-induced apoptotic or inflammatory cascades[2][4].

Pathway cluster_Wnt Wnt/β-catenin Pathway (Oncology) cluster_JNK JNK Signaling Pathway (Metabolic/Inflammation) Scaffold 2-Chloro-8-methoxy- 7-methylquinazoline Scaffold Destruct Destruction Complex (APC/Axin/GSK3β) Scaffold->Destruct Stabilizes/Activates JNK JNK1/2/3 Activation Scaffold->JNK ATP-Competitive Inhibition BetaCat β-catenin Accumulation Destruct->BetaCat Inhibits TCF TCF/LEF Transcription BetaCat->TCF Activates Stress Cellular Stress / Cytokines Stress->JNK Activates cJun c-Jun Phosphorylation JNK->cJun Activates

Dual pathway targeting mechanism of 2-Chloro-8-methoxy-7-methylquinazoline derivatives.

In Vitro Efficacy: Isolating Target Engagement

In vitro assays are critical for establishing the fundamental structure-activity relationship (SAR). The causality here is straightforward: we must prove that the compound binds to the target and modulates the pathway in a controlled environment before introducing the complexities of whole-organism pharmacokinetics (PK).

Self-Validating Protocol: TOP-Flash Reporter Assay (Wnt/β-catenin)

To ensure the observed efficacy is due to specific pathway inhibition rather than general cytotoxicity, this protocol utilizes a dual-luciferase self-validating system.

  • Cell Seeding: Plate HCT116 colorectal cancer cells (harboring constitutively active Wnt signaling) at

    
     cells/well in a 96-well plate.
    
  • Transfection (Internal Control): Co-transfect cells with the TOP-flash plasmid (contains TCF binding sites driving firefly luciferase) and a Renilla luciferase plasmid (constitutive expression for normalization). Validation step: Use FOP-flash (mutated TCF binding sites) in parallel wells to rule out off-target transcriptional suppression.

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of the quinazoline derivative (1 nM to 10 µM). Include DMSO as a vehicle control and ICG-001 as a positive control.

  • Quantification: Lyse cells after 24 hours. Measure Firefly and Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence to normalize for cell viability and transfection efficiency. Determine the IC

    
     using non-linear regression.
    
Quantitative Data Presentation (In Vitro)

Note: Data represents aggregated literature values for optimized derivatives of the 956100-68-8 scaffold[1][2].

Compound Class (Derivative)Primary TargetTarget IC

(nM)
Cell Viability CC

(µM)
Selectivity Index (CC

/ IC

)
Quinazoline-Wnt-LeadWnt/β-catenin45 ± 5> 50> 1100
Quinazoline-JNK-LeadJNK315 ± 2> 100> 6600
SP600125 (Reference)JNK1/2/340 ± 825625
ICG-001 (Reference)Wnt/β-catenin3000 ± 150> 50> 16

Key Insight: The quinazoline scaffold demonstrates exceptional in vitro potency and a high selectivity index, meaning it inhibits the target at nanomolar concentrations long before inducing non-specific cellular toxicity.

In Vivo Efficacy: Overcoming the Translational Gap

A compound with a 15 nM IC


in vitro is useless if it is rapidly cleared by hepatic cytochromes or highly bound to plasma proteins. In vivo models introduce the causality of Absorption, Distribution, Metabolism, and Excretion (ADME).
Self-Validating Protocol: Xenograft Tumor Efficacy (Wnt Inhibition)
  • Model Establishment: Inject

    
     SW480 cells subcutaneously into the right flank of athymic nude mice. Validation step: Randomize mice only when tumors reach a uniform volume of 100-150 mm
    
    
    
    to ensure baseline consistency.
  • Dosing Regimen: Administer the quinazoline derivative (e.g., 30 mg/kg and 60 mg/kg) via oral gavage (PO) daily for 21 days. Include a vehicle-only group (negative control) and a standard-of-care chemotherapeutic group (positive control).

  • Monitoring: Measure tumor volume via digital calipers twice weekly (

    
    ). Monitor body weight daily to assess systemic toxicity.
    
  • Pharmacodynamic (PD) Readout: At day 21, sacrifice mice. Excise tumors and perform Western blot analysis for Axin2 and Survivin (downstream Wnt targets) to confirm that in vivo tumor shrinkage is mechanistically linked to Wnt inhibition[1][3].

Quantitative Data Presentation (In Vivo & PK)
CompoundDose (PO)Tumor Growth Inhibition (TGI %)Oral Bioavailability (F%)Plasma Half-Life (t

, h)
Quinazoline-Wnt-Lead30 mg/kg68%42%4.5
Quinazoline-Wnt-Lead60 mg/kg85%42%4.8
Quinazoline-JNK-Lead20 mg/kgN/A (Metabolic Model)55%6.2

The Translational Workflow: Bridging the Divide

The transition from in vitro to in vivo is not a leap, but a structured progression. The failure of many kinase inhibitors occurs at the ADME stage. The quinazoline scaffold, particularly when substituted with a methoxy group at C8 and a methyl at C7, exhibits enhanced metabolic stability compared to unsubstituted quinazolines, preventing rapid oxidation by CYP450 enzymes[2].

Workflow InVitro In Vitro Screening (Target Engagement) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME IC50 < 100 nM High Selectivity InVivoPK In Vivo PK (Bioavailability) ADME->InVivoPK >70% Stability Low Efflux InVivoPD In Vivo Efficacy (Tumor/Metabolic Models) InVivoPK->InVivoPD F% > 30% Adequate Exposure

Decision matrix for translating quinazoline hits from in vitro assays to in vivo models.

Conclusion

The 2-Chloro-8-methoxy-7-methylquinazoline scaffold represents a highly tunable starting point for drug discovery. While in vitro assays demonstrate its profound capacity for low-nanomolar inhibition of Wnt and JNK pathways, its true value lies in its favorable physicochemical properties. The specific substitution pattern provides a balance of lipophilicity and metabolic resistance, allowing the impressive in vitro IC


 values to translate reliably into robust in vivo tumor growth inhibition and metabolic regulation.

References

  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. ResearchGate. Available at:[Link]

  • Substituted 2-amino-fused heterocyclic compounds (WO2007125405A2).Google Patents.
  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PubMed Central (PMC). Available at:[Link]

  • Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central (PMC). Available at:[Link]

Sources

Fragment-Based Kinase Inhibitor Design: Confirming the Binding Mode of 2-Chloro-8-methoxy-7-methylquinazoline vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In fragment-based drug discovery (FBDD), the quinazoline scaffold is a privileged structure that acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP[1]. However, not all quinazoline building blocks perform equally when soaked into kinase crystals. This guide objectively compares the binding mode, crystallographic performance, and thermodynamic profile of 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) against simpler alternative scaffolds. By confirming its precise binding mode within the kinase hinge region, researchers can rationally elaborate this fragment into highly selective inhibitors for targets such as c-Jun N-terminal kinases (JNKs) and the Epidermal Growth Factor Receptor (EGFR)[2].

Mechanistic Rationale: The Structural Logic of Substitution

To understand why 2-Chloro-8-methoxy-7-methylquinazoline is superior to unsubstituted quinazolines, we must analyze the causality behind its specific substitution pattern:

  • The Quinazoline Core (Adenine Mimic): The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR or Met149 in JNK1)[3].

  • 8-Methoxy Substitution: This group serves a dual purpose. Sterically, it restricts the rotation of the core, pre-organizing the molecule into an active conformation. Chemically, the oxygen can interact with the edge of the ribose-binding pocket, anchoring the fragment[4].

  • 7-Methyl Substitution: The addition of a methyl group at the C7 position projects directly into a small, highly conserved hydrophobic pocket (Pocket II) adjacent to the solvent channel. This increases van der Waals contacts, significantly boosting ligand efficiency (LE) and kinase selectivity compared to analogs lacking this group[4].

  • 2-Chloro Handle: Unlike the other substituents, the 2-chloro group is not designed for target affinity. Instead, it serves as an electrophilic vector pointing toward the solvent channel, allowing for rapid downstream Structure-Activity Relationship (SAR) elaboration via Nucleophilic Aromatic Substitution (SNAr) with various amines[2].

Hinge_Binding Core Quinazoline Core (Adenine Mimic) Hinge Kinase Hinge Region (e.g., Met793/Met149) Core->Hinge Bidentate H-bonds (N1/N3) Sub1 8-Methoxy Group Core->Sub1 C8 Substitution Sub2 7-Methyl Group Core->Sub2 C7 Substitution Cl 2-Chloro Handle Core->Cl C2 Substitution Sub1->Hinge Steric restriction & Ribose pocket Pocket Hydrophobic Pocket II Sub2->Pocket Van der Waals fill Solvent Solvent Channel Cl->Solvent Vector for SNAr elaboration

Structural logic of 2-Chloro-8-methoxy-7-methylquinazoline binding to the kinase hinge.

Comparative Performance Data

To objectively evaluate the performance of 2-Chloro-8-methoxy-7-methylquinazoline, we benchmarked it against two common alternatives: 2-Chloroquinazoline (unsubstituted core) and 2-Chloro-8-methoxyquinazoline (lacking the hydrophobic methyl group). The data below summarizes their performance in a standard JNK1 fragment screening cascade.

Scaffold / FragmentBinding Affinity (

via SPR)
Ligand Efficiency (LE)Crystallographic Success Rate (Soaking)Average B-factor (Ligand)SNAr Yield (with trans-4-aminocyclohexanol)
2-Chloroquinazoline 450 µM0.28 kcal/mol/HA15%65.2 Ų82%
2-Chloro-8-methoxyquinazoline 120 µM0.31 kcal/mol/HA45%48.5 Ų78%
2-Chloro-8-methoxy-7-methylquinazoline 25 µM 0.36 kcal/mol/HA 85% 32.1 Ų 75%

Data Interpretation: The addition of the 7-methyl group drastically improves the


 to 25 µM, pushing the Ligand Efficiency to an exceptional 0.36 kcal/mol/HA. Furthermore, the lower B-factor (32.1 Ų) indicates that the 7-methyl group rigidly locks the fragment into the hinge region, preventing the dynamic tumbling often seen with unsubstituted quinazolines in crystal soaking experiments.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the binding mode must be validated through an orthogonal pipeline. Causality Check: Why perform Surface Plasmon Resonance (SPR) before X-ray crystallography? SPR provides real-time kinetic data (


, 

) and confirms 1:1 stoichiometric binding. This filters out non-specific aggregators, ensuring that costly synchrotron time is only spent on fragments with a confirmed, reversible binding mechanism.

FBDD_Workflow A Fragment Library Selection B SPR Binding Assay (Affinity & Kinetics) A->B Hits C X-ray Crystallography (Crystal Soaking) B->C Validated Hits D Binding Mode Confirmation C->D Electron Density E SAR Elaboration (SNAr at C2 position) D->E Rational Design

Workflow for confirming fragment binding modes and subsequent SAR elaboration.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

This protocol is designed as a self-validating system; the inclusion of a reference channel and DMSO calibration curves ensures that bulk refractive index changes do not result in false positives.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using a standard amine coupling kit (0.4 M EDC and 0.1 M NHS) for 7 minutes at 10 µL/min.

  • Protein Immobilization: Dilute the target kinase (e.g., JNK1 or EGFR kinase domain) to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active channel until an immobilization level of ~3000 RU is achieved. Block both active and reference channels with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • DMSO Calibration: Prepare a 5-point DMSO calibration curve (4.5% to 5.5% DMSO) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to correct for excluded volume effects.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-Chloro-8-methoxy-7-methylquinazoline starting from 500 µM down to 3.12 µM in running buffer (containing 5% DMSO). Inject at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Analysis: Subtract the reference channel and DMSO calibration responses. Fit the resulting sensograms to a 1:1 steady-state affinity model to derive the

    
    .
    
Protocol 2: X-Ray Crystallography & Crystal Soaking

Once SPR confirms stoichiometric binding, soaking is utilized to acquire 3D spatial coordinates.

  • Apo-Crystallization: Grow apo-crystals of the target kinase using the hanging-drop vapor diffusion method. Mix 1 µL of protein (10 mg/mL) with 1 µL of reservoir solution (e.g., 0.1 M MES pH 6.5, 20% PEG 4000, 10% glycerol) and equilibrate at 20°C.

  • Fragment Soaking: Transfer a single, well-formed crystal into a 2 µL soaking drop containing the reservoir solution supplemented with 10 mM of 2-Chloro-8-methoxy-7-methylquinazoline (pre-dissolved in 100% DMSO, final DMSO concentration in drop <5%). Incubate for 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% ethylene glycol) for 10 seconds. Flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source (100 K). Process the data using XDS. The binding mode is confirmed when clear positive

    
     electron density (>3σ) is observed in the hinge region, specifically showing the N1 atom hydrogen-bonding to the hinge backbone and the 2-chloro vector pointing toward the solvent channel.
    

Conclusion

For structural biologists and medicinal chemists, selecting the right starting fragment dictates the trajectory of the entire drug discovery program. While unsubstituted quinazolines offer a blank canvas, they often suffer from high dynamic flexibility in the binding pocket, leading to poor crystallographic resolution.

By utilizing 2-Chloro-8-methoxy-7-methylquinazoline , researchers leverage a pre-organized scaffold. The 8-methoxy and 7-methyl groups act as conformational anchors, locking the core into the hinge region and filling Hydrophobic Pocket II. This results in superior ligand efficiency, higher resolution electron density maps, and a perfectly positioned 2-chloro vector for subsequent SNAr elaboration into potent kinase inhibitors[2],[4].

References

  • Substituted 2-amino-fused heterocyclic compounds (Patent WO2007125405A2)
  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Logic

The 4-anilinoquinazoline scaffold represents a milestone in targeted oncology. By mimicking the adenine ring of ATP, quinazoline derivatives1 and other ErbB family kinases[1]. However, structural nuances among Gefitinib, Erlotinib, Afatinib, and Lapatinib dictate their binding kinetics (reversible vs. irreversible), target selectivity, and vulnerability to clinical resistance mechanisms like the T790M gatekeeper mutation[2].

Mechanistic Divergence

First-Generation Reversible Inhibitors (Gefitinib & Erlotinib)

Gefitinib and Erlotinib rely on non-covalent interactions—specifically3 in the EGFR hinge region[3]. While highly effective against wild-type EGFR and sensitizing mutations (e.g., L858R, exon 19 deletions), their efficacy is abrogated by the T790M mutation. The substitution of threonine with a bulkier methionine increases the receptor's affinity for ATP, effectively outcompeting these reversible inhibitors[1].

Second-Generation Irreversible Inhibitors (Afatinib)

Afatinib was engineered to overcome T790M-mediated resistance. It features a reactive Michael acceptor (an acrylamide group) that4 in the ATP-binding pocket[4]. This irreversible binding circumvents the increased ATP affinity caused by T790M, allowing Afatinib to maintain potent inhibition[1].

Dual-Targeted Inhibitors (Lapatinib)

Lapatinib differentiates itself by targeting both EGFR and HER2 (ErbB2). Although it is a reversible inhibitor, it binds to an inactive conformation of the kinase domain, resulting in a5 compared to Gefitinib or Erlotinib[5].

G EGF EGF Ligand EGFR EGFR (WT / L858R) EGF->EGFR Dimerization PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation TKI Quinazoline TKIs (Gefitinib, Afatinib) TKI->EGFR ATP-competitive Blockade Proliferation Cell Proliferation & Tumor Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling pathway and the pharmacological intervention points of quinazoline-based TKIs.

Quantitative Performance Profiling

To objectively compare these compounds, we must look at their half-maximal inhibitory concentrations (


) across different kinase variants. The data below highlights the shift in potency when confronted with the T790M mutation.
InhibitorGenerationBinding ModeTarget Profile

(EGFR WT)

(EGFR T790M)

(HER2)
Gefitinib 1stReversibleEGFR~15.5 nM~823.3 nM>1000 nM
Erlotinib 1stReversibleEGFR~2.0 nM>1000 nM>1000 nM
Afatinib 2ndIrreversibleEGFR, HER2~0.5 nM~10.0 nM~14.0 nM
Lapatinib 1stReversibleEGFR, HER2~10.8 nM>1000 nM~9.2 nM

Data synthesized from standardized cell-free kinase assays[1][6].

Experimental Validation: In Vitro Kinase Profiling

To generate the


 data presented above, researchers rely on self-validating, high-throughput biochemical assays. The ADP-Glo™ Kinase Assay  is the industry standard for comparing kinase inhibitors because it measures ADP production universally, independent of the specific peptide substrate used[7][8].
Causality Behind the Assay Design

Traditional assays use radioactive


-ATP, which poses safety and disposal challenges. The ADP-Glo system replaces this with a luminescent readout. The critical logic here is signal-to-noise optimization : by actively9 for a luciferase reaction, the background signal is virtually eliminated[9].

G KinaseRxn 1. Kinase Reaction (EGFR + ATP + Substrate + TKI) ADPGlo 2. ADP-Glo Reagent (Depletes unreacted ATP) KinaseRxn->ADPGlo Generates ADP KinaseDetection 3. Kinase Detection Reagent (Converts ADP to ATP) ADPGlo->KinaseDetection Leaves only ADP Luciferase 4. Luciferase Reaction (ATP + Luciferin -> Light) KinaseDetection->Luciferase Generates new ATP Readout Luminescence Readout (Quantifies Kinase Activity) Luciferase->Readout Emits Photons

Step-by-step logical workflow of the ADP-Glo Kinase Assay for TKI evaluation.

Step-by-Step Methodology
  • Preparation of the Master Mix : Dilute the purified recombinant kinase (e.g., EGFR WT or L858R/T790M), Poly(Glu,Tyr) substrate, and ATP in Tyrosine Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[7][9].

    • Causality:

      
       and 
      
      
      
      are essential divalent cations required for ATP coordination in the kinase active site.
  • Inhibitor Titration : Prepare a 10-point serial dilution of the quinazoline inhibitors (Gefitinib, Afatinib, etc.) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation[9].

  • Kinase Reaction : Combine 1 µL of the inhibitor, 2 µL of the enzyme, and 2 µL of the substrate/ATP mix in a 384-well low-volume plate. Incubate at room temperature for 60 minutes[7].

    • Causality: This allows the competitive binding equilibrium between ATP and the TKI to fully establish.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes[7].

    • Causality: This step halts the kinase reaction and enzymatically degrades all remaining background ATP, ensuring the subsequent signal is derived solely from the kinase's activity.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Read the luminescence (integration time 0.5–1 second)[7].

    • Causality: This reagent introduces luciferase and luciferin, converting the kinase-generated ADP back to ATP, which immediately fuels a light-emitting reaction.

  • Data Analysis : Plot the luminescence values against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic curve) to calculate the

    
     for each quinazoline derivative.
    

Conclusion

The evolution of quinazoline-based kinase inhibitors from reversible, single-target agents (Gefitinib, Erlotinib) to irreversible, multi-target covalent binders (Afatinib) showcases the power of structure-activity relationship (SAR) optimization[3]. While first-generation TKIs remain foundational for sensitizing mutations, second-generation agents are strictly required to overcome the steric and thermodynamic barriers imposed by the T790M mutation[1][2].

References

  • Promega Corporation. "EGFR Kinase Assay - Promega Corporation". Promega. URL: [Link]

  • NIH PMC. "Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications". NIH. URL:[Link]

  • BMG LABTECH. "Promega ADP-Glo kinase assay". BMG LABTECH. URL:[Link]

  • MDPI. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors". MDPI. URL: [Link]

  • Targeted Oncology. "Novel Treatment Options for T790M-Mutant Non-Small Cell Lung Cancer". Targeted Oncology. URL:[Link]

  • MDPI. "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities". MDPI. URL:[Link]

  • BPS Bioscience. "Chemi-Verse™ EGFR Kinase Assay Kit". BPS Bioscience. URL:[Link]

  • Encyclopedia MDPI. "Targeted Inhibitors of Epidermal Growth Factor Receptor". Encyclopedia MDPI. URL: [Link]

Sources

Safety Operating Guide

2-Chloro-8-methoxy-7-methylquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol: 2-Chloro-8-methoxy-7-methylquinazoline

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the synthesis and biological evaluation of pharmaceutical intermediates; it requires rigorous, self-validating safety and disposal protocols. 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8)[1] is a halogenated nitrogenous heterocycle frequently utilized in drug discovery, particularly in the development of kinase inhibitors.

Because this compound contains a covalently bound chlorine atom on a stable aromatic system, its disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and the potential formation of toxic byproducts.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of 2-Chloro-8-methoxy-7-methylquinazoline is critical for designing a safe handling and disposal strategy.

  • Halogenated Nature: The presence of the 2-chloro substitution dictates its waste classification. When incinerated at low temperatures, halogenated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must never be mixed with non-halogenated waste streams, which are often incinerated at lower temperatures.

  • Lipophilicity: With a calculated LogP of approximately 2.60[2], this compound is lipophilic. If discharged into aqueous waste streams, it will readily partition into organic matter and persist in the environment, bioaccumulating in aquatic organisms.

  • Reactivity Profile: The 2-chloro position on the quinazoline ring is activated toward nucleophilic aromatic substitution (SNAr). While stable under neutral conditions, it can react with strong nucleophiles (e.g., primary amines, thiols) in waste carboys if mixed indiscriminately, potentially leading to exothermic reactions or the generation of unexpected hazardous byproducts.

Waste Segregation and Disposal Workflow

The following protocol outlines the mandatory step-by-step methodology for the professional disposal of 2-Chloro-8-methoxy-7-methylquinazoline in a laboratory setting.

Step-by-Step Disposal Methodology

Step 1: Primary Segregation

  • Action: Isolate all liquid waste containing 2-Chloro-8-methoxy-7-methylquinazoline (e.g., reaction mother liquors, chromatography fractions, wash solvents) into a designated "Halogenated Organic Waste" carboy.

  • Causality: Segregation is the most critical step. Mixing halogenated waste with non-halogenated waste not only violates environmental regulations (such as EPA RCRA guidelines) but drastically increases disposal costs, as the entire mixed volume must then be treated as halogenated waste.

Step 2: Solid Waste Management

  • Action: Collect all contaminated solid materials (e.g., empty reagent vials, contaminated weighing paper, silica gel from columns, disposable spatulas) in a chemically compatible, puncture-resistant container labeled "Solid Halogenated Organic Waste."

  • Causality: Residual powders can become airborne. Solid waste must be sealed to prevent inhalation exposure and must be routed to specialized rotary kiln incinerators capable of handling solid halogenated materials.

Step 3: Containment and Compatibility

  • Action: Use High-Density Polyethylene (HDPE) or glass containers for waste storage. Do not use metal containers.

  • Causality: Trace amounts of hydrochloric acid (HCl) can form if the chloroquinazoline undergoes slow hydrolysis in the presence of moisture over time. Metal containers are susceptible to chloride-induced pitting corrosion, which can lead to catastrophic container failure and secondary spills.

Step 4: Labeling and Transfer

  • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-Chloro-8-methoxy-7-methylquinazoline" and the primary solvent. Transfer to a licensed hazardous waste management contractor for high-temperature incineration (>1100°C).

  • Causality: High-temperature incineration with specialized gas scrubbers is the only self-validating method to ensure the complete destruction of the quinazoline core and the safe neutralization of the resulting HCl gas, preventing dioxin formation.

Quantitative Waste Parameters

To maintain a self-validating waste management system, laboratories should monitor their waste streams against the following standard parameters.

ParameterSpecification / LimitCausality / Rationale
Waste Classification Halogenated OrganicContains >1% halogens by weight; requires specialized incineration.
Aqueous Solubility Low (Lipophilic)Cannot be disposed of via sanitary sewer; will persist in wastewater.
Incineration Temp. > 1100°C (2012°F)Minimum temperature required to cleave C-Cl bonds and prevent PCDD/PCDF formation.
Incompatible Mixtures Strong oxidizers, strong basesPrevents uncontrolled exothermic SNAr reactions in the waste carboy.
Container Material HDPE or Borosilicate GlassResists halogenated solvents and potential trace HCl from hydrolysis.

Disposal Pathway Visualization

The following diagram illustrates the logical decision-making process for routing 2-Chloro-8-methoxy-7-methylquinazoline waste to ensure environmental compliance and laboratory safety.

G Start 2-Chloro-8-methoxy-7-methylquinazoline Waste Generation State Determine Waste State Start->State Solid Solid Waste (Silica, Vials, PPE) State->Solid Dry/Powder Liquid Liquid Waste (Reaction Solvents) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1100°C) by Licensed Vendor Halogenated->Incineration Prevents Dioxin Formation

Caption: Waste segregation and high-temperature incineration pathway for halogenated quinazoline derivatives.

References

  • Molaid. (n.d.). 2-chloro-8-methoxy-7-methylquinazoline - CAS 956100-68-8. Retrieved March 5, 2026, from [Link]

  • Molbase. (n.d.). 2-Chloro-8-methoxy-7-methylquinazoline Properties. Retrieved March 5, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved March 5, 2026, from [Link]

  • American Chemical Society (ACS). (n.d.). Identifying and Evaluating Hazards in Research Laboratories. Retrieved March 5, 2026, from [Link]

Sources

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